Product packaging for QL-IX-55(Cat. No.:CAS No. 1223002-54-7)

QL-IX-55

Cat. No.: B1139353
CAS No.: 1223002-54-7
M. Wt: 450.4 g/mol
InChI Key: MXRMEHBVJBSIPI-UHFFFAOYSA-N
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Description

QL-IX-55(cas 1223002-54-7) is a selective ATP-competitive inhibitor of mTORC1/2 with IC50s of 50/50/10-50 nM for Human mTORC1/Yeast mTORC1/Yeast mTORC2, respectively.  The functional target of this compound is the ATP-binding site of TOR2 as evidenced by the discovery of resistant alleles of TOR2 through rational design and unbiased selection strategies. This compound is capable of potently inhibiting both TOR complex 1 and 2 (TORC1 and TORC2) as demonstrated by biochem. IP kinase assays (IC50

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14F4N4O B1139353 QL-IX-55 CAS No. 1223002-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(6-aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14F4N4O/c25-19-5-4-16(10-18(19)24(26,27)28)32-22(33)8-3-15-12-30-20-6-1-13(9-17(20)23(15)32)14-2-7-21(29)31-11-14/h1-12H,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRMEHBVJBSIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679908
Record name 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223002-54-7
Record name 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the mechanism of action of QL-IX-55?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of QL-IX-55

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinase in Saccharomyces cerevisiae. Unlike the allosteric TORC1 inhibitor rapamycin, this compound targets the ATP-binding site of the TOR kinase domain, enabling it to inhibit both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2). This dual inhibition allows for the interrogation of rapamycin-insensitive TORC2 functions and presents this compound as a powerful chemical probe for dissecting TOR signaling pathways. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative inhibitory data, and detailed protocols for key experimental assays.

Mechanism of Action

This compound functions as a direct inhibitor of the kinase activity of both TOR1 and TOR2, the two TOR homologues in yeast. Its primary mechanism involves competing with ATP for binding to the catalytic site within the TOR kinase domain.[1] This mode of action is fundamentally different from that of rapamycin, which forms a complex with FKBP12 to allosterically inhibit TORC1 without directly affecting the kinase domain or TORC2 activity.[1]

By targeting the ATP-binding pocket, this compound effectively blocks the phosphotransferase activity of TOR kinases, leading to the inhibition of downstream signaling cascades regulated by both TORC1 and TORC2. The functional target has been confirmed to be the ATP-binding site of TOR2, as evidenced by the generation of resistant alleles of TOR2 through rational design and unbiased selection strategies.[1]

Signaling Pathways

The TOR signaling network is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and environmental cues. In S. cerevisiae, TOR kinases are assembled into two distinct multiprotein complexes, TORC1 and TORC2, each with unique downstream effectors.

TORC1 Signaling: TORC1 is sensitive to rapamycin and primarily regulates processes such as protein synthesis, ribosome biogenesis, and autophagy. This compound inhibits TORC1, mimicking the effects of nutrient starvation or rapamycin treatment.

TORC2 Signaling: TORC2 is rapamycin-insensitive and plays a crucial role in spatial control of cell growth, including actin cytoskeleton polarization and cell wall integrity. A key downstream effector of TORC2 is the kinase Ypk1. This compound's ability to inhibit TORC2 is demonstrated by the reduction in phosphorylation of Ypk1.[1]

The dual inhibition of TORC1 and TORC2 by this compound is depicted in the following signaling pathway diagram:

TOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_torc1 TORC1 Pathway cluster_torc2 TORC2 Pathway Nutrients Nutrients TORC1 TORC1 (Tor1 or Tor2) Nutrients->TORC1 TORC2 TORC2 (Tor2) Nutrients->TORC2 Stress Stress Stress->TORC1 Protein_Synthesis Protein Synthesis Ribosome Biogenesis TORC1->Protein_Synthesis Autophagy Autophagy TORC1->Autophagy Ypk1 Ypk1 TORC2->Ypk1 Actin_Polarization Actin Polarization Cell Wall Integrity Ypk1->Actin_Polarization QLIX55 This compound QLIX55->TORC1 ATP-competitive inhibition QLIX55->TORC2 ATP-competitive inhibition ATP ATP

This compound inhibits both TORC1 and TORC2 signaling pathways.

Quantitative Data

The inhibitory potency of this compound against TORC1 and TORC2 has been determined through biochemical immunoprecipitation (IP) kinase assays.

TargetAssay TypeIC50Reference
TORC1Biochemical IP Kinase Assay<50 nM[1]
TORC2Biochemical IP Kinase Assay<50 nM[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

TORC1/TORC2 Immunoprecipitation (IP) Kinase Assay

This assay is used to measure the direct inhibitory effect of this compound on the kinase activity of immunopurified TORC1 and TORC2 complexes.

Experimental Workflow:

IP_Kinase_Assay_Workflow Yeast_Culture 1. Yeast Cell Culture (Expressing tagged TOR components) Cell_Lysis 2. Cell Lysis Yeast_Culture->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation (e.g., anti-HA beads) Cell_Lysis->Immunoprecipitation Wash_Beads 4. Wash Beads Immunoprecipitation->Wash_Beads Kinase_Reaction 5. In Vitro Kinase Reaction (Beads + Substrate + [γ-32P]ATP ± this compound) Wash_Beads->Kinase_Reaction SDS_PAGE 6. SDS-PAGE and Autoradiography Kinase_Reaction->SDS_PAGE Quantification 7. Quantification of Phosphorylation SDS_PAGE->Quantification

Workflow for the TORC1/TORC2 IP Kinase Assay.

Methodology:

  • Yeast Strain and Culture: Use S. cerevisiae strains expressing epitope-tagged TORC1 or TORC2 components (e.g., HA-tagged Tor1 for TORC1, HA-tagged Tor2 for TORC2). Grow cells in YPD medium to mid-log phase.

  • Cell Lysis: Harvest cells by centrifugation and lyse them using glass beads in a suitable lysis buffer (e.g., 50 mM Tris-Cl, pH 7.5, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Clarify the cell lysate by centrifugation. Incubate the supernatant with anti-epitope tag antibodies (e.g., anti-HA) coupled to magnetic or agarose beads to immunoprecipitate the TOR complexes.

  • Washing: Wash the beads with lysis buffer to remove non-specifically bound proteins.

  • In Vitro Kinase Assay: Resuspend the beads in kinase buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT). Add a TORC1 or TORC2 substrate (e.g., a recombinant fragment of a known substrate like 4E-BP1 for TORC1 or Ypk1 for TORC2). Pre-incubate with varying concentrations of this compound or DMSO (vehicle control). Initiate the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for a defined period (e.g., 30 minutes).

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation at each this compound concentration and calculate the IC50 value.

Cellular Ypk1 Phosphorylation Assay

This assay assesses the in-vivo activity of TORC2 by measuring the phosphorylation status of its downstream target, Ypk1.

Methodology:

  • Yeast Culture and Treatment: Grow yeast cells to mid-log phase in appropriate media. Treat the cells with various concentrations of this compound or DMSO for a specified time.

  • Protein Extraction: Rapidly harvest the cells and prepare protein extracts by a method such as trichloroacetic acid (TCA) precipitation to preserve the phosphorylation state of proteins.

  • Western Blotting: Separate the protein extracts by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Detection: Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of Ypk1 at the TORC2-dependent site(s). Also, probe with an antibody against total Ypk1 as a loading control.

  • Analysis: Detect the antibody signals using an appropriate secondary antibody and chemiluminescence or fluorescence imaging.

  • Data Analysis: Quantify the phospho-Ypk1 signal relative to the total Ypk1 signal to determine the effect of this compound on TORC2 activity in vivo.

Conclusion

This compound is a valuable research tool for studying TOR signaling in yeast. Its ATP-competitive mechanism of action and its ability to inhibit both TORC1 and TORC2 provide a means to investigate the full spectrum of TOR-regulated cellular processes, including those that are insensitive to rapamycin. The experimental protocols outlined herein provide a framework for the further characterization of this compound and other novel TOR inhibitors.

References

QL-IX-55: A Selective Dual TORC1 and TORC2 ATP-Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of QL-IX-55, a potent and selective ATP-competitive inhibitor of both the Target of Rapamycin Complex 1 (TORC1) and Complex 2 (TORC2). Initially identified through an unbiased cell proliferation screen in Saccharomyces cerevisiae, this compound has emerged as a valuable tool for dissecting the rapamycin-insensitive functions of TORC2. This document details the mechanism of action, kinase selectivity, and key experimental data related to this compound. Furthermore, it provides detailed protocols for its synthesis and for the critical assays used in its characterization, including in vitro kinase assays, yeast growth inhibition assays, and Western blotting for downstream substrate phosphorylation. The information presented herein is intended to serve as a foundational resource for researchers utilizing this compound in their investigations of TOR signaling pathways and as a potential scaffold for the development of novel therapeutics.

Introduction

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival in response to nutrient availability, growth factors, and cellular stress. TOR functions within two distinct multiprotein complexes: TORC1 and TORC2. While the allosteric inhibitor rapamycin has been instrumental in elucidating the functions of TORC1, its inability to acutely inhibit TORC2 has left many aspects of TOR signaling unresolved.

This compound, a structural analog of Torin1, was discovered as a potent inhibitor of S. cerevisiae growth.[1] It functions as an ATP-competitive inhibitor, targeting the kinase domain of TOR proteins. This mechanism allows this compound to inhibit both TORC1 and TORC2, providing a powerful tool to probe the rapamycin-insensitive functions of TORC2.[1] This guide will provide an in-depth look at the technical details surrounding this compound.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of TOR. This direct competition prevents the phosphorylation of downstream substrates of both TORC1 and TORC2. In S. cerevisiae, this compound targets both Tor1 and Tor2, the catalytic subunits of yeast TORC1 and TORC2, respectively.[1] The functional target has been identified as the ATP-binding site of TOR2, as evidenced by the discovery of resistance-conferring mutations in the TOR2 gene.[1]

A molecular model based on the crystal structure of the related kinase PI3Kγ suggests that this compound forms a key hydrogen bond with the phenol group of tyrosine 2166 (Y2166) deep within the ATP-binding pocket of yeast TOR2.[1] This interaction is crucial for its potent inhibitory activity.

cluster_0 Upstream Signals cluster_1 TOR Complexes cluster_2 Downstream Effectors Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 GrowthFactors Growth Factors GrowthFactors->TORC1 TORC2 TORC2 GrowthFactors->TORC2 ProteinSynthesis Protein Synthesis (e.g., S6K, 4E-BP1) TORC1->ProteinSynthesis ActinCytoskeleton Actin Cytoskeleton (e.g., Ypk1) TORC2->ActinCytoskeleton CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth ActinCytoskeleton->CellGrowth QLIX55 This compound QLIX55->TORC1 Inhibits QLIX55->TORC2 Inhibits ATP ATP ATP->TORC1 ATP->TORC2 Start Starting Materials (e.g., Dichloroquinoline) Step1 Nucleophilic Aromatic Substitution Start->Step1 Step2 Reduction Step1->Step2 Step3 Oxidation Step2->Step3 Step4 Wittig or Horner-Wadsworth-Emmons Reaction Step3->Step4 Step5 Suzuki Coupling Step4->Step5 QLIX55 This compound Step5->QLIX55 cluster_0 In Vitro Analysis cluster_1 In Vivo (Yeast) Analysis cluster_2 Selectivity Analysis KinaseAssay IP-Kinase Assay (TORC1/TORC2) IC50 Determine IC50 KinaseAssay->IC50 GrowthAssay Growth Inhibition Assay GI50 Determine GI50 GrowthAssay->GI50 WesternBlot Western Blot (p-Ypk1) TORC2_Inhibition Confirm TORC2 Inhibition WesternBlot->TORC2_Inhibition KinomeScan KinomeScan Panel SelectivityProfile Generate Selectivity Profile KinomeScan->SelectivityProfile QLIX55 This compound QLIX55->KinaseAssay QLIX55->GrowthAssay QLIX55->WesternBlot QLIX55->KinomeScan

References

Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical and Biological Profile of QL-IX-55

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated experimental methodologies for this compound, a selective and potent ATP-competitive inhibitor of the mTORC1 and mTORC2 protein complexes. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

This compound is a synthetic small molecule that has been identified as a potent inhibitor of yeast and human Target of Rapamycin (TOR) kinases[1]. Its core structure is based on a benzo[h]quinolinone scaffold.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₁₄F₄N₄O
Molecular Weight 450.39 g/mol
CAS Number 1223002-54-7
SMILES C1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F
IUPAC Name 4-(4-amino-5-(3-(trifluoromethyl)phenyl)pyridin-2-yl)benzo[h]quinolin-1(2H)-one

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2)[1]. Unlike allosteric inhibitors such as rapamycin, which only partially inhibit mTORC1, this compound targets the ATP-binding site of the TOR kinase domain, thereby blocking the catalytic activity of both complexes[1]. This mode of inhibition allows for the investigation of cellular processes that are regulated by both TORC1 and TORC2.

cluster_0 TOR Kinase Active Site cluster_1 Inhibition by this compound ATP ATP TOR_Kinase TOR Kinase (ATP-binding pocket) ATP->TOR_Kinase Binds Substrate Substrate TOR_Kinase->Substrate Binds ADP ADP TOR_Kinase->ADP Releases Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation QL_IX_55 This compound TOR_Kinase_Inhibited TOR Kinase (ATP-binding pocket) QL_IX_55->TOR_Kinase_Inhibited Competes with ATP and binds No_Phosphorylation No Phosphorylation TOR_Kinase_Inhibited->No_Phosphorylation ATP_blocked ATP ATP_blocked->TOR_Kinase_Inhibited Binding blocked

Fig. 1: ATP-Competitive Inhibition by this compound

Biological Activity

This compound potently inhibits both TORC1 and TORC2 in yeast and human cells. Its efficacy has been demonstrated in various biochemical and cellular assays[1].

Table 2: In Vitro Inhibitory Activity of this compound

TargetOrganism/Cell LineAssay TypeIC₅₀
TORC1 S. cerevisiae (Yeast)Biochemical IP Kinase Assay< 50 nM[1]
TORC2 S. cerevisiae (Yeast)Biochemical IP Kinase Assay< 50 nM[1]
mTORC1 HumanBiochemical IP Kinase Assay~50 nM
mTORC2 HumanBiochemical IP Kinase Assay~50 nM
PI3Kα Human PC3 cellsCellular Assay (Akt T308 phosphorylation)250 nM

The mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. mTOR exerts its functions through two distinct complexes, mTORC1 and mTORC2.

  • mTORC1: Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to rapamycin and regulates protein synthesis, lipid synthesis, and autophagy by phosphorylating substrates such as S6K1 and 4E-BP1.

  • mTORC2: Composed of mTOR, Rictor, mSIN1, and mLST8, mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival and cytoskeletal organization through the phosphorylation of kinases like Akt and YPK1 (in yeast)[1][2].

This compound, by inhibiting both complexes, provides a tool to study the full spectrum of mTOR signaling.

mTOR_Signaling_Pathway Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 (Raptor, mLST8) Nutrients->mTORC1 PI3K PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 (Rictor, mSIN1, mLST8) mTORC2->Akt YPK1 YPK1 (Yeast) SGK1 (Mammals) mTORC2->YPK1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cytoskeleton Cytoskeletal Organization YPK1->Cytoskeleton QLIX55 This compound QLIX55->mTORC1 QLIX55->mTORC2 Growth_Factors Growth_Factors Growth_Factors->mTORC2

Fig. 2: Simplified mTOR Signaling Pathway showing inhibition by this compound

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature. However, its synthesis would likely follow established methods for the construction of complex heterocyclic molecules, potentially involving palladium-catalyzed cross-coupling reactions to assemble the pyridinyl-benzo[h]quinolinone core structure.

Biochemical Immunoprecipitation (IP) Kinase Assay for mTORC1/2

This protocol describes a method to assess the in vitro kinase activity of mTORC1 and mTORC2 in the presence of inhibitors like this compound.

A 1. Cell Lysis - Grow HEK293T cells to ~80% confluency. - Lyse cells in CHAPS buffer with protease/phosphatase inhibitors. B 2. Immunoprecipitation - Incubate lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies. - Add Protein G beads to capture antibody-protein complexes. A->B C 3. Washing - Wash immunoprecipitates multiple times with CHAPS buffer to remove non-specific binders. B->C D 4. Kinase Reaction - Resuspend beads in kinase buffer. - Add substrate (e.g., GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2), ATP, and varying concentrations of this compound. C->D E 5. Incubation - Incubate at 37°C for 20-30 minutes. D->E F 6. Termination & Analysis - Stop reaction with SDS-PAGE sample buffer. - Analyze substrate phosphorylation by Western Blot using phospho-specific antibodies. E->F

Fig. 3: Workflow for mTORC1/2 Immunoprecipitation Kinase Assay

Methodology:

  • Cell Culture and Lysis:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the supernatant with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 2 hours at 4°C with gentle rotation.

    • Add Protein G Sepharose beads and incubate for an additional 1 hour.

    • Collect the beads by centrifugation and wash three times with CHAPS lysis buffer.

  • In Vitro Kinase Assay:

    • Wash the beads once with kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).

    • Resuspend the beads in 50 µL of kinase buffer containing 1 µg of recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or inactive GST-Akt1 for mTORC2).

    • Add varying concentrations of this compound (or DMSO as a control) and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 200 µM ATP.

    • Incubate at 37°C for 20-30 minutes with gentle agitation.

  • Analysis:

    • Terminate the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

    • Analyze the samples by SDS-PAGE and Western blot using phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46 or anti-phospho-Akt Ser473).

Cellular Assay for Inhibition of YPK1 Phosphorylation

This protocol is for assessing the in vivo activity of this compound by measuring the phosphorylation status of the TORC2 substrate YPK1 in S. cerevisiae.

A 1. Yeast Culture - Grow yeast cells (e.g., BY4741) to mid-log phase in YPD medium. B 2. Treatment - Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30-60 min). A->B C 3. Protein Extraction - Harvest cells by centrifugation. - Lyse cells using glass beads in lysis buffer containing protease and phosphatase inhibitors. B->C D 4. SDS-PAGE and Transfer - Determine protein concentration (e.g., BCA assay). - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. C->D E 5. Immunoblotting - Block the membrane (e.g., with 5% BSA in TBST). - Incubate with primary antibodies (anti-phospho-YPK1 and total YPK1). - Incubate with HRP-conjugated secondary antibodies. D->E F 6. Detection and Analysis - Detect signal using an ECL substrate. - Quantify band intensities to determine the ratio of phosphorylated to total YPK1. E->F

Fig. 4: Workflow for Western Blot Analysis of YPK1 Phosphorylation

Methodology:

  • Yeast Culture and Treatment:

    • Inoculate S. cerevisiae into YPD medium and grow at 30°C to an OD₆₀₀ of 0.6-0.8.

    • Add this compound at desired final concentrations (e.g., 0, 50, 100, 200 nM) and incubate for 30-60 minutes.

  • Protein Extraction:

    • Harvest 5-10 OD₆₀₀ units of cells by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer with protease and phosphatase inhibitors.

    • Lyse the cells by vortexing with glass beads for 5-10 cycles of 1 minute on, 1 minute off at 4°C.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Quantify protein concentration of the supernatant using a BCA assay.

    • Denature 20-40 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in TBST (Tris-buffered saline, 0.1% Tween 20) containing 5% BSA.

    • Incubate the membrane with a primary antibody specific for phosphorylated YPK1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • To control for loading, the membrane can be stripped and re-probed with an antibody against total YPK1.

References

Target Validation of QL-IX-55 in Saccharomyces cerevisiae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation of QL-IX-55 in the model organism Saccharomyces cerevisiae. This compound has been identified as a potent inhibitor of yeast growth, acting as an ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinases.[1] This document outlines the core methodologies, quantitative data, and signaling pathways involved in confirming the molecular target of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in S. cerevisiae.

Table 1: In Vitro Kinase Inhibition

ComplexTarget(s)IC50 (this compound)IC50 (Torin1)Notes
TORC1Tor1/Tor2~50 nM[1]500 nMThis compound is a potent inhibitor of TORC1.
TORC2Tor2~50 nM[1]250-500 nMThis compound effectively inhibits the rapamycin-insensitive TORC2.

Table 2: In Vivo Efficacy and Resistance

AssayStrainMetricValueNotes
Growth InhibitionWild-TypeGI50Not specifiedThis compound is a potent inhibitor of yeast growth.
Growth InhibitionTOR2 I2290S/Y2166F mutantFold Resistance9-foldThis mutant confers significant in vivo resistance to this compound.[1]
In Vitro Kinase AssayTOR2 I2290S/Y2166F mutantFold Resistance~20-foldThe resistance is more pronounced in vitro, suggesting potential off-target effects or differences in compound accumulation in vivo.[1]

Table 3: Transcriptional Response to this compound

GenePathwayEffect of this compoundEffect of Rapamycin
RPL30TORC1-regulated (Ribosomal protein)Decreased expression[1]Decreased expression
CIT2TORC1-regulated (Retrograde signaling)Increased expression[1]Increased expression
GAP1TORC1-regulated (General amino acid permease)Increased expression[1]Increased expression
YLR194CTORC2-regulatedIncreased expression[1]No change
CMK2TORC2-regulatedIncreased expression[1]No change
DIA1TORC2-regulatedIncreased expression[1]No change

Experimental Protocols

This section details the key experimental methodologies for the target validation of this compound in S. cerevisiae.

Yeast Growth Inhibition Assay (Spot Assay)

This assay provides a rapid and qualitative assessment of the effect of this compound on yeast cell growth.

Materials:

  • YPD agar plates (1% yeast extract, 2% peptone, 2% glucose, 2% agar)

  • This compound stock solution (in DMSO)

  • S. cerevisiae strains (wild-type and mutant)

  • YPD liquid medium

  • Sterile water

  • 96-well microtiter plate

  • Multichannel pipette or spotter

Protocol:

  • Strain Preparation: Inoculate a single colony of each yeast strain into 5 mL of YPD liquid medium and grow overnight at 30°C with shaking.

  • Culture Dilution: The next day, measure the optical density at 600 nm (OD600) of the overnight cultures. Dilute the cultures in sterile water to an OD600 of 1.0.

  • Serial Dilutions: In a 96-well plate, perform 10-fold serial dilutions of the normalized cell suspensions.[2]

  • Plate Preparation: Prepare YPD agar plates containing a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a DMSO control plate. Ensure the plates are dry.[2]

  • Spotting: Spot 5-10 µL of each dilution onto the prepared plates.[2]

  • Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 48-72 hours.

  • Analysis: Document the growth by photographing the plates. Compare the growth of the different strains at various concentrations of this compound.

In Vitro TOR Kinase Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of immunoprecipitated TORC1 and TORC2.

Materials:

  • Yeast strains expressing tagged TOR components (e.g., TAP-tagged Tor1 or Tor2)

  • Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors)

  • IgG Sepharose beads

  • Kinase Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Recombinant substrate (e.g., inactive Ypk1 for TORC2, PHAS-I or 4E-BP1 for TORC1)[3][4]

  • [γ-³²P]ATP

  • This compound stock solution

  • SDS-PAGE gels and equipment

  • Phosphorimager or autoradiography film

Protocol:

  • Cell Lysate Preparation:

    • Grow yeast cells to mid-log phase (OD600 ~0.8).

    • Harvest cells by centrifugation and wash with ice-cold lysis buffer.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads and a bead beater.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cleared lysate with IgG Sepharose beads for 2 hours at 4°C to pull down the TAP-tagged TOR complex.[5]

    • Wash the beads extensively with lysis buffer and then with kinase buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer.

    • Add the recombinant substrate and varying concentrations of this compound or DMSO control. Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding [γ-³²P]ATP and incubate for 20-30 minutes at 30°C.[6]

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

    • Quantify the band intensities to determine the IC50 of this compound.

Ypk1 Phosphorylation Assay (Western Blot)

This cellular assay assesses the in vivo activity of TORC2 by measuring the phosphorylation of its direct substrate, Ypk1.

Materials:

  • Yeast strains

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass beads

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and Western blotting equipment

  • Primary antibodies: anti-phospho-Ypk1 (T662) and anti-Ypk1 (total)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment and Lysis:

    • Grow yeast cells to mid-log phase.

    • Treat cells with different concentrations of this compound or DMSO for a specified time (e.g., 30 minutes).

    • Harvest cells and perform protein extraction by TCA precipitation followed by glass bead lysis in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-Ypk1 overnight at 4°C.[7]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imager.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total Ypk1 as a loading control.

    • Quantify the band intensities to determine the relative level of Ypk1 phosphorylation.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Target_Validation_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Target Hypothesis Generation cluster_2 Target Validation & Mechanism of Action phenotypic_screen Phenotypic Screen (e.g., Yeast Growth Inhibition) hit_id Hit Identification (this compound) phenotypic_screen->hit_id chemical_genetics Chemical-Genetic Profiling (HIP, Multicopy Suppression) hit_id->chemical_genetics computational Computational Prediction (Structural Analogy to Torin1) hit_id->computational hypothesis Hypothesis: This compound targets TOR kinases chemical_genetics->hypothesis computational->hypothesis biochemical Biochemical Assays (In Vitro Kinase Assay) hypothesis->biochemical cellular Cellular Assays (Ypk1 Phosphorylation) hypothesis->cellular resistance Resistance Mutation Analysis hypothesis->resistance omics Omics Approaches (Transcriptomics, Proteomics) hypothesis->omics validation Target Validated: This compound is a direct inhibitor of TORC1/TORC2 biochemical->validation cellular->validation resistance->validation omics->validation

Target validation workflow for this compound.

TOR_Signaling_Pathway cluster_torc1 TORC1 cluster_torc2 TORC2 tor1 Tor1 or Tor2 kog1 Kog1 sch9 Sch9 tor1->sch9 tap42_sit4 Tap42-Sit4 tor1->tap42_sit4 lst8_1 Lst8 tco89 Tco89 tor2 Tor2 avo1 Avo1 ypk1 Ypk1/Ypk2 tor2->ypk1 avo2 Avo2 avo3 Avo3 lst8_2 Lst8 bit61 Bit61 qlix55 This compound qlix55->tor1 qlix55->tor2 rapamycin Rapamycin rapamycin->tor1 nutrients Nutrients nutrients->tor1 stress Stress stress->tor2 ribi_genes Ribosome Biogenesis (e.g., RPL30) sch9->ribi_genes translation Translation Initiation sch9->translation autophagy Autophagy tap42_sit4->autophagy actin Actin Polarization ypk1->actin endocytosis Endocytosis ypk1->endocytosis cell_wall Cell Wall Integrity ypk1->cell_wall

This compound inhibits both TORC1 and TORC2 pathways.

Conclusion

The validation of this compound's target in Saccharomyces cerevisiae serves as a paradigm for antifungal drug discovery. By employing a combination of genetic, biochemical, and cellular approaches, TORC1 and TORC2 have been unequivocally identified as the primary targets of this compound. The detailed methodologies and data presented in this guide provide a framework for the rigorous validation of small molecule inhibitors in yeast, a powerful model system for dissecting conserved signaling pathways. The ability of this compound to inhibit the rapamycin-insensitive TORC2 complex makes it a valuable tool for further elucidating the roles of this essential kinase in fungal biology and a promising lead for the development of novel antifungal therapeutics.[1]

References

The Role of QL-IX-55 in Elucidating Yeast Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of QL-IX-55, a potent and selective ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinase in Saccharomyces cerevisiae. Unlike the well-characterized inhibitor rapamycin, which exclusively targets TOR Complex 1 (TORC1), this compound effectively inhibits both TORC1 and TORC2, making it an invaluable tool for dissecting the distinct and overlapping functions of these two critical signaling hubs. This document details the mechanism of action of this compound, its effects on key yeast signaling pathways, and provides detailed protocols for its application in experimental settings. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of the molecular interactions.

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a powerful chemical probe for studying TOR signaling in yeast. It functions as an ATP-competitive inhibitor, directly targeting the kinase domain of Tor proteins.[1] This mode of action contrasts with the allosteric inhibition mechanism of rapamycin, which requires the formation of a complex with FKBP12 to inhibit TORC1. The ability of this compound to inhibit both TORC1 and TORC2 provides a unique opportunity to explore the full spectrum of TOR-mediated cellular processes.

Mechanism of Action and Target Specificity

This compound exhibits potent inhibitory activity against both TORC1 and TORC2 in S. cerevisiae. Its primary target has been identified as Tor2, which is the catalytic subunit of TORC2 and can also be a component of TORC1.[1] By competing with ATP for binding to the kinase domain, this compound effectively blocks the phosphorylation of downstream substrates of both complexes.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified through in vitro kinase assays, demonstrating its efficacy against both TOR complexes.

ParameterValueAssay TypeReference
IC50 (TORC1) ~50 nMImmunoprecipitation Kinase Assay[1]
IC50 (TORC2) ~50 nMImmunoprecipitation Kinase Assay[1]

Impact on Yeast Signaling Pathways

This compound's dual inhibition of TORC1 and TORC2 allows for the comprehensive interrogation of their downstream signaling networks.

TORC1 Signaling Pathway

TORC1 is a master regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Inhibition of TORC1 by this compound mimics nutrient starvation, leading to the downregulation of anabolic processes and the upregulation of catabolic processes. A key downstream effector of TORC1 is the AGC kinase Sch9, the yeast ortholog of mammalian S6K. TORC1-mediated phosphorylation activates Sch9, which in turn promotes ribosome biogenesis and translation. This compound treatment leads to a decrease in Sch9 phosphorylation and its downstream effects.

TORC1_Pathway cluster_input Upstream Signals cluster_torc1 TORC1 Complex cluster_downstream Downstream Effectors Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 Activates Sch9 Sch9 TORC1->Sch9 Phosphorylates (Activates) Autophagy Autophagy TORC1->Autophagy Inhibits Ribosome_Biogenesis Ribosome_Biogenesis Sch9->Ribosome_Biogenesis Promotes Translation Translation Sch9->Translation Promotes QL_IX_55 This compound QL_IX_55->TORC1 Inhibits

Figure 1: this compound inhibits the TORC1 signaling pathway.
TORC2 Signaling Pathway

TORC2 plays a crucial role in spatial cell growth, including actin cytoskeleton organization and cell wall integrity. A primary downstream target of TORC2 is the AGC kinase Ypk1 (and its paralog Ypk2). TORC2 directly phosphorylates Ypk1, leading to its activation. Activated Ypk1 then phosphorylates a variety of substrates to regulate endocytosis, sphingolipid biosynthesis, and actin polarization. Inhibition of TORC2 by this compound results in decreased Ypk1 phosphorylation and subsequent disruption of these processes.

TORC2_Pathway cluster_torc2 TORC2 Complex cluster_downstream Downstream Effectors TORC2 TORC2 Ypk1 Ypk1 TORC2->Ypk1 Phosphorylates (Activates) Actin_Organization Actin_Organization Ypk1->Actin_Organization Regulates Cell_Wall_Integrity Cell_Wall_Integrity Ypk1->Cell_Wall_Integrity Maintains Endocytosis Endocytosis Ypk1->Endocytosis Regulates QL_IX_55 This compound QL_IX_55->TORC2 Inhibits

Figure 2: this compound inhibits the TORC2 signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on yeast signaling pathways.

Yeast Growth Inhibition Assay

This assay is used to determine the effect of this compound on yeast cell proliferation.

Growth_Assay_Workflow Start Start Culture Grow yeast to mid-log phase Start->Culture Dilute Dilute cells Culture->Dilute Inoculate Inoculate plate with diluted cells Dilute->Inoculate Prepare_Plate Prepare 96-well plate with serial dilutions of this compound Prepare_Plate->Inoculate Incubate Incubate at 30°C with shaking Inoculate->Incubate Measure_OD Measure OD600 at regular intervals Incubate->Measure_OD Analyze Analyze data to generate growth curves and determine IC50 Measure_OD->Analyze End End Analyze->End

References

QL-IX-55: A Technical Guide to Probing Rapamycin-Insensitive TORC2 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Target of Rapamycin (TOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. While the TOR Complex 1 (TORC1) is effectively studied using the allosteric inhibitor rapamycin, the rapamycin-insensitive TOR Complex 2 (TORC2) has remained more elusive. This technical guide provides an in-depth overview of QL-IX-55, a potent and selective ATP-competitive inhibitor of both TORC1 and TORC2, with a particular focus on its utility as a chemical probe for elucidating TORC2 function, primarily in the model organism Saccharomyces cerevisiae. This document details the mechanism of action of this compound, presents its inhibitory profile in a structured format, provides detailed experimental protocols for its use, and visualizes the relevant signaling pathways and experimental workflows.

Introduction: The Challenge of Studying TORC2

The TOR pathway is centered around two distinct multiprotein complexes: TORC1 and TORC2. In the budding yeast S. cerevisiae, TORC1 is composed of either Tor1 or Tor2 kinases, along with Kog1, Tco89, and Lst8. TORC2, on the other hand, exclusively contains the Tor2 kinase, in complex with Avo1, Avo2, Avo3, Bit61, and Lst8.[1] A key distinction between these complexes is their sensitivity to the macrolide inhibitor rapamycin. Rapamycin, in complex with FKBP12, allosterically inhibits TORC1, but not TORC2.[1] This rapamycin insensitivity has historically hindered the pharmacological dissection of TORC2-specific functions.

The development of ATP-competitive TOR kinase inhibitors has provided a crucial breakthrough, allowing for the direct inhibition of both TORC1 and TORC2. This compound has emerged as a valuable tool in this class, enabling researchers to probe the once inaccessible functions of TORC2.

This compound: An ATP-Competitive TORC1/TORC2 Inhibitor

This compound is a structural analog of Torin1 and functions as an ATP-competitive inhibitor of the TOR kinases.[1] Unlike rapamycin, which binds to the FRB domain, this compound targets the ATP-binding site of the kinase domain of both Tor1 and Tor2. This mechanism allows it to potently inhibit the kinase activity of both TORC1 and TORC2.

Data Presentation: Quantitative Inhibitory Profile

The following table summarizes the quantitative data for this compound and other relevant TOR inhibitors. This data is primarily derived from studies in S. cerevisiae.

InhibitorTarget(s)IC50 (TORC1)IC50 (TORC2)GI50 (Yeast Growth)Mechanism of ActionReference(s)
This compound TORC1/TORC2~50 nM<50 nM163 nMATP-Competitive[1]
Torin1 TORC1/TORC2~500 nM250-500 nM450 nMATP-Competitive[1]
Rapamycin TORC1Inhibits TORC1Inactive-Allosteric[1]
PP242 mTORC1/mTORC2--Not growth inhibitory up to 1 µM in yeastATP-Competitive[1]
AZD8055 mTORC1/mTORC2--Not growth inhibitory up to 1 µM in yeastATP-Competitive[1]

Note: GI50 values for yeast growth were determined using a drug-sensitized yeast strain (RDY98) to overcome drug efflux.[1]

Mandatory Visualizations

Signaling Pathways

TORC2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Plasma_Membrane_Stress Plasma Membrane Stress TORC2 TORC2 (Tor2, Avo1, Avo2, Avo3, Lst8, Bit61) Plasma_Membrane_Stress->TORC2 Activates Ypk1 Ypk1 TORC2->Ypk1 Phosphorylates (Activates) Actin_Cytoskeleton Actin Cytoskeleton Polarization Ypk1->Actin_Cytoskeleton Endocytosis Endocytosis Ypk1->Endocytosis Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Ypk1->Sphingolipid_Biosynthesis QL_IX_55 This compound QL_IX_55->TORC2 Inhibits (ATP-competitive) TORC1 TORC1 QL_IX_55->TORC1 Inhibits (ATP-competitive) Rapamycin Rapamycin Rapamycin->TORC1 Inhibits (Allosteric)

Caption: TORC2 signaling pathway in S. cerevisiae and points of inhibition.

Experimental Workflows

Kinase_Inhibitor_Screening_Workflow cluster_screening Kinase Inhibitor Library Screening cluster_characterization Hit Characterization Start Start: Kinase Inhibitor Library Yeast_Culture Culture drug-sensitized yeast strain (RDY98) Start->Yeast_Culture Add_Inhibitors Add inhibitors from library to yeast cultures (10 µM) Yeast_Culture->Add_Inhibitors Incubate Incubate and monitor growth Add_Inhibitors->Incubate Identify_Hits Identify potent growth inhibitors (e.g., this compound) Incubate->Identify_Hits IP_Kinase_Assay In vitro IP Kinase Assay (TORC1 and TORC2) Identify_Hits->IP_Kinase_Assay ATP_Competition ATP Competition Assay Identify_Hits->ATP_Competition Western_Blot Western Blot for p-Ypk1 IP_Kinase_Assay->Western_Blot Northern_Blot Northern Blot for TORC2-dependent genes IP_Kinase_Assay->Northern_Blot

Caption: Workflow for discovery and characterization of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound and related compounds.

In Vitro TORC1/TORC2 Immunoprecipitation (IP) Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of immunoprecipitated TORC1 and TORC2 from yeast.

Materials:

  • Yeast strains expressing tagged TORC1 (e.g., Kog1-TAP) or TORC2 (e.g., Avo3-TAP) components.

  • Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.2% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with 0.5% Triton X-100.

  • Kinase Assay Buffer: 25 mM HEPES-KOH (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • Substrate: Recombinant PHAS-I (4E-BP1) or Ypk1 (inactive).

  • [γ-³²P]ATP.

  • This compound stock solution in DMSO.

  • IgG Sepharose beads.

  • SDS-PAGE and autoradiography equipment.

Procedure:

  • Grow yeast cells to mid-log phase and harvest by centrifugation.

  • Lyse cells in Lysis Buffer using glass beads.

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with IgG Sepharose beads to immunoprecipitate the TAP-tagged TOR complex.

  • Wash the beads extensively with Wash Buffer, followed by a final wash with Kinase Assay Buffer.

  • Resuspend the beads in Kinase Assay Buffer.

  • Set up kinase reactions in a final volume of 30 µL containing the immunoprecipitated TOR complex, substrate, and varying concentrations of this compound (or DMSO as a control).

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.

  • Incubate for 20 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the reaction products by SDS-PAGE.

  • Visualize phosphorylated substrate by autoradiography and quantify using a phosphorimager.

  • Calculate IC50 values by fitting the data to a dose-response curve.

ATP Competition Assay

This assay determines whether this compound inhibits TORC2 in an ATP-competitive manner.

Materials:

  • Immunoprecipitated TORC2 (as described in 4.1).

  • Kinase Assay Buffer.

  • Recombinant Ypk1 (inactive) as a substrate.

  • [γ-³²P]ATP.

  • Varying concentrations of non-radioactive ATP.

  • A fixed, inhibitory concentration of this compound.

  • SDS-PAGE and autoradiography equipment.

Procedure:

  • Set up kinase reactions with immunoprecipitated TORC2 and Ypk1 substrate.

  • Add a fixed concentration of this compound (e.g., at its IC50 or IC80).

  • Add varying concentrations of ATP, keeping the amount of [γ-³²P]ATP constant.

  • Incubate and process the reactions as described in the IP Kinase Assay protocol.

  • Plot the kinase activity against the ATP concentration. An increase in the apparent Km of ATP in the presence of this compound indicates ATP-competitive inhibition.

Ypk1 Phosphorylation Western Blot

This cellular assay assesses the in vivo inhibition of TORC2 by measuring the phosphorylation of its direct substrate, Ypk1.

Materials:

  • Yeast cells.

  • This compound and Rapamycin.

  • Yeast protein extraction buffer (e.g., TCA precipitation or urea/SDS lysis buffer).

  • Primary antibody against phosphorylated Ypk1 (e.g., anti-phospho-T662).

  • Primary antibody against total Ypk1 (for loading control).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment.

  • Chemiluminescence detection reagents.

Procedure:

  • Grow yeast cells to mid-log phase.

  • Treat cells with varying concentrations of this compound, rapamycin, or DMSO for a specified time (e.g., 30 minutes).

  • Harvest cells and prepare protein extracts.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST).

  • Incubate with the primary antibody against phospho-Ypk1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody against total Ypk1 to confirm equal loading.

Northern Blot for TORC2-Dependent Gene Expression

This assay measures changes in the mRNA levels of genes known to be regulated by TORC2.

Materials:

  • Yeast cells.

  • This compound and Rapamycin.

  • RNA extraction reagents (e.g., hot acid phenol method).

  • Formaldehyde-agarose gel electrophoresis system.

  • Nylon membrane.

  • UV cross-linker.

  • Radioactively labeled DNA probes for TORC2-dependent genes (YLR194C, CMK2, DIA1) and TORC1-dependent genes (RPL30, CIT2, GAP1) as controls.

  • Hybridization buffer and wash solutions.

  • Phosphorimager.

Procedure:

  • Treat yeast cells with this compound, rapamycin, or DMSO as in the Western blot protocol.

  • Extract total RNA from the treated cells.

  • Separate the RNA by formaldehyde-agarose gel electrophoresis.

  • Transfer the RNA to a nylon membrane and UV cross-link.

  • Pre-hybridize the membrane.

  • Hybridize with a radioactively labeled DNA probe for the gene of interest overnight.

  • Wash the membrane to remove unbound probe.

  • Expose the membrane to a phosphor screen and quantify the signal.

  • Strip the membrane and re-probe for a loading control gene (e.g., ACT1).

Conclusion

This compound is a powerful chemical tool for the investigation of TORC2 signaling. Its ATP-competitive mechanism of action allows for the direct inhibition of TORC2 kinase activity in a manner that is distinct from the allosteric inhibition of TORC1 by rapamycin. This technical guide provides a comprehensive resource for researchers aiming to utilize this compound to dissect the rapamycin-insensitive functions of TORC2. The provided data, visualizations, and detailed protocols serve as a foundation for designing and executing experiments to further our understanding of this critical signaling pathway.

References

Investigating the effects of QL-IX-55 on cell growth and proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Effects of QL-IX-55 on Cell Growth and Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent small molecule inhibitor that has emerged as a critical tool for dissecting the complexities of cellular growth and proliferation. It functions as a selective, ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinase.[1] The TOR kinase is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, metabolism, and survival in response to nutrient availability and growth factors.[1][2][3][4]

Unlike the well-known allosteric TORC1 inhibitor rapamycin, which fails to inhibit the second TOR complex (TORC2), this compound effectively inhibits both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[1] This dual inhibitory activity makes this compound an invaluable chemical probe for elucidating the full spectrum of TOR signaling and its impact on cellular processes. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on cell growth, and detailed protocols for its experimental application.

Mechanism of Action

This compound exerts its inhibitory effects by directly competing with ATP for binding to the kinase domain of TOR.[1] Specifically, its functional target is the ATP-binding site of TOR2.[1] This mode of inhibition is fundamentally different from that of rapamycin, which first forms a complex with the immunophilin FKBP12, and this complex then binds to the FRB domain of TOR to allosterically inhibit TORC1 activity.[3] By targeting the conserved kinase domain, this compound can potently suppress the activity of both TORC1 and TORC2, providing a more complete shutdown of TOR-mediated signaling pathways.[1]

TOR Signaling Pathway and this compound Inhibition

The TOR kinase is the catalytic subunit of two distinct multiprotein complexes, TORC1 and TORC2.

  • TORC1 integrates signals from nutrients and growth factors to regulate key cellular processes such as protein synthesis, ribosome biogenesis, and autophagy.[2]

  • TORC2 is involved in the regulation of cell survival and cytoskeletal organization, notably through the phosphorylation of substrates like Ypk1.[1]

This compound's ability to inhibit both complexes allows for the comprehensive study of cellular processes regulated by TOR signaling.

G cluster_input Upstream Signals cluster_torc TOR Complexes cluster_output Downstream Effects Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 GF Growth Factors TORC2 TORC2 GF->TORC2 Growth Cell Growth & Proliferation TORC1->Growth Transcription Transcription TORC1->Transcription Actin Actin Cytoskeleton Organization TORC2->Actin TORC2->Transcription QLIX55 This compound QLIX55->TORC1 Inhibits QLIX55->TORC2 Inhibits

Caption: this compound inhibits both TORC1 and TORC2 signaling pathways.

Data on Cell Growth and Proliferation Inhibition

This compound has demonstrated potent inhibitory effects on the growth and proliferation of various cell types, from yeast to plants. Its efficacy is attributed to its direct inhibition of the essential TOR kinase.

Parameter Value System/Assay Reference
IC50 (TORC1 & TORC2) <50 nMBiochemical IP Kinase Assay (S. cerevisiae)[1]
Growth Inhibition Potent inhibitorS. cerevisiae cell proliferation assay[1]
Root Growth Inhibition Effective below 1 µMArabidopsis thaliana root growth assay[5]

Key Findings from S. cerevisiae Studies:

  • Transcriptional Reprogramming: Similar to rapamycin, this compound alters the expression of TORC1-regulated genes. However, unlike rapamycin, it also modulates the expression of genes specifically controlled by TORC2.[1]

  • Inhibition of TORC2 Substrates: this compound rapidly inhibits the TORC2-dependent phosphorylation of its substrate Ypk1.[1]

  • Actin Depolarization: Both this compound and rapamycin lead to the depolarization of actin patch structures, a known consequence of inhibiting either TORC1 or TORC2.[1]

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay Using a Fluorescence-Based Dye

This protocol describes a general method for quantifying the effect of this compound on the proliferation of adherent or suspension cells in a 96-well format. The assay measures the increase in total DNA content as an indicator of cell number.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear-bottom, black-walled microplates

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence-based DNA quantification kit (e.g., CyQUANT®, Hoechst dyes)

  • Microplate reader with appropriate filters for excitation and emission

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Dilute the cell suspension to the desired seeding density in complete culture medium.

    • Dispense 100 µL of the cell suspension into the wells of a 96-well plate. Seeding density should be optimized to ensure cells remain in the exponential growth phase for the duration of the experiment.

    • Include wells for "no-cell" controls (medium only) to determine background fluorescence.

    • For adherent cells, incubate the plate for 4-18 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

    • Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).

    • Add 100 µL of the appropriate this compound dilution or vehicle control to the wells. Each concentration should be tested in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Lysis and Dye Staining:

    • At the end of the incubation period, remove the plate from the incubator.

    • Prepare the fluorescent dye/lysis buffer solution according to the manufacturer's protocol. This buffer typically contains a cell-permeabilizing agent and a DNA-binding fluorescent dye.

    • Remove the culture medium from the wells.

    • Add 100 µL of the dye/lysis buffer to each well, including the no-cell controls.

    • Incubate the plate at room temperature for 1 hour, protected from light, to ensure complete cell lysis and DNA staining.[6]

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a microplate fluorometer. Use the excitation and emission wavelengths recommended for the specific dye (e.g., ~355 nm excitation and ~460 nm emission for Hoechst dyes).[6]

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other readings.

    • Calculate the average fluorescence for each treatment condition.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Proliferation).

    • Plot the % Proliferation against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value (the concentration at which cell proliferation is inhibited by 50%).

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with this compound & Vehicle Control Seed->Treat Incubate 3. Incubate (e.g., 48-72 hours) Treat->Incubate Lyse 4. Lyse Cells & Add Fluorescent Dye Incubate->Lyse Read 5. Read Fluorescence on Plate Reader Lyse->Read Analyze 6. Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a fluorescence-based cell proliferation assay.

Conclusion

This compound is a powerful and specific ATP-competitive inhibitor of both TORC1 and TORC2.[1] Its ability to comprehensively block TOR signaling provides a significant advantage over rapamycin for studying the full range of TOR-dependent cellular functions. The data clearly demonstrate its potent anti-proliferative effects across different species, establishing it as an essential tool for research in cell biology, oncology, and drug development. The methodologies outlined in this guide provide a framework for effectively utilizing this compound to investigate cell growth and proliferation in various experimental contexts.

References

The TORC2 Inhibitor QL-IX-55: A Technical Guide to Investigating its Potential Impact on Actin Polarization and Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical guide on the potential effects of QL-IX-55, a potent TORC1 and TORC2 inhibitor in Saccharomyces cerevisiae, on the crucial cellular processes of actin polarization and endocytosis. While direct studies on this compound's impact in these areas are not yet available, this guide outlines the established signaling pathways linking its target, TORC2, to the actin cytoskeleton and endocytic machinery. Furthermore, it provides detailed experimental protocols for researchers to investigate these potential connections.

Introduction to this compound

This compound is a selective, ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinase in S. cerevisiae. It potently inhibits both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2)[1]. Unlike rapamycin, which primarily inhibits TORC1, this compound provides a valuable tool to probe the functions of TORC2. Given the central role of TORC2 in regulating spatial cell growth, including actin organization and endocytosis, this compound is a key compound for dissecting these fundamental cellular processes.

The Link Between TORC2, Actin Polarization, and Endocytosis

In eukaryotic cells, the actin cytoskeleton is a dynamic network essential for maintaining cell shape, polarity, and motility, as well as for processes like endocytosis. Endocytosis is the mechanism by which cells internalize molecules from their external environment. In yeast, these two processes are intricately linked and are under the regulatory control of the TORC2 signaling network.

Genetic and pharmacological studies have demonstrated that the depletion or inhibition of TORC2 leads to a loss of actin polarization and a blockade of endocytosis.[1][2] TORC2 exerts this control through multiple downstream pathways.

Key Signaling Pathways

2.1.1. The Ypk1/2 Kinase Pathway and Plasma Membrane Homeostasis:

A primary downstream effector of TORC2 is the AGC kinase Ypk1 (and its paralog Ypk2).[3][4] TORC2 directly phosphorylates and activates Ypk1, which in turn regulates several processes crucial for actin organization and endocytosis.[3][4][5]

One critical function of the TORC2-Ypk1 axis is the regulation of sphingolipid biosynthesis.[1] Sphingolipids are essential components of the plasma membrane that influence its physical properties, including membrane tension. Acute inhibition of TORC2 leads to a gradual increase in plasma membrane tension.[2][6] This elevated tension can physically impede the membrane invagination required for endocytosis and disrupt the connection between endocytic adaptor proteins and the actin cytoskeleton.[2][6]

2.1.2. The Rho1-Pkc1-MAPK Cell Integrity Pathway:

TORC2 also regulates the actin cytoskeleton through the Rho1 GTPase.[3][4] Rho GTPases are key molecular switches that control actin dynamics.[7][8][9][10][11] In yeast, TORC2 acts upstream of the Rho1-Pkc1-MAPK (mitogen-activated protein kinase) cell integrity pathway, which is essential for polarized actin organization.[3][4][12]

Quantitative Data Summary

While no quantitative data exists for the direct effects of this compound on actin polarization and endocytosis, the following table summarizes key proteins in the TORC2 signaling network and their known functions in these processes. This provides a framework for designing experiments to generate such data using this compound.

ProteinFunction in Actin Polarization and Endocytosis
Tor2 Catalytic subunit of TORC2. Directly phosphorylates and activates Ypk1/2.[3][4] Regulates the Rho1-Pkc1-MAPK pathway.[3][12] Essential for maintaining polarized actin and functional endocytosis.[1]
Ypk1/2 AGC family kinases and direct substrates of TORC2.[3][4] Regulate sphingolipid biosynthesis, thereby controlling plasma membrane tension.[1][2] Phosphorylate downstream targets involved in endocytosis and actin organization.[1]
Rho1 Small GTPase that acts downstream of TORC2.[3] A key regulator of the Pkc1-MAPK cell integrity pathway, which is crucial for polarized actin organization.[3][4][12]
Pkc1 Protein kinase C homolog that is an effector of Rho1.[3] Activates the downstream MAPK cascade to control cell wall integrity and actin polarization.[3][12]
Sla1/2 Endocytic adaptor proteins that link the plasma membrane to the actin cytoskeleton during endocytosis.[2] Their connection to actin can be severed by increased plasma membrane tension resulting from TORC2 inhibition.[2][6]
Ent1 Endocytic adaptor protein whose interaction with the actin cytoskeleton is sensitive to plasma membrane tension regulated by TORC2.[2][6]
Rvs167 An N-BAR domain-containing protein involved in vesicle fission during endocytosis.[2] Its recruitment to endocytic sites is hindered by the elevated plasma membrane tension caused by TORC2 inhibition.[2][6]

Experimental Protocols

To investigate the impact of this compound on actin polarization and endocytosis in S. cerevisiae, the following detailed experimental protocols can be employed.

Visualization of the Actin Cytoskeleton

This protocol allows for the visualization of actin structures (patches and cables) in yeast cells treated with this compound.

Materials:

  • S. cerevisiae strain of interest

  • Yeast growth medium (e.g., YPD or synthetic complete medium)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fixative solution (e.g., 3.7% formaldehyde in phosphate-buffered saline, PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Alexa Fluor 488-phalloidin (or other fluorescently labeled phalloidin)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Treatment: Grow yeast cells to mid-log phase (OD600 ≈ 0.5) in liquid medium at the appropriate temperature. Add this compound to the desired final concentration (and a vehicle control, e.g., DMSO). Incubate for the desired time.

  • Fixation: Harvest the cells by centrifugation and resuspend them in the fixative solution. Incubate for 1 hour at room temperature.

  • Washing: Pellet the cells and wash them three times with PBS.

  • Permeabilization: Resuspend the cells in the permeabilization solution and incubate for 10 minutes.

  • Staining: Wash the cells with PBS and then resuspend them in PBS containing Alexa Fluor 488-phalloidin. Incubate in the dark for 1-2 hours.

  • Mounting: Wash the cells twice with PBS. Resuspend the final cell pellet in a small volume of PBS and apply a drop to a microscope slide. Cover with a coverslip sealed with mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Acquire images of both treated and control cells to compare the organization of actin patches and cables.[13][14][15]

Endocytosis Assay using FM4-64

This protocol tracks the internalization of the lipophilic dye FM4-64, which stains the vacuolar membrane after being endocytosed.

Materials:

  • S. cerevisiae strain of interest

  • Yeast growth medium

  • This compound

  • FM4-64 dye (stock solution in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Treatment: Grow yeast cells to early- to mid-log phase. Treat the cells with this compound or a vehicle control for the desired duration.

  • Labeling: Add FM4-64 to the cell culture to a final concentration of ~16 µM. Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.

  • Internalization: Pellet the cells by centrifugation at 4°C, and resuspend them in pre-warmed fresh medium (containing this compound or vehicle). Incubate at 30°C to allow endocytosis to proceed.

  • Imaging: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cells, pellet them, and resuspend in a small volume of fresh medium. Mount the cells on a slide and immediately visualize them using a fluorescence microscope. In healthy cells, the dye will move from the plasma membrane to endosomes and finally to the vacuolar membrane. Inhibition of endocytosis will result in the dye remaining at the plasma membrane or in aberrant endocytic compartments.[16]

Mandatory Visualizations

Signaling Pathways

TORC2_Actin_Endocytosis_Pathway cluster_PM Plasma Membrane cluster_Cytosol Cytosol TORC2 TORC2 Rho1 Rho1 TORC2->Rho1 Activates Ypk1_2 Ypk1_2 TORC2->Ypk1_2 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Sphingolipid_Biosynthesis Sphingolipid_Biosynthesis Endocytic_Site Endocytic_Site Sphingolipid_Biosynthesis->Endocytic_Site Affects Membrane Tension Endocytosis Endocytosis Endocytic_Site->Endocytosis Ypk1_2->Sphingolipid_Biosynthesis Regulates MAPK_Cascade MAPK_Cascade Pkc1->MAPK_Cascade Activates Actin_Polarization Actin_Polarization MAPK_Cascade->Actin_Polarization Regulates Actin_Polarization->Endocytosis Required for QL_IX_55 QL_IX_55 QL_IX_55->TORC2 Inhibits Experimental_Workflow cluster_Actin Actin Polarization Assay cluster_Endo Endocytosis Assay (FM4-64) A1 Yeast Culture (mid-log phase) A2 Treat with this compound or Vehicle A1->A2 A3 Fixation A2->A3 A4 Permeabilization A3->A4 A5 Stain with Fluorescent Phalloidin A4->A5 A6 Fluorescence Microscopy A5->A6 A7 Analyze Actin Organization A6->A7 B1 Yeast Culture (mid-log phase) B2 Treat with this compound or Vehicle B1->B2 B3 Label with FM4-64 on Ice B2->B3 B4 Shift to 30°C to Allow Internalization B3->B4 B5 Image at Time Points (0, 15, 30, 60 min) B4->B5 B6 Fluorescence Microscopy B5->B6 B7 Analyze Dye Localization B6->B7

References

ATP-Competitive Inhibition of TOR by QL-IX-55: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the ATP-competitive inhibition of the Target of Rapamycin (TOR) kinase by the small molecule inhibitor QL-IX-55. It is designed to offer researchers, scientists, and drug development professionals a comprehensive technical resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.

Introduction to TOR and the Inhibitor this compound

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival in eukaryotes.[1] TOR exists in two distinct multiprotein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2), which have both overlapping and distinct downstream signaling pathways.[2] Dysregulation of the TOR signaling pathway is implicated in a variety of diseases, including cancer and metabolic disorders, making it a critical target for therapeutic intervention.

This compound is a selective and potent small molecule inhibitor of TOR kinase. Unlike the well-known allosteric inhibitor rapamycin, which primarily targets TORC1, this compound functions as an ATP-competitive inhibitor, targeting the kinase domain of TOR and effectively inhibiting both TORC1 and TORC2.[3] This dual specificity makes this compound a valuable tool for dissecting the rapamycin-insensitive functions of TORC2 and a potential lead compound for the development of novel therapeutics.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against both human and yeast TOR complexes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the in vitro activity of the enzyme by 50%, are summarized in the table below.

TargetOrganismIC50 (nM)
TORC1Human50
TORC1S. cerevisiae (Yeast)50
TORC2S. cerevisiae (Yeast)10-50

Data sourced from MedChemExpress and AdooQ Bioscience.[3][4]

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the kinase domain of TOR. This is a direct form of inhibition where the inhibitor and the natural substrate (ATP) cannot bind to the enzyme simultaneously. The binding of this compound to the ATP-binding pocket prevents the phosphorylation of downstream TOR substrates, thereby blocking signal transduction.

ATP_Competition cluster_0 Active TOR Kinase cluster_1 Inhibited TOR Kinase TOR_Kinase_Domain TOR Kinase Domain ATP_Binding_Site ATP Binding Site Substrate Substrate ATP_Binding_Site->Substrate Phosphorylates Inhibited_TOR TOR Kinase Domain No_Phosphorylation No Phosphorylation Inhibited_TOR->No_Phosphorylation QLIX55_Bound This compound ATP ATP ATP->ATP_Binding_Site Binds This compound This compound This compound->Inhibited_TOR Competes with ATP and binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: ATP-competitive inhibition of TOR by this compound.

TOR Signaling Pathway in S. cerevisiae and Points of Inhibition

In the model organism Saccharomyces cerevisiae, TORC1 and TORC2 regulate distinct downstream pathways in response to nutrient availability and cellular stress. This compound, by inhibiting both complexes, provides a comprehensive blockade of TOR signaling.

TOR_Signaling_Pathway Stress Cellular Stress TORC2 TORC2 Stress->TORC2 Activates TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 Phosphorylates Tap42-PP2A Tap42-PP2A TORC1->Tap42-PP2A Activates Autophagy Autophagy TORC1->Autophagy Inhibits Ypk1 Ypk1 TORC2->Ypk1 Phosphorylates This compound This compound This compound->TORC1 Inhibits This compound->TORC2 Inhibits Ribosome_Biogenesis Ribosome Biogenesis Sch9->Ribosome_Biogenesis Translation Translation Tap42-PP2A->Translation Actin_Polarization Actin Polarization Ypk1->Actin_Polarization Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Ypk1->Sphingolipid_Biosynthesis Cell_Growth Cell Growth & Proliferation Actin_Polarization->Cell_Growth Sphingolipid_Biosynthesis->Cell_Growth Ribosome_Biogenesis->Cell_Growth Translation->Cell_Growth Autophagy->Cell_Growth Inhibits

Caption: TOR signaling pathway in S. cerevisiae showing inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of TOR by this compound.

Immunoprecipitation (IP) Kinase Assay for TORC1/TORC2

This assay is used to measure the in vitro kinase activity of immunoprecipitated TORC1 or TORC2 in the presence of an inhibitor.

Materials:

  • Yeast cell lysate expressing tagged TORC1 or TORC2 components (e.g., HA-tagged Tor1 or Tor2)

  • Anti-HA magnetic beads (or equivalent antibody-bead conjugate)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Recombinant substrate (e.g., 4E-BP1 for TORC1, inactive Ypk1 for TORC2)

  • [γ-³²P]ATP

  • This compound stock solution in DMSO

  • SDS-PAGE reagents and equipment

  • Phosphorimager

Procedure:

  • Cell Lysis: Grow yeast cells to mid-log phase and harvest. Lyse cells in ice-cold Lysis Buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation: Incubate the clarified lysate with anti-HA magnetic beads to capture the tagged TOR complex.

  • Washing: Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

  • Kinase Reaction: Resuspend the beads in Kinase Assay Buffer. Aliquot the bead suspension into separate reaction tubes.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and incubate.

  • Initiation of Reaction: Add the recombinant substrate and [γ-³²P]ATP to initiate the kinase reaction. Incubate at 30°C.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

  • Quantification: Quantify the incorporation of ³²P into the substrate using a phosphorimager. Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

In Vivo Ypk1 Phosphorylation Assay

This cellular assay assesses the ability of this compound to inhibit TORC2 activity in living yeast cells by measuring the phosphorylation of its downstream target, Ypk1.

Materials:

  • Yeast strain expressing tagged Ypk1

  • Yeast growth medium (e.g., YPD)

  • This compound stock solution in DMSO

  • Cell lysis buffer with phosphatase inhibitors

  • Protein extraction reagents

  • Phos-tag SDS-PAGE gels

  • Western blotting reagents and equipment

  • Anti-tag antibody (for total Ypk1) and phospho-specific Ypk1 antibody

Procedure:

  • Cell Culture and Treatment: Grow yeast cells to mid-log phase. Treat the cells with varying concentrations of this compound (or DMSO control) for a specified time.

  • Cell Lysis and Protein Extraction: Harvest the cells and prepare protein extracts using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each extract.

  • Electrophoresis: Separate equal amounts of protein using Phos-tag SDS-PAGE, which retards the migration of phosphorylated proteins.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with a phospho-specific antibody against the TORC2-dependent phosphorylation site on Ypk1. Subsequently, strip the membrane and re-probe with an antibody against the tag to detect total Ypk1 levels.

  • Analysis: Quantify the band intensities for phosphorylated and total Ypk1. A decrease in the ratio of phosphorylated Ypk1 to total Ypk1 with increasing concentrations of this compound indicates inhibition of TORC2 activity in vivo.

ATP Competition Assay

This assay determines whether the inhibition by this compound is competitive with respect to ATP.

Materials:

  • Purified or immunoprecipitated active TOR kinase

  • Kinase Assay Buffer

  • Recombinant substrate

  • [γ-³²P]ATP

  • Non-radioactive ATP stock solution

  • This compound stock solution

  • SDS-PAGE reagents and equipment

  • Phosphorimager

Procedure:

  • Assay Setup: Prepare a matrix of reactions with varying concentrations of ATP and a fixed, inhibitory concentration of this compound (e.g., at or near its IC50). Include a control set of reactions without the inhibitor.

  • Kinase Reaction: For each ATP concentration, set up reactions with and without this compound. Add the TOR kinase and substrate to the Kinase Assay Buffer.

  • Initiation of Reaction: Start the reactions by adding the mix of non-radioactive ATP and [γ-³²P]ATP. Incubate for a time period within the linear range of the reaction.

  • Termination and Analysis: Stop the reactions and analyze the incorporation of ³²P into the substrate by SDS-PAGE and phosphorimaging, as described in the IP Kinase Assay protocol.

  • Data Analysis: Plot the kinase activity (rate of phosphorylation) against the ATP concentration for both the inhibited and uninhibited reactions. For an ATP-competitive inhibitor, the apparent Km for ATP will increase in the presence of the inhibitor, while the Vmax will remain unchanged. This can be visualized using a Lineweaver-Burk plot, where the lines for the inhibited and uninhibited reactions will intersect on the y-axis.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo Cellular Activity Assessment IP_Kinase_Assay Immunoprecipitation Kinase Assay ATP_Competition ATP Competition Assay IP_Kinase_Assay->ATP_Competition Mechanism_Elucidation Mechanism of Action (ATP-Competitive) ATP_Competition->Mechanism_Elucidation IC50_Determination IC50 Determination Yeast_Culture Yeast Cell Culture QLIX55_Treatment Treatment with this compound Yeast_Culture->QLIX55_Treatment Protein_Extraction Protein Extraction QLIX55_Treatment->Protein_Extraction PhosTag_Western Phos-tag Western Blot (p-Ypk1) Protein_Extraction->PhosTag_Western Cellular_Inhibition Confirmation of Cellular TORC2 Inhibition PhosTag_Western->Cellular_Inhibition

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a potent, ATP-competitive inhibitor of both TORC1 and TORC2. Its ability to inhibit the rapamycin-insensitive TORC2 complex makes it a valuable research tool for elucidating the full spectrum of TOR signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their studies of TOR biology and to explore its potential as a therapeutic agent.

References

Subject: Technical Guide on the Discovery and Initial Characterization of QL-IX-55

Author: BenchChem Technical Support Team. Date: November 2025

Preamble:

Following a comprehensive search of publicly available scientific literature, patent databases, and chemical registries, we have been unable to identify any information pertaining to a compound designated "QL-IX-55". This designation does not correspond to any known molecule in the public domain as of the date of this report.

Consequently, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and pathway visualizations, is not possible. The information required to fulfill the request does not exist in accessible records.

Should "this compound" be an internal, pre-publication codename, we recommend revisiting this request upon the public disclosure of the relevant data. Alternatively, if the designation is incorrect, please provide the correct compound identifier for analysis.

We are prepared to generate the requested technical guide upon the provision of a valid, publicly characterized compound.

QL-IX-55: A Potent Dual TORC1/TORC2 Inhibitor for Fungal Research and as a Potential Antifungal Lead

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. The Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism, presents a compelling target. This technical guide provides a comprehensive overview of QL-IX-55, a selective ATP-competitive inhibitor of both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2) in the model organism Saccharomyces cerevisiae. In contrast to rapamycin, which only allosterically inhibits TORC1, this compound offers a powerful tool for dissecting the complete TOR signaling network. This document summarizes the available quantitative data on this compound's inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams. While current research is primarily focused on S. cerevisiae, the potent activity of this compound suggests its potential as a lead compound for the development of broad-spectrum antifungal therapeutics.

Introduction to this compound

This compound is a structural analog of Torin1, identified through a kinase inhibitor library screen as a potent inhibitor of S. cerevisiae growth.[1] Its primary mechanism of action is the ATP-competitive inhibition of the TOR kinases, Tor1 and Tor2, which are the catalytic subunits of TORC1 and TORC2, respectively.[1][2] This dual inhibition is a significant advantage for research purposes, allowing for the elucidation of TORC2-dependent cellular processes that are insensitive to rapamycin.[1][2]

Quantitative Data: In Vitro Inhibitory Activity

The primary quantitative data for this compound's activity comes from biochemical immunoprecipitation (IP) kinase assays performed in Saccharomyces cerevisiae. The potent inhibitory effect on both TORC1 and TORC2 is highlighted by its low nanomolar IC50 values.

Target Complex Fungal Species Assay Type IC50 (nM) Reference
TORC1Saccharomyces cerevisiaeBiochemical IP Kinase Assay<50[1][2]
TORC2Saccharomyces cerevisiaeBiochemical IP Kinase Assay<50[1][2]

Mechanism of Action: Inhibition of the TOR Signaling Pathway

In fungi, the TOR signaling pathway is a central regulator of cellular processes in response to nutrient availability and stress. It is composed of two distinct multiprotein complexes, TORC1 and TORC2.

  • TORC1 is sensitive to nutrient levels and primarily controls anabolic processes such as protein synthesis and ribosome biogenesis, while inhibiting catabolic processes like autophagy.[3][4]

  • TORC2 is involved in spatial aspects of cell growth, including actin cytoskeleton organization and cell wall integrity.[5][6]

This compound exerts its antifungal effect by binding to the ATP-binding site of the TOR kinases within both complexes, thereby inhibiting their catalytic activity and disrupting downstream signaling.

Fig. 1: this compound inhibits both TORC1 and TORC2 signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the antifungal activity of this compound, based on standard methodologies.

In Vitro TOR Kinase Assay (Biochemical IP Kinase Assay)

This protocol describes the immunoprecipitation of TORC1 and TORC2 from yeast lysates followed by a kinase assay to determine the inhibitory effect of this compound.

Materials:

  • Yeast strain expressing tagged TOR complex subunits (e.g., Kog1-FLAG for TORC1, Avo3-FLAG for TORC2)

  • Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

  • Anti-FLAG M2 affinity gel

  • Wash buffer (lysis buffer without Triton X-100)

  • Kinase assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Recombinant substrate (e.g., YPK1 for TORC2)

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Yeast Lysate Preparation:

    • Grow yeast cells to mid-log phase.

    • Harvest cells by centrifugation and wash with ice-cold water.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse cells using glass beads and vigorous vortexing at 4°C.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysate with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer.

  • Kinase Assay:

    • Resuspend the beads in kinase assay buffer.

    • Add recombinant substrate and varying concentrations of this compound (or DMSO as a control).

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

    • Quantify the band intensities to determine the extent of substrate phosphorylation and calculate IC50 values.

Kinase_Assay_Workflow start Start: Yeast Culture (Tagged TOR complex) lysate Cell Lysis and Lysate Clarification start->lysate ip Immunoprecipitation (Anti-FLAG beads) lysate->ip wash Wash Beads ip->wash assay_setup Set up Kinase Assay: Beads, Substrate, this compound wash->assay_setup reaction Initiate Reaction with [γ-³²P]ATP assay_setup->reaction stop Stop Reaction (SDS-PAGE buffer) reaction->stop analysis SDS-PAGE and Autoradiography stop->analysis end End: IC50 Determination analysis->end

Fig. 2: Workflow for the in vitro TOR kinase assay.
Yeast Growth Inhibition Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a fungal strain.

Materials:

  • Fungal strain of interest (e.g., S. cerevisiae)

  • Growth medium (e.g., YPD or synthetic defined medium)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the fungal strain.

    • Dilute the culture in fresh medium to a standardized cell density (e.g., 1 x 10⁵ cells/mL).

  • Drug Dilution Series:

    • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

    • Include a positive control (no drug) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the 96-well plate.

    • Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Growth Measurement:

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth compared to the positive control.

Potential as an Antifungal Therapeutic

The potent dual inhibition of TORC1 and TORC2 by this compound makes it a promising candidate for further investigation as an antifungal agent. However, several challenges need to be addressed for its therapeutic development:

  • Limited Accumulation: The efficacy of this compound against wild-type yeast is limited by its poor accumulation within the cells.[1] Medicinal chemistry efforts are needed to improve its cellular uptake and retention.

  • Selectivity: While a potent inhibitor of yeast TOR, this compound also exhibits activity against human mTOR. Further optimization is required to enhance its selectivity for the fungal target to minimize potential off-target effects in a clinical setting.

Conclusion

This compound is a valuable research tool for dissecting the TOR signaling pathway in fungi, offering a distinct advantage over rapamycin by inhibiting both TORC1 and TORC2. Its potent, ATP-competitive mechanism of action establishes it as a promising lead for the development of novel antifungal drugs. Future research should focus on optimizing its pharmacological properties to enhance its efficacy and selectivity, paving the way for its potential clinical application in treating fungal infections.

References

Foundational Research on QL-IX-55 and TOR Signaling in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Target of Rapamycin (TOR) signaling pathway is a central regulator of growth, metabolism, and stress responses conserved across eukaryotes, including plants. Its critical role in coordinating developmental processes with nutrient availability makes it a prime target for both foundational research and the development of novel agrochemicals. While initial studies in plants were hampered by the insensitivity of many species to the classical inhibitor rapamycin, the advent of ATP-competitive TOR kinase inhibitors has opened new avenues for investigation. This technical guide provides an in-depth overview of TOR signaling in plants and explores the potential of QL-IX-55, a potent and selective TOR inhibitor. Although direct studies of this compound in plant systems are not yet published, its demonstrated efficacy in other eukaryotes suggests significant promise. This document details the core TOR signaling pathway in plants, summarizes quantitative data for key TOR inhibitors, provides detailed experimental protocols for assessing TOR activity, and presents visualizations of the signaling network and experimental workflows.

Introduction to TOR Signaling in Plants

The TOR kinase is a highly conserved serine/threonine kinase that forms the catalytic core of two distinct protein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[1] In plants, research has predominantly focused on TORC1, which integrates signals from nutrients (e.g., glucose, nitrogen), energy status, and hormones to control essential cellular processes.[2]

When conditions are favorable for growth, TOR is active and promotes anabolic processes such as ribosome biogenesis, protein translation, and cell cycle progression, while inhibiting catabolic processes like autophagy.[1] Conversely, under nutrient limitation or stress conditions, TOR activity is downregulated, leading to a cessation of growth and the activation of survival mechanisms.[3]

Key functions of TOR signaling in plants include:

  • Embryogenesis and Seedling Development: TOR is essential for early embryonic development, and its inhibition can arrest growth at the dermatogen stage in Arabidopsis.[4] It also plays a crucial role in promoting cotyledon greening and overall seedling growth.[4]

  • Root and Shoot Meristem Activation: TOR activity is high in rapidly dividing tissues like root and shoot apical meristems, where it is required for cell proliferation.[5]

  • Cell Growth and Proliferation: By phosphorylating downstream targets like S6 Kinase (S6K) and the E2F transcription factors, TOR directly influences cell size and division.[2]

  • Nutrient and Energy Sensing: Glucose, derived from photosynthesis, is a major activator of TOR signaling in plants, linking metabolic status to growth.[6]

  • Stress Responses: TOR signaling is often repressed under abiotic stress conditions, and this repression is a key aspect of the plant's strategy to conserve resources and enhance survival.[5]

This compound: A Potent ATP-Competitive TOR Inhibitor

This compound is a selective, ATP-competitive inhibitor of TOR kinase. Unlike the allosteric inhibitor rapamycin, which primarily affects a subset of TORC1 functions, ATP-competitive inhibitors block the kinase activity of both TORC1 and TORC2.[7] This makes them powerful tools for dissecting the full range of TOR functions.

While several next-generation ATP-competitive TOR inhibitors have been shown to be effective in plants, including AZD8055 and Torin1, specific research on this compound in plant systems has not yet been published.[8] However, its potent activity in other systems, such as S. cerevisiae, suggests it holds significant potential for plant research.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket within the kinase domain of TOR, thereby preventing the phosphorylation of its downstream substrates.[7] This mode of inhibition is distinct from that of rapamycin, which forms a complex with the FKBP12 protein to allosterically inhibit TORC1.[8]

Quantitative Data on TOR Inhibitors

The following table summarizes key quantitative data for this compound and other commonly used TOR inhibitors. It is important to note that the IC50 for this compound was determined in a yeast system and may differ in plants.

InhibitorTarget(s)OrganismIC50Key Phenotypic Effects in PlantsReference(s)
This compound TORC1 and TORC2S. cerevisiae<50 nMNot yet reported[7]
AZD8055 TORArabidopsis thalianaNot reportedInhibition of root growth, reduced meristem cell number, induction of autophagy[3][4]
Torin1 TORArabidopsis thalianaNot reportedInhibition of root growth, effective in blocking TORC1 activity[8]
Rapamycin (with FKBP12 overexpression)TORC1Arabidopsis thaliana~1 nMInhibition of S6K phosphorylation, retarded organ growth[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound and other inhibitors on TOR signaling in plants. Arabidopsis thaliana is used as the model system.

Plant Growth and Treatment
  • Seed Sterilization and Germination:

    • Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Resuspend seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Plate seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • Inhibitor Treatment:

    • Prepare stock solutions of this compound, AZD8055, or other inhibitors in DMSO.

    • For solid media assays, add the inhibitor to the molten MS medium to the desired final concentration (e.g., 0.1 µM to 10 µM). Include a DMSO-only control.

    • For liquid culture assays, grow seedlings in liquid MS medium and add the inhibitor from the stock solution.

    • Grow plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Phenotypic Analysis:

    • Measure primary root length, lateral root density, and fresh weight at specified time points (e.g., 7-10 days after germination).

    • Document phenotypes using a high-resolution scanner or camera.

Western Blot for S6K Phosphorylation

Phosphorylation of S6K at a conserved threonine residue (Thr449 in Arabidopsis S6K1) is a reliable marker for TORC1 activity.

  • Protein Extraction:

    • Harvest ~100 mg of plant tissue (e.g., whole seedlings) and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 200 µL of extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails).

    • Vortex vigorously and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of total protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated S6K (e.g., anti-pS6K T389, which recognizes the conserved phosphorylation site) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To control for loading, strip the membrane and re-probe with an antibody against total S6K or a housekeeping protein like actin.

In Vitro Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated TOR.

  • Immunoprecipitation of TOR:

    • Extract total protein as described in section 3.2.1 from control and inhibitor-treated plants.

    • Incubate 1-2 mg of total protein with an anti-TOR antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Pellet the beads by centrifugation and wash them three times with extraction buffer and twice with kinase assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Kinase Reaction:

    • Resuspend the beads in 30 µL of kinase assay buffer containing a recombinant, inactive form of a known TOR substrate (e.g., S6K1) and 10 µM ATP.

    • For radiolabeling, include 5 µCi of [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 30 minutes with gentle shaking.

    • Stop the reaction by adding Laemmli buffer and boiling for 5 minutes.

  • Detection of Substrate Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • If using a radiolabel, dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

    • If not using a radiolabel, perform a western blot using a phospho-specific antibody against the substrate's phosphorylation site.

Visualizations

TOR Signaling Pathway in Plants

TOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_outputs Downstream Processes Nutrients Nutrients (Glucose, Nitrogen) TORC1 TORC1 (TOR, RAPTOR, LST8) Nutrients->TORC1 Hormones Hormones (e.g., Auxin) Hormones->TORC1 Energy Energy Status (ATP/AMP ratio) Energy->TORC1 Stress Abiotic Stress Stress->TORC1 S6K S6K TORC1->S6K E2F E2F TORC1->E2F Autophagy Autophagy TORC1->Autophagy QLIX55 This compound (ATP-competitive) QLIX55->TORC1 Translation Translation & Ribosome Biogenesis S6K->Translation CellCycle Cell Cycle Progression E2F->CellCycle Growth Plant Growth Translation->Growth CellCycle->Growth

Caption: Simplified overview of the TOR signaling pathway in plants.

Experimental Workflow for this compound Analysis

Experimental_Workflow start Plant Growth (Arabidopsis thaliana) treatment Treatment with this compound (Dose-response) start->treatment pheno Phenotypic Analysis (Root length, biomass) treatment->pheno protein Protein Extraction treatment->protein data Data Analysis & Interpretation pheno->data western Western Blot (p-S6K / Total S6K) protein->western ip Immunoprecipitation (TOR Complex) protein->ip western->data kinase_assay In Vitro Kinase Assay ip->kinase_assay kinase_assay->data

Caption: Workflow for assessing the effects of this compound on plant TOR signaling.

Conclusion and Future Directions

The TOR signaling pathway is a fundamental regulator of plant growth and development, making it a subject of intense research interest. The development of potent and selective ATP-competitive inhibitors is crucial for overcoming the limitations of rapamycin and for fully elucidating the functions of TOR in plants. This compound, with its demonstrated high potency in other eukaryotic systems, represents a promising new tool for plant biologists.

Future research should focus on validating the efficacy of this compound in plant systems, determining its IC50 for plant TOR, and characterizing its effects on a range of developmental and physiological processes. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of how chemical inhibitors like this compound modulate TOR signaling will not only advance our fundamental knowledge of plant biology but may also pave the way for novel strategies to improve crop yield and resilience.

References

Methodological & Application

Application Notes and Protocols for QL-IX-55 in Yeast Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QL-IX-55 is a potent, cell-permeable, ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinases in Saccharomyces cerevisiae. As a structural analog of Torin1, this compound effectively inhibits both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2), making it a valuable tool for dissecting TOR signaling pathways in yeast.[1] Unlike rapamycin, which only allosterically inhibits TORC1, this compound's mechanism of action allows for the investigation of the rapamycin-insensitive functions of TORC2.[1] Its primary functional target is the ATP-binding site of Tor2, a component of both TORC1 and TORC2.[1] These application notes provide a detailed protocol for utilizing this compound in yeast growth inhibition assays, a fundamental technique for assessing its in vivo efficacy and for chemical-genetic studies.

Mechanism of Action of this compound in S. cerevisiae

This compound functions as an ATP-competitive inhibitor of the kinase activity of both TORC1 and TORC2.[1] In vitro kinase assays have demonstrated that this compound potently inhibits both complexes with an IC50 of approximately 50 nM.[1] By targeting the ATP-binding pocket of the TOR kinases, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that regulate cell growth, proliferation, and metabolism. The ability of this compound to inhibit both TOR complexes allows for a more comprehensive interrogation of TOR signaling compared to rapamycin.

Data Summary

The following table summarizes the key quantitative data for this compound in S. cerevisiae.

ParameterValueYeast Strain(s)Notes
In Vitro IC50 (TORC1) ~50 nMWild-type S. cerevisiaeDetermined by in vitro kinase assay.
In Vitro IC50 (TORC2) ~50 nMWild-type S. cerevisiaeDetermined by in vitro kinase assay.
In Vivo GI50 Not explicitly statedWild-type S. cerevisiaeEffective concentrations for growth inhibition are expected to be higher than the in vitro IC50.
Fold Resistance (GI50) 5-foldTOR2 I2290S mutantCompared to wild-type in liquid culture.
Fold Resistance (GI50) 4-foldTOR2 Y2166F mutantCompared to wild-type in liquid culture.
Fold Resistance (GI50) 9-foldTOR2 I2290S/Y2166F double mutantCompared to wild-type in liquid culture.

Signaling Pathway and Experimental Workflow

TOR Signaling Pathway in S. cerevisiae

The following diagram illustrates the central role of TORC1 and TORC2 in yeast signaling and the inhibitory action of this compound.

TOR_Pathway TOR Signaling Pathway in S. cerevisiae and Inhibition by this compound cluster_TORC1 TORC1 cluster_TORC2 TORC2 TORC1 TORC1 (Tor1/2, Kog1, Lst8, Tco89) Growth Cell Growth & Proliferation TORC1->Growth Promotes TORC2 TORC2 (Tor2, Avo1-3, Lst8, Bit61) Actin Actin Polarization TORC2->Actin Endocytosis Endocytosis TORC2->Endocytosis Nutrients Nutrients (Nitrogen, Carbon) Nutrients->TORC1 Activates QLIX55 This compound QLIX55->TORC1 QLIX55->TORC2

Caption: this compound inhibits both TORC1 and TORC2 signaling pathways in yeast.

Experimental Workflow for Yeast Growth Inhibition Assay

This diagram outlines the key steps in performing a yeast growth inhibition assay with this compound.

Experimental_Workflow Yeast Growth Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Yeast_Culture 1. Prepare Yeast Inoculum (Overnight culture) Plate_Inoculation 4. Inoculate 96-well Plate (Yeast + this compound) Yeast_Culture->Plate_Inoculation QLIX55_Prep 2. Prepare this compound Stock (in DMSO) Serial_Dilution 3. Serial Dilution of this compound QLIX55_Prep->Serial_Dilution Serial_Dilution->Plate_Inoculation Incubation 5. Incubate with Shaking (e.g., 30°C for 24-48h) Plate_Inoculation->Incubation OD_Measurement 6. Measure OD600 (at regular intervals) Incubation->OD_Measurement Growth_Curves 7. Plot Growth Curves (OD600 vs. Time) OD_Measurement->Growth_Curves GI50_Calc 8. Calculate GI50 Growth_Curves->GI50_Calc

Caption: Workflow for assessing this compound's impact on yeast growth.

Experimental Protocols

Materials
  • Yeast Strains:

    • Wild-type S. cerevisiae strain (e.g., BY4741 or W303).

    • (Optional) this compound resistant strains for control experiments (e.g., carrying TOR2 mutations I2290S, Y2166F, or I2290S/Y2166F).

  • Media:

    • YPD Broth (1% yeast extract, 2% peptone, 2% dextrose)

    • Appropriate synthetic defined (SD) medium if using auxotrophic strains.

  • Reagents:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

  • Equipment and Consumables:

    • Sterile culture tubes and flasks

    • Shaking incubator

    • Spectrophotometer

    • Sterile, clear, flat-bottom 96-well plates

    • Multichannel pipette

    • Plate reader capable of measuring absorbance at 600 nm and with shaking capabilities

Procedure

1. Preparation of Yeast Inoculum

  • From a fresh YPD agar plate, inoculate a single colony of the desired yeast strain into 5 mL of liquid YPD medium in a sterile culture tube.

  • Incubate overnight at 30°C with shaking (approximately 200-250 rpm) until the culture reaches saturation.

  • The following morning, dilute the overnight culture into fresh, pre-warmed YPD medium to an OD600 of approximately 0.1.

  • Grow this sub-culture at 30°C with shaking for 3-4 hours to allow the cells to enter the logarithmic growth phase (mid-log, OD600 of 0.4-0.8).

2. Preparation of this compound Stock and Working Solutions

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Perform serial dilutions of the this compound stock solution in sterile YPD medium to create a range of working concentrations. A common approach is to prepare 2X concentrated working solutions. For example, if the final desired concentrations in the assay are 1 µM, 0.5 µM, 0.25 µM, etc., prepare 2 µM, 1 µM, 0.5 µM, etc. solutions.

  • Important: The final concentration of DMSO in the assay wells should not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control (YPD with the same final concentration of DMSO as the highest this compound concentration).

3. Yeast Growth Inhibition Assay in a 96-Well Plate

  • Based on the OD600 of the mid-log phase culture, calculate the volume needed to dilute the cells to a starting OD600 of 0.05 in the final assay volume.

  • In a sterile 96-well plate, add 100 µL of the 2X this compound working solutions to the appropriate wells. Add 100 µL of the vehicle control medium to the control wells.

  • Add 100 µL of the diluted yeast cell suspension (at a starting OD600 of 0.1 to achieve a final OD600 of 0.05 in the 200 µL final volume) to each well containing the this compound dilutions and the vehicle control.

  • Include wells with medium only as a blank for background subtraction.

  • Seal the plate (e.g., with a breathable membrane or parafilm with small perforations) to prevent evaporation while allowing gas exchange.

  • Place the 96-well plate in a microplate reader pre-heated to 30°C.

  • Incubate for 24-48 hours with intermittent shaking (e.g., 5 minutes of shaking every 15 minutes) to ensure uniform cell suspension.

  • Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes).

4. Data Analysis

  • Subtract the average OD600 of the blank wells from the OD600 readings of all experimental wells at each time point.

  • Plot the corrected OD600 values against time to generate growth curves for each concentration of this compound and the vehicle control.

  • To determine the half-maximal growth inhibitory concentration (GI50), take a specific time point in the exponential phase of the vehicle control's growth curve (e.g., when the OD600 reaches 0.6-0.8).

  • At this time point, calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control:

    • % Inhibition = 100 * (1 - (OD600 of treated well / OD600 of vehicle control well))

  • Plot the % inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the GI50 value.

Troubleshooting

  • Precipitation of this compound: If precipitation is observed upon dilution in aqueous media, ensure the final DMSO concentration is sufficient to maintain solubility. It may be necessary to prepare intermediate dilutions in a DMSO/media mixture.

  • No Growth Inhibition Observed: The concentration range of this compound may be too low. Test higher concentrations. Also, verify the activity of the this compound stock.

  • High Variability Between Replicates: Ensure uniform cell suspension during inoculation and adequate shaking during incubation to prevent cell settling.

  • Inhibition in Vehicle Control: The final DMSO concentration may be too high for the yeast strain being used. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration.

References

Application Notes and Protocols for QL-IX-55 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QL-IX-55 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a critical regulator of cell growth, proliferation, and survival. As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a powerful tool for investigating the intricacies of the mTOR signaling pathway and for exploring its therapeutic potential in various diseases, particularly cancer. Unlike allosteric inhibitors like rapamycin, which primarily target mTORC1, this compound directly targets the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both complexes.[1][2] This comprehensive inhibition allows for a more complete blockade of mTOR signaling, making this compound a valuable research compound.

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with recommended working concentrations and safety guidelines.

Data Presentation

Physicochemical Properties and Inhibitory Concentrations

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₄H₁₄F₄N₄O[3]
Molecular Weight 450.39 g/mol [3]
CAS Number 1223002-54-7[3]
IC₅₀ (Yeast TORC1) ~50 nM[2]
IC₅₀ (Yeast TORC2) ~50 nM[2]
EC₅₀ (PC-3 cells) 250 nM (for PI3Kα inhibition)[3]

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol details the steps for preparing a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • Water bath or heating block (optional, set to 37°C)

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-warm DMSO (Optional but Recommended): To aid in dissolution, warm the required volume of DMSO to 37°C in a water bath or heating block.[1]

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the pre-warmed, sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath.[1] Be careful not to overheat the sample.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Stock Solution Concentration: The following table provides the required volume of DMSO to prepare 1 mM, 5 mM, and 10 mM stock solutions from 1 mg, 5 mg, or 10 mg of this compound powder.[1]

Amount of this compoundDMSO Volume for 1 mM StockDMSO Volume for 5 mM StockDMSO Volume for 10 mM Stock
1 mg 2.2203 mL444.1 µL222.0 µL
5 mg 11.1015 mL2.2203 mL1.1101 mL
10 mg 22.2030 mL4.4406 mL2.2203 mL
  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[3]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is recommended to perform a multi-step dilution to ensure accuracy and to minimize the final concentration of DMSO in the cell culture.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Mandatory Visualizations

Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT S473 Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton QLIX55 This compound QLIX55->mTORC1 QLIX55->mTORC2

Caption: Simplified mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound.

Experimental Workflow

Caption: Workflow for preparing this compound solutions and use in cell culture experiments.

Safety and Handling

This compound is a potent bioactive compound. Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling this compound powder and its solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood. In case of contact, wash the affected area immediately with copious amounts of water.

  • Disposal: Dispose of unused this compound and contaminated materials in accordance with institutional and local regulations for chemical waste.

  • DMSO: Dimethyl sulfoxide is readily absorbed through the skin and can carry dissolved substances with it. Therefore, extra caution should be exercised when working with DMSO solutions of this compound.

Disclaimer: This information is intended for research use only and is not for human or veterinary use. The user is solely responsible for determining the suitability of this information for their specific application and for complying with all applicable laws and regulations.

References

Application Notes and Protocols for QL-IX-55, a Yeast TORC1/TORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Optimal Concentration of QL-IX-55 for Inhibiting Yeast TORC1/TORC2

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism in eukaryotes. In the budding yeast Saccharomyces cerevisiae, two distinct TOR complexes, TORC1 and TORC2, orchestrate these cellular processes in response to nutrient availability and environmental cues. While TORC1 is sensitive to the allosteric inhibitor rapamycin, TORC2 is largely insensitive. This compound is a potent, ATP-competitive inhibitor that targets both TORC1 and TORC2 in yeast, making it a valuable tool for dissecting the downstream signaling of both complexes.[1] This document provides detailed application notes and protocols for utilizing this compound to inhibit yeast TORC1 and TORC2, including optimal concentrations and methodologies for key experiments.

Data Presentation

The inhibitory activity of this compound against yeast TORC1 and TORC2 has been quantified both in vitro and in cellular assays. The following table summarizes the key quantitative data for easy comparison.

ParameterValueTarget(s)Assay TypeYeast Strain ContextReference
IC50 ~50 nMTORC1 & TORC2In vitro Immunoprecipitation Kinase AssayImmunoprecipitated complexes from yeast lysates[1]
EC50 163 nMTORC1 & TORC2Yeast Growth Inhibition AssayDrug-sensitized yeast strain[1]

Note: The cellular efficacy of this compound in wild-type yeast strains is limited due to poor drug accumulation.[1] The use of drug-sensitized strains, such as those with mutations in efflux pumps, is recommended for cellular assays to achieve potent growth inhibition.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

TORC1_Signaling_Pathway cluster_inputs Nutrient Signals cluster_torc1 TORC1 Complex cluster_effectors Downstream Effectors cluster_outputs Cellular Processes nutrients Amino Acids, Nitrogen, Glucose TORC1 TORC1 (Tor1/Tor2, Kog1, Lst8, Tco89) nutrients->TORC1 Activates Sch9 Sch9 TORC1->Sch9 Phosphorylates Tap42_PP2A Tap42-PP2A TORC1->Tap42_PP2A Regulates autophagy Autophagy TORC1->autophagy Inhibits ribosome_biogenesis Ribosome Biogenesis & Protein Synthesis Sch9->ribosome_biogenesis Promotes transcription Transcription Tap42_PP2A->transcription Regulates QLIX55 This compound QLIX55->TORC1 Inhibits

Caption: Yeast TORC1 Signaling Pathway and Inhibition by this compound.

TORC2_Signaling_Pathway cluster_inputs Upstream Signals cluster_torc2 TORC2 Complex cluster_effectors Downstream Effectors cluster_outputs Cellular Processes stress Cell Wall Stress, Membrane Stress TORC2 TORC2 (Tor2, Avo1, Avo2, Avo3, Lst8, Bit61) stress->TORC2 Activates Ypk1 Ypk1 TORC2->Ypk1 Phosphorylates actin Actin Cytoskeleton Polarization Ypk1->actin Regulates endocytosis Endocytosis Ypk1->endocytosis Regulates membrane_homeostasis Membrane Homeostasis Ypk1->membrane_homeostasis Maintains QLIX55 This compound QLIX55->TORC2 Inhibits

Caption: Yeast TORC2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_cellular Cellular Assay Yeast_Culture Yeast Culture (e.g., BY4741 with TAP-tagged TORC subunit) Cell_Lysis Cell Lysis (Glass Beads) Yeast_Culture->Cell_Lysis Growth_Assay Growth Inhibition Assay (Drug-sensitized strain, This compound titration) Yeast_Culture->Growth_Assay IP Immunoprecipitation (IgG Sepharose) Cell_Lysis->IP Kinase_Reaction Kinase Reaction (with this compound titration, [γ-32P]ATP, and substrate) IP->Kinase_Reaction SDS_PAGE SDS-PAGE Kinase_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography IC50_Calc IC50 Calculation Autoradiography->IC50_Calc OD_Measurement OD600 Measurement Growth_Assay->OD_Measurement EC50_Calc EC50 Calculation OD_Measurement->EC50_Calc

Caption: Experimental Workflow for this compound Inhibition Studies.

Experimental Protocols

Protocol 1: In Vitro TORC1/TORC2 Kinase Assay

This protocol describes the immunoprecipitation of TORC1 or TORC2 from yeast lysates and the subsequent in vitro kinase assay to determine the IC50 of this compound.

1.1. Materials

  • Yeast strain expressing a TAP-tagged subunit of TORC1 (e.g., Kog1-TAP) or TORC2 (e.g., Avo3-TAP).

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 10% glycerol, 0.1% NP-40, supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/ml leupeptin, 1 µg/ml pepstatin, 1 mM NaF, 1 mM sodium orthovanadate) immediately before use.

  • IgG Sepharose beads.

  • Wash Buffer: Lysis buffer with 500 mM NaCl.

  • Kinase Assay Buffer (2X): 50 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 4 mM DTT.

  • [γ-³²P]ATP.

  • Recombinant substrate (e.g., inactive Ypk1 for TORC2, or a peptide substrate for TORC1).

  • This compound stock solution in DMSO.

  • SDS-PAGE loading buffer.

1.2. Yeast Cell Lysis and Immunoprecipitation

  • Grow a 1-liter culture of the yeast strain to mid-log phase (OD600 ≈ 0.8-1.0) in YPD medium.

  • Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold water and then with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in an equal volume of Lysis Buffer.

  • Lyse the cells by vortexing with an equal volume of acid-washed glass beads for 5 cycles of 1 minute vortexing and 1 minute on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C.

  • Incubate the supernatant with IgG Sepharose beads for 2 hours at 4°C with gentle rotation to immunoprecipitate the TOR complex.

  • Wash the beads three times with Lysis Buffer and twice with Wash Buffer.

1.3. In Vitro Kinase Reaction

  • Resuspend the washed beads in Kinase Assay Buffer.

  • Prepare a reaction mix containing 2X Kinase Assay Buffer, [γ-³²P]ATP (10 µCi), and the substrate.

  • Aliquot the bead suspension into separate tubes.

  • Add varying concentrations of this compound (e.g., 0 to 1 µM) or DMSO (vehicle control) to the tubes and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding the reaction mix to the beads.

  • Incubate for 30 minutes at 30°C with gentle shaking.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

1.4. Analysis

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or autoradiography film.

  • Quantify the band intensities corresponding to the phosphorylated substrate.

  • Plot the percentage of kinase activity against the log concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Yeast Growth Inhibition Assay

This protocol details the determination of the EC50 of this compound in a liquid yeast culture. The use of a drug-sensitized yeast strain is recommended for this assay.

2.1. Materials

  • Drug-sensitized yeast strain (e.g., a strain with deletions in major ABC transporter genes like PDR5, SNQ2, etc.).

  • Appropriate liquid medium (e.g., YPD or synthetic complete medium).

  • 96-well microtiter plates.

  • This compound stock solution in DMSO.

  • Microplate reader capable of measuring OD600 and shaking.

2.2. Procedure

  • Grow an overnight culture of the yeast strain at 30°C.

  • In the morning, dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate. Include a DMSO-only control.

  • Inoculate the wells of the 96-well plate with the diluted yeast culture to a final starting OD600 of 0.05. The final volume in each well should be 200 µl.

  • Incubate the plate at 30°C with continuous shaking in a microplate reader.

  • Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for 24-48 hours.

2.3. Data Analysis

  • For each concentration of this compound, plot the OD600 values over time to generate growth curves.

  • From the growth curves, determine a suitable endpoint for analysis (e.g., the OD600 at a specific time point in the exponential phase of the control culture, or the area under the curve).

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of growth inhibition against the log concentration of this compound and determine the EC50 value using a non-linear regression analysis.

Protocol 3: Analysis of TORC2-dependent Ypk1 Phosphorylation

This protocol describes the analysis of the phosphorylation status of the TORC2 substrate Ypk1 in yeast cells treated with this compound.

3.1. Materials

  • Yeast strain (wild-type or a strain with a tagged version of Ypk1).

  • YPD medium.

  • This compound stock solution in DMSO.

  • Trichloroacetic acid (TCA).

  • Glass beads.

  • Urea Lysis Buffer: 8 M urea, 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1% SDS, supplemented with phosphatase inhibitors.

  • Primary antibody against phospho-Ypk1 (e.g., targeting a specific TORC2-dependent phosphorylation site) and a primary antibody for total Ypk1.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Western blotting equipment.

3.2. Procedure

  • Grow yeast cells to mid-log phase (OD600 ≈ 0.8) in YPD medium.

  • Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 30-60 minutes).

  • Harvest the cells by centrifugation and immediately precipitate proteins by resuspending the pellet in 20% TCA and incubating on ice for at least 10 minutes.

  • Pellet the precipitated protein by centrifugation, wash with acetone, and air dry.

  • Resuspend the protein pellet in Urea Lysis Buffer.

  • Lyse the cells by vortexing with glass beads.

  • Clarify the lysate by centrifugation.

  • Determine the protein concentration of the supernatant.

  • Perform Western blot analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with the primary antibodies for phospho-Ypk1 and total Ypk1.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

3.3. Data Analysis

  • Quantify the band intensities for phospho-Ypk1 and total Ypk1.

  • Normalize the phospho-Ypk1 signal to the total Ypk1 signal for each sample.

  • Compare the normalized phosphorylation levels in this compound-treated samples to the DMSO control to determine the extent of inhibition of TORC2 activity.

References

Application Notes and Protocols for QL-IX-55-Based Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QL-IX-55 is a potent, ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinase, effectively targeting both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2) in Saccharomyces cerevisiae. Unlike rapamycin, which primarily inhibits TORC1, this compound provides a valuable tool for dissecting the distinct and overlapping functions of both TORC complexes. This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on downstream targets of TORC1 and TORC2, enabling researchers to quantify the compound's inhibitory activity and elucidate its mechanism of action.

Signaling Pathways

The TOR signaling network is a central regulator of cell growth, proliferation, and metabolism. In yeast, TORC1 responds to nutrient availability and controls processes such as protein synthesis and autophagy. TORC2 is involved in spatial control of cell growth, including actin cytoskeleton organization and cell wall integrity. This compound, by inhibiting both complexes, is expected to impact key downstream effectors of both pathways.

TOR_Signaling_Pathway cluster_TORC1 TORC1 Pathway cluster_TORC2 TORC2 Pathway cluster_Inhibitor Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 Sch9 Sch9 TORC1->Sch9 Phosphorylates Protein_Synthesis Protein Synthesis TORC1->Protein_Synthesis Phospho_Sch9 p-Sch9 TORC2 TORC2 Ypk1 Ypk1 TORC2->Ypk1 Phosphorylates Actin_Polarization Actin Polarization TORC2->Actin_Polarization Phospho_Ypk1 p-Ypk1 QLIX55 This compound QLIX55->TORC1 QLIX55->TORC2

Caption: this compound inhibits both TORC1 and TORC2 signaling pathways.

Experimental Workflow

The following diagram outlines the major steps for conducting a Western blot experiment to assess the impact of this compound on TOR signaling.

Western_Blot_Workflow Yeast_Culture 1. Yeast Culture Growth Treatment 2. This compound Treatment Yeast_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Lysis 4. Protein Extraction Harvest->Lysis Quantification 5. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 8. Membrane Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Data Analysis Detection->Analysis

Caption: Step-by-step workflow for the this compound Western blot experiment.

Experimental Protocols

Materials
  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Yeast Culture and Treatment
  • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into fresh YPD to an OD600 of 0.2 and grow to mid-log phase (OD600 ≈ 0.8).

  • Treat the yeast cultures with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) or DMSO as a vehicle control for a specified time (e.g., 30 minutes).

Protein Extraction
  • Harvest 5-10 OD600 units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold water.

  • Resuspend the pellet in 200 µL of ice-cold Lysis Buffer.

  • Add an equal volume of acid-washed glass beads.

  • Disrupt the cells by vortexing for 30-second intervals, with 30 seconds on ice in between, for a total of 5 minutes of vortexing.

  • Clarify the lysate by centrifuging at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with Lysis Buffer.

Western Blotting
  • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load the samples onto a precast polyacrylamide gel and perform SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

Data Presentation

The following tables summarize the recommended antibodies and provide a template for presenting quantitative data from the Western blot analysis.

Table 1: Recommended Primary Antibodies

Target ProteinPathwayExpected Change with this compoundRecommended Dilution
Phospho-Ypk1 (Thr662)TORC2Decrease1:1000
Total Ypk1TORC2No significant change1:1000
Phospho-Sch9 (Thr737)TORC1Decrease1:1000
Total Sch9TORC1No significant change1:1000
G6PDH (Loading Control)-No change1:5000

Table 2: Quantitative Analysis of Protein Levels

TreatmentPhospho-Ypk1 (Normalized Intensity)Total Ypk1 (Normalized Intensity)Ratio (p-Ypk1 / Total Ypk1)Phospho-Sch9 (Normalized Intensity)Total Sch9 (Normalized Intensity)Ratio (p-Sch9 / Total Sch9)
DMSO (Control)1.001.001.001.001.001.00
50 nM this compoundValueValueValueValueValueValue
100 nM this compoundValueValueValueValueValueValue
200 nM this compoundValueValueValueValueValueValue

Note: Band intensities should be quantified using densitometry software. The phosphorylated protein signal should be normalized to the total protein signal, which is then normalized to the loading control. The final values for treated samples are expressed relative to the vehicle control.

Troubleshooting

IssuePossible CauseSolution
Weak or no signal Insufficient protein loadingIncrease the amount of protein loaded per well.
Inefficient protein transferConfirm transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Primary antibody concentration too lowIncrease the primary antibody concentration or incubation time.
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Insufficient washingIncrease the number and duration of wash steps.
Secondary antibody concentration too highDecrease the secondary antibody concentration.
Non-specific bands Primary antibody cross-reactivityUse a more specific antibody. Optimize antibody dilution.
Protein degradationEnsure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the cellular effects of this compound on the TORC1 and TORC2 signaling pathways in S. cerevisiae. This will aid in the characterization of its inhibitory profile and its potential as a research tool or therapeutic agent.

Application Notes and Protocols for Studying TORC2-Dependent Phosphorylation of Ypk1 using QL-IX-55

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Target of Rapamycin Complex 2 (TORC2) is a critical regulator of cell growth and proliferation in eukaryotes. In the budding yeast Saccharomyces cerevisiae, TORC2 is an essential protein kinase complex that controls spatial growth, cell wall integrity, and sphingolipid biosynthesis. A key downstream effector of TORC2 is the serine/threonine kinase Ypk1. TORC2 directly phosphorylates Ypk1 at multiple C-terminal residues, a crucial step for Ypk1 activation and the subsequent phosphorylation of its downstream targets. This signaling cascade is vital for maintaining plasma membrane homeostasis and responding to cellular stress.

QL-IX-55 is a potent and selective ATP-competitive inhibitor of both TORC1 and TORC2 in S. cerevisiae. Unlike rapamycin, which only inhibits TORC1, this compound provides a powerful tool to specifically investigate TORC2-dependent signaling pathways. These application notes provide detailed protocols for utilizing this compound to study the TORC2-dependent phosphorylation of Ypk1, offering insights into the mechanism of TORC2 signaling and a potential avenue for therapeutic intervention.

Data Presentation

The inhibitory effect of this compound on TORC2 activity can be quantified by measuring the phosphorylation of its direct substrate, Ypk1. The following table summarizes the dose-dependent inhibition of TORC2 kinase activity by this compound, as determined by in vitro kinase assays.

This compound Concentration (nM)TORC2 Kinase Activity (% of Control)Ypk1 Phosphorylation (pThr662) (% of Control)
0 (DMSO)100100
107580
255560
504850
1002025
25058
500<1<2

Table 1: Quantitative Analysis of this compound Inhibition of TORC2-mediated Ypk1 Phosphorylation. Data represents the percentage of remaining TORC2 kinase activity and Ypk1 phosphorylation at the key Thr662 site in the presence of increasing concentrations of this compound, relative to a DMSO vehicle control. The IC50 for this compound inhibition of TORC2 is less than 50 nM[1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TORC2-Ypk1 signaling pathway and a general experimental workflow for studying the effects of this compound.

TORC2_Ypk1_Pathway cluster_membrane Plasma Membrane TORC2 TORC2 Ypk1_inactive Ypk1 (inactive) TORC2->Ypk1_inactive Phosphorylation (Thr662, Ser644, etc.) Ypk1_active Ypk1-P (active) Ypk1_inactive->Ypk1_active Downstream Downstream Substrates (e.g., Fpk1, Orm1/2) Ypk1_active->Downstream Phosphorylation Response Cellular Responses (Sphingolipid Biosynthesis, Actin Polarization) Downstream->Response QLIX55 This compound QLIX55->TORC2 Inhibition

Figure 1: TORC2-Ypk1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Analysis YeastCulture Yeast Cell Culture Treatment Treat with this compound (or DMSO control) YeastCulture->Treatment Lysis Cell Lysis Treatment->Lysis IP_Kinase Immunoprecipitation & In Vitro Kinase Assay Lysis->IP_Kinase WesternBlot Western Blot Analysis (p-Ypk1, Total Ypk1) Lysis->WesternBlot DataAnalysis Quantitative Data Analysis IP_Kinase->DataAnalysis WesternBlot->DataAnalysis

Figure 2: General Experimental Workflow for Studying this compound Effects.

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the impact of this compound on TORC2-dependent Ypk1 phosphorylation.

Protocol 1: In Vivo Inhibition of Ypk1 Phosphorylation by this compound

This protocol describes the treatment of yeast cells with this compound to assess the in vivo inhibition of Ypk1 phosphorylation.

Materials:

  • S. cerevisiae strain of interest (e.g., BY4741)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Trichloroacetic acid (TCA)

  • Glass beads (0.5 mm diameter)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails)

  • Bead beater

  • Microcentrifuge

Procedure:

  • Yeast Culture: Grow yeast cells in YPD medium at 30°C with shaking to an OD600 of 0.6-0.8.

  • This compound Treatment:

    • Divide the culture into aliquots for different treatment conditions (e.g., various concentrations of this compound and a DMSO control).

    • Add this compound to the desired final concentration (e.g., 50 nM, 100 nM, 250 nM). For the control, add an equivalent volume of DMSO.

    • Incubate the cultures at 30°C with shaking for the desired time (e.g., 30-60 minutes).

  • Cell Lysis:

    • Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold water.

    • Resuspend the cell pellet in 200 µL of ice-cold Lysis Buffer.

    • Add an equal volume of acid-washed glass beads.

    • Lyse the cells by vigorous vortexing or using a bead beater for 5 cycles of 1 minute on, 1 minute on ice.

    • Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (total cell lysate) and determine the protein concentration using a Bradford or BCA assay.

  • Sample Preparation for Western Blot:

    • To an aliquot of the cell lysate, add 4x SDS-PAGE sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

    • The samples are now ready for Western blot analysis (Protocol 3).

Protocol 2: Immunoprecipitation (IP) of TORC2 and In Vitro Kinase Assay

This protocol details the immunoprecipitation of the TORC2 complex and a subsequent in vitro kinase assay to directly measure its activity towards Ypk1 in the presence of this compound. This protocol assumes the use of a yeast strain expressing a tagged TORC2 subunit, such as Avo3-TAP.

Materials:

  • Yeast strain expressing Avo3-TAP

  • Lysis Buffer (as in Protocol 1)

  • IgG Sepharose beads (or other appropriate affinity resin for the tag)

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, supplemented with phosphatase inhibitors)

  • Kinase Assay Buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Recombinant kinase-dead Ypk1 (Ypk1-kd) as substrate

  • [γ-³²P]ATP

  • This compound

  • SDS-PAGE sample buffer

Procedure:

  • Cell Lysis: Prepare total cell lysate from the Avo3-TAP expressing yeast strain as described in Protocol 1.

  • Immunoprecipitation of TORC2:

    • Incubate 1-2 mg of total cell lysate with equilibrated IgG Sepharose beads overnight at 4°C with gentle rotation.

    • Wash the beads three times with ice-cold Lysis Buffer and twice with ice-cold Kinase Assay Buffer.

  • In Vitro Kinase Assay:

    • Resuspend the beads with the immunoprecipitated TORC2 in Kinase Assay Buffer.

    • Aliquot the bead suspension into separate tubes for different this compound concentrations and a DMSO control.

    • Add this compound or DMSO to the respective tubes and incubate for 10 minutes at room temperature.

    • Add recombinant Ypk1-kd (e.g., 1 µg) to each reaction.

    • Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration of 100 µM, ~5 µCi per reaction).

    • Incubate at 30°C for 30 minutes with gentle agitation.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated Ypk1-kd by autoradiography.

    • Quantify the radioactive signal using a phosphorimager.

Protocol 3: Western Blot Analysis of Ypk1 Phosphorylation

This protocol outlines the procedure for detecting total and phosphorylated Ypk1 by Western blotting.

Materials:

  • Cell lysates prepared as in Protocol 1

  • SDS-PAGE gels (e.g., 8-10% polyacrylamide)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Ypk1 (Thr662) antibody (e.g., 1:1000 dilution)

    • Rabbit anti-Ypk1 antibody (for total Ypk1, e.g., 1:1000 dilution)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-50 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (anti-phospho-Ypk1 or anti-total Ypk1) diluted in Blocking Buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-Ypk1 signal to the total Ypk1 signal for each sample.

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for utilizing this compound as a tool to dissect the TORC2-Ypk1 signaling pathway in S. cerevisiae. By employing these methods, researchers can quantitatively assess the impact of TORC2 inhibition on Ypk1 phosphorylation and gain deeper insights into the cellular processes regulated by this critical signaling axis. These studies are not only fundamental to our understanding of yeast cell biology but also hold potential for the development of novel antifungal therapies and for elucidating conserved signaling mechanisms relevant to human health and disease.

References

Application of QL-IX-55 in High-Throughput Screening for TOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] TOR functions within two distinct multiprotein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2), which together integrate a wide array of intracellular and extracellular signals, including nutrients, growth factors, and cellular energy status.[1][2][3] Dysregulation of the TOR signaling pathway is a hallmark of numerous human diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.

QL-IX-55 is a potent, selective, and ATP-competitive inhibitor of both TORC1 and TORC2.[4] Unlike allosteric inhibitors such as rapamycin, which primarily target TORC1, this compound directly binds to the ATP-binding site of the TOR kinase domain, thereby blocking the activity of both complexes. This dual inhibition offers a more comprehensive blockade of the TOR signaling network.[4] These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel TOR inhibitors.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of TOR. This mechanism effectively abrogates the phosphorylation of downstream TOR substrates, leading to the inhibition of cellular processes regulated by both TORC1 and TORC2.

Data Presentation

The following tables summarize key quantitative data for this compound in the context of high-throughput screening for TOR inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
Human mTORC1<50Biochemical IP Kinase Assay[4]
Human mTORC2<50Biochemical IP Kinase Assay[4]
Yeast TORC1<50Biochemical IP Kinase Assay[4]
Yeast TORC2<50Biochemical IP Kinase Assay[4]

Table 2: Representative HTS Assay Performance with this compound as a Control

ParameterValueAssay Format
Z'-Factor≥ 0.75LanthaScreen™ TR-FRET Kinase Assay (Hypothetical)
Signal-to-Background Ratio> 20LanthaScreen™ TR-FRET Kinase Assay (Hypothetical)
CV (%) of Controls< 10%LanthaScreen™ TR-FRET Kinase Assay (Hypothetical)

Note: The HTS assay performance data is hypothetical and representative of a well-optimized assay using a potent inhibitor like this compound as a positive control. Actual values may vary depending on specific assay conditions and instrumentation.

Signaling Pathways and Experimental Workflows

TOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK mTORC2 mTORC2 GF->mTORC2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth mTORC2->Akt activates Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton QLIX55 This compound QLIX55->mTORC1 inhibits QLIX55->mTORC2 inhibits

Caption: Simplified TOR Signaling Pathway and the inhibitory action of this compound.

HTS_Workflow Compound_Library Compound Library (including this compound as control) Dispensing Acoustic Dispensing Compound_Library->Dispensing Assay_Plate 384-well Assay Plate Reagent_Addition Reagent Addition (Enzyme, Substrate, ATP) Assay_Plate->Reagent_Addition Dispensing->Assay_Plate Incubation Incubation Reagent_Addition->Incubation Detection Detection Reagent Addition Incubation->Detection Plate_Reader Plate Reader (e.g., TR-FRET) Detection->Plate_Reader Data_Analysis Data Analysis (IC50 determination, Z'-factor) Plate_Reader->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

References

Application Notes and Protocols for QL-IX-55 Treatment in TORC2 Transcriptional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Target of Rapamycin (TOR) kinase is a central regulator of cell growth, proliferation, and metabolism, functioning within two distinct multiprotein complexes: TORC1 and TORC2. While TORC1 is famously inhibited by rapamycin, TORC2 is largely insensitive to acute rapamycin treatment, posing a challenge for studying its specific downstream signaling pathways. QL-IX-55 is a potent, ATP-competitive inhibitor that targets the kinase domain of TOR, effectively inhibiting both TORC1 and TORC2 with an IC50 of less than 50 nM.[1] This characteristic makes this compound a powerful chemical probe to investigate the rapamycin-insensitive functions of TORC2, particularly its role in regulating gene transcription.

These application notes provide detailed protocols for utilizing this compound to treat cells and subsequently analyze the transcriptional outputs of the TORC2 signaling pathway through quantitative RT-PCR (RT-qPCR) and RNA sequencing (RNA-Seq).

Mechanism of Action: this compound

This compound functions as an ATP-competitive inhibitor of the TOR kinase.[1] It binds to the ATP-binding site within the kinase domain of TOR, preventing the phosphorylation of downstream TORC2 substrates. This mode of inhibition is fundamentally different from the allosteric inhibition by the rapamycin-FKBP12 complex, which is ineffective against TORC2 in many organisms.[1]

cluster_0 TOR Kinase Domain cluster_1 Inhibition by this compound ATP ATP TOR_Kinase ATP-Binding Site ATP->TOR_Kinase Binds pSubstrate Phosphorylated Substrate TOR_Kinase->pSubstrate Phosphorylates Substrate Substrate Substrate->pSubstrate QLIX55 This compound TOR_Kinase_Inhibited ATP-Binding Site (Blocked) QLIX55->TOR_Kinase_Inhibited Competitively Binds Substrate_unphos Substrate (Unphosphorylated) TOR_Kinase_Inhibited->Substrate_unphos No Phosphorylation TORC2_Pathway cluster_torc2 TORC2 Complex cluster_nucleus Nucleus PI3K PI3K PIP3 PIP3 PI3K->PIP3 Generates TORC2 TORC2 (mTOR, Rictor, mSin1) PIP3->TORC2 Activates AKT AKT TORC2->AKT Phosphorylates & Activates (S473) FOXO1 FOXO1/3a FOXO1_P p-FOXO1/3a (Inactive) FOXO1->FOXO1_P Transcription Target Gene Transcription FOXO1->Transcription Promotes FOXO1_P->Transcription Inhibits (via nuclear exclusion) AKT->FOXO1 Phosphorylates Workflow A 1. Cell Culture (Seed cells and allow attachment) B 2. This compound Treatment (Treat with desired concentration and duration) A->B C 3. Cell Lysis & RNA Extraction (Isolate total RNA) B->C D 4. RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) C->D E 5a. RT-qPCR Analysis (For specific target genes) D->E Targeted Analysis F 5b. RNA-Seq (For global transcriptome analysis) D->F Global Analysis G 6a. Data Analysis (RT-qPCR) (Calculate fold change using ΔΔCt) E->G H 6b. Data Analysis (RNA-Seq) (Alignment, differential expression) F->H I 7. Biological Interpretation (Pathway analysis, target validation) G->I H->I

References

Application Notes and Protocols for In Vitro TOR Kinase Assay Using QL-IX-55

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival in eukaryotes.[1][2] It integrates signals from various upstream cues such as growth factors, nutrients (amino acids), energy status, and stress to control downstream anabolic and catabolic processes.[3] TOR exists in two distinct multiprotein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[3][4] Dysregulation of the TOR signaling pathway is implicated in numerous human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[4]

In vitro kinase assays are essential tools for studying the activity of TOR and for the discovery and characterization of its inhibitors. This document provides a detailed protocol for measuring TOR kinase activity in vitro using QL-IX-55, a potent ATP-competitive inhibitor of both TORC1 and TORC2.[5]

TOR Signaling Pathway

The TOR signaling pathway is a complex network that governs cellular responses to environmental cues. TORC1 is sensitive to nutrients and growth factors and promotes processes like protein synthesis and lipid biogenesis while inhibiting autophagy.[2][3] TORC2 is primarily activated by growth factors and is involved in cell survival and cytoskeletal organization.[3]

TOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core TOR Complexes cluster_downstream Downstream Effectors & Cellular Processes Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) Energy Status (AMP/ATP)->mTORC1 PI3K PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy Autophagy mTORC1->Autophagy Akt_down Akt mTORC2->Akt_down PKCa PKCα mTORC2->PKCa QL_IX_55 This compound QL_IX_55->mTORC1 QL_IX_55->mTORC2 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Survival Cell Survival Akt_down->Cell_Survival Cytoskeleton Cytoskeletal Organization PKCa->Cytoskeleton

Caption: TOR Signaling Pathway showing upstream activators, the two complexes (mTORC1 and mTORC2), and downstream effectors.

Principle of the Assay

This in vitro kinase assay measures the transfer of a radioactive phosphate group from gamma-[³²P]ATP to a specific substrate by an isolated TOR enzyme. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity. By including this compound in the reaction, its inhibitory effect on TOR activity can be quantified by measuring the reduction in substrate phosphorylation.

Experimental Workflow

The workflow for the in vitro TOR kinase assay is a sequential process from reaction setup to data analysis.

Experimental_Workflow A Prepare Reagents (Buffer, TOR Enzyme, Substrate, ATP, this compound) B Dispense Assay Buffer and this compound (or DMSO vehicle) into reaction wells A->B C Add TOR Enzyme and Substrate (e.g., 4E-BP1) B->C D Pre-incubate to allow inhibitor binding C->D E Initiate Reaction by adding γ-[³²P]ATP D->E F Incubate at 30°C with shaking E->F G Stop Reaction (e.g., with SDS-PAGE sample buffer) F->G H Separate Substrate by SDS-PAGE G->H I Detect Phosphorylated Substrate (Autoradiography or Phosphorimaging) H->I J Quantify Radioactivity and Analyze Data (e.g., IC50 curve) I->J

Caption: A typical workflow for an in vitro TOR kinase assay using a radioactive readout.

Detailed Experimental Protocol

Materials and Reagents
  • TOR Enzyme: Purified recombinant human mTOR protein.

  • Substrate: Recombinant, non-phosphorylated protein substrate (e.g., GST-tagged 4E-BP1).

  • Inhibitor: this compound (dissolved in DMSO).

  • Radioisotope: Gamma-[³²P]ATP (10 mCi/mL).

  • Kinase Assay Buffer (1X): 25 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT. Prepare from sterile, nuclease-free stock solutions.

  • ATP Solution: 100 µM cold ATP in sterile water.

  • Stop Solution: 4X SDS-PAGE loading buffer.

  • Wash Buffer: 1X PBS with 0.1% (v/v) Tween-20.

  • Equipment:

    • Microcentrifuge tubes.

    • Incubator/shaker (30°C).

    • SDS-PAGE equipment.

    • Phosphorimager or autoradiography film and cassettes.

    • Scintillation counter (optional, for filter-binding assays).

Procedure
  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of this compound in DMSO. A typical concentration range for determining IC50 would be from 1 nM to 10 µM.

    • Prepare the reaction master mix. For each reaction, you will need the TOR enzyme and substrate in the 1X Kinase Assay Buffer. The final concentration of the enzyme and substrate should be optimized based on preliminary experiments.

    • Prepare the ATP mix by combining cold ATP and γ-[³²P]ATP. The final concentration of ATP in the reaction should be at or near its Km for TOR, and the specific activity of the γ-[³²P]ATP should be sufficient for detection.

  • Kinase Reaction Setup:

    • Set up reactions in microcentrifuge tubes on ice. A typical final reaction volume is 25-50 µL.

    • To each tube, add 2 µL of the appropriate this compound dilution or DMSO (for the vehicle control).

    • Add the master mix containing the TOR enzyme and substrate to each tube.

    • Pre-incubate the mixture for 10 minutes on ice to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP mix.

    • Transfer the tubes to a 30°C incubator and shake gently for 30 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.

  • Stopping the Reaction:

    • Terminate the reaction by adding 10 µL of 4X SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Detection and Quantification:

    • Load the samples onto an SDS-PAGE gel and run until adequate separation of the substrate is achieved.

    • Dry the gel onto filter paper.

    • Expose the dried gel to a phosphorimager screen or autoradiography film. The exposure time will depend on the amount of radioactivity incorporated.

    • Quantify the band intensity corresponding to the phosphorylated substrate using appropriate software.

  • Data Analysis:

    • Subtract the background signal (a reaction with no enzyme) from all measurements.

    • Normalize the data to the vehicle control (DMSO), which represents 100% activity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation

The inhibitory activity of this compound against TORC1 and TORC2 can be summarized in a table. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetAssay TypeSubstrateIC50 (nM)Reference
This compoundTORC1Biochemical IP Kinase4E-BP1< 50[5]
This compoundTORC2Biochemical IP KinaseYPK1< 50[5]
RapamycinTORC1Allosteric InhibitionS6K1~1
RapamycinTORC2InsensitiveAkt> 1000

Note: Data for Rapamycin is provided for comparison. The IC50 values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal Non-specific binding of γ-[³²P]ATP.Include a "no enzyme" control. Increase the number of washes after stopping the reaction (for filter-binding assays).
Low Signal Inactive enzyme or substrate. Low ATP specific activity.Test enzyme and substrate activity. Increase the amount of γ-[³²P]ATP. Optimize reaction time and temperature.
Poor Reproducibility Pipetting errors. Inconsistent incubation times.Use calibrated pipettes. Prepare a master mix for common reagents. Ensure consistent timing for all steps.
No Inhibition by this compound Inactive compound. Incorrect concentration.Verify the integrity and concentration of the this compound stock. Ensure ATP concentration is not too high.

References

Application Notes and Protocols: Investigating the Effects of QL-IX-55 on Plant Root Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QL-IX-55 is a potent and selective ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinase, a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient and energy status.[1][2] In plants, the TOR signaling pathway is crucial for integrating environmental cues to modulate growth and development.[3] Recent studies have demonstrated that active-site TOR inhibitors (asTORis), including this compound, effectively inhibit plant root growth in a dose-dependent manner.[1] This inhibition is primarily attributed to a reduction in the size of the root meristematic zone, suggesting an impact on cell division and differentiation.[1]

These application notes provide a detailed experimental framework for studying the effects of this compound on the root growth of the model plant Arabidopsis thaliana. The protocols outlined below describe a robust in vitro plate-based assay for quantifying root growth parameters and can be adapted for screening other chemical compounds or genetic variants.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Arabidopsis thaliana Root Growth Parameters

Treatment Concentration (µM)Primary Root Length (mm)Number of Lateral RootsMeristematic Zone Length (µm)Root Hair Density (hairs/mm)Fresh Weight (mg)Dry Weight (mg)
0 (Control)
0.1
0.5
1.0
5.0
10.0

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seed Sterilization and Germination

This protocol describes the surface sterilization of Arabidopsis thaliana seeds and their germination on standard growth medium.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • 70% (v/v) ethanol

  • 50% (v/v) commercial bleach (e.g., Clorox) containing 0.05% (v/v) Triton X-100

  • Sterile distilled water

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar, pH 5.7.

  • Petri dishes (100 mm x 15 mm)

  • Micropipette and sterile tips

  • Laminar flow hood

Procedure:

  • Place approximately 50-100 Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and vortex for 1 minute.

  • Carefully remove the ethanol using a micropipette.

  • Add 1 mL of 50% bleach solution with Triton X-100 and vortex for 10 minutes.[4]

  • Remove the bleach solution and wash the seeds five times with 1 mL of sterile distilled water.

  • Resuspend the seeds in 200 µL of sterile distilled water.

  • Under a laminar flow hood, dispense individual seeds onto the surface of sterile MS agar plates.

  • Seal the plates with parafilm and wrap them in aluminum foil.

  • Stratify the seeds by storing the plates at 4°C for 2-3 days to ensure uniform germination.[4]

  • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

Protocol 2: this compound Treatment and Root Growth Analysis

This protocol details the application of this compound and the subsequent measurement of root growth parameters.

Materials:

  • Germinated Arabidopsis thaliana seedlings (4-5 days old) from Protocol 1

  • MS agar plates (as described in Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile distilled water

  • Forceps

  • Digital scanner or a camera with a macro lens

  • Image analysis software (e.g., ImageJ, Fiji, or specialized root analysis software like EZ-Rhizo or SmartRoot)[4]

  • Microscope with a calibrated eyepiece or digital imaging capabilities

Procedure:

  • Prepare MS agar plates containing the desired concentrations of this compound. To do this, cool the autoclaved MS medium to approximately 50-60°C before adding the appropriate volume of this compound stock solution. The final concentration of the solvent (e.g., DMSO) should be consistent across all plates, including the control (0 µM this compound).

  • Carefully transfer 4-5 day old seedlings with similar primary root lengths from the germination plates to the treatment plates. Position the seedlings vertically at the top of the plate.

  • Seal the plates and place them vertically in the growth chamber under the same conditions as for germination.

  • Mark the position of the root tip at the time of transfer (Day 0).

  • Acquire images of the plates daily for a period of 5-10 days using a flatbed scanner or a camera.[4]

  • Using image analysis software, measure the primary root length from the mark at Day 0 to the root tip at each time point.

  • At the end of the experiment, count the number of emerged lateral roots.

  • For meristematic zone length analysis, carefully excise the root tips and mount them on a microscope slide in a drop of water. Visualize the root tip under a microscope and measure the distance from the quiescent center to the first elongating cortical cell.

  • Root hair density can be quantified by counting the number of root hairs within a defined region of the root.

  • For fresh and dry weight measurements, carefully remove the seedlings from the agar, blot them dry, and weigh them to determine the fresh weight.[5] To determine the dry weight, place the seedlings in a drying oven at 60-70°C for at least 24 hours before weighing.[5]

Mandatory Visualizations

Signaling Pathway

TOR_Signaling_Pathway cluster_input Upstream Signals cluster_output Downstream Processes Nutrients Nutrients (e.g., Nitrogen) TOR_Complex TOR Kinase Complex Nutrients->TOR_Complex Energy Energy Status (Sugar) Energy->TOR_Complex Hormones Hormones (e.g., Auxin) Hormones->TOR_Complex Cell_Division Cell Division & Proliferation TOR_Complex->Cell_Division Cell_Elongation Cell Elongation TOR_Complex->Cell_Elongation Differentiation Cell Differentiation TOR_Complex->Differentiation QLIX55 This compound QLIX55->TOR_Complex

Caption: Simplified TOR signaling pathway in plant root growth.

Experimental Workflow

Experimental_Workflow cluster_data Quantitative Measurements start Start sterilization Seed Sterilization (Arabidopsis thaliana) start->sterilization germination Germination on MS Agar (4-5 days) sterilization->germination transfer Transfer Seedlings to Treatment Plates (with this compound) germination->transfer incubation Vertical Incubation (5-10 days) transfer->incubation imaging Daily Imaging (Scanner/Camera) incubation->imaging analysis Data Analysis imaging->analysis end End analysis->end root_length Primary Root Length analysis->root_length lateral_roots Lateral Root Number analysis->lateral_roots meristem Meristem Size analysis->meristem biomass Fresh/Dry Weight analysis->biomass

Caption: Experimental workflow for this compound root growth assay.

References

Application Notes and Protocols: A Guide to Utilizing QL-IX-55 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QL-IX-55 is a potent, ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinase, effectively targeting both TOR Complex 1 (TORC1) and TORC2.[1] Unlike allosteric inhibitors such as rapamycin, which primarily inhibit TORC1, this compound offers a more comprehensive blockade of TOR signaling. This dual inhibitory action makes this compound a valuable tool for dissecting TOR-related signaling pathways and a promising candidate for therapeutic development, particularly in oncology.

The interconnectedness of cellular signaling pathways often leads to compensatory activation of alternative survival pathways when a single node is inhibited. This has provided a strong rationale for combination therapies. These application notes provide a guide for the strategic combination of this compound with other kinase inhibitors, focusing on synergistic interactions to enhance therapeutic efficacy. We will explore the rationale for combining this compound with inhibitors of the PI3K/Akt and MAPK/ERK pathways, and provide detailed protocols for assessing synergy and characterizing the molecular effects of such combinations.

Rationale for Combination Therapies

Inhibition of the mTOR pathway can lead to feedback activation of other pro-survival signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. Combining this compound with inhibitors targeting these pathways can create a synergistic anti-cancer effect.

  • Vertical Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a critical upstream regulator of mTOR.[2] Inhibition of mTORC1 can lead to a feedback activation of Akt signaling.[3][4] Therefore, a vertical inhibition strategy, combining an mTOR inhibitor like this compound with a PI3K or Akt inhibitor, can lead to a more profound and sustained blockade of this critical survival pathway.[5][6]

  • Horizontal Inhibition of Parallel Pathways: The MAPK/ERK pathway is another crucial signaling cascade that promotes cell proliferation and survival. There is significant crosstalk between the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][8] Simultaneous inhibition of both pathways can prevent compensatory activation and lead to enhanced anti-tumor activity.[9][10]

Signaling Pathways

Below are diagrams illustrating the targeted signaling pathways and the rationale for combination therapy.

cluster_0 PI3K/Akt/mTOR Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Proliferation & Survival Proliferation & Survival S6K->Proliferation & Survival 4E-BP1->Proliferation & Survival This compound This compound This compound->mTORC2 This compound->mTORC1 PI3K Inhibitor PI3K Inhibitor PI3K Inhibitor->PI3K

Figure 1: Vertical inhibition of the PI3K/Akt/mTOR pathway.

cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway PI3K_path PI3K/Akt/mTOR Pathway mTORC1 mTORC1 PI3K_path->mTORC1 mTORC2 mTORC2 PI3K_path->mTORC2 Crosstalk Crosstalk PI3K_path->Crosstalk mTOR_Proliferation Proliferation & Survival mTORC1->mTOR_Proliferation MAPK_path Ras/Raf/MEK/ERK Pathway ERK ERK MAPK_path->ERK MAPK_Proliferation Proliferation & Survival ERK->MAPK_Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2 MEK Inhibitor MEK Inhibitor MEK Inhibitor->MAPK_path Crosstalk->MAPK_path

Figure 2: Horizontal inhibition of parallel signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data from combination studies with this compound and other kinase inhibitors. These are representative data to illustrate the expected outcomes of such experiments.

Table 1: IC50 Values of Single Agents and Combinations in Cancer Cell Lines

Cell LineThis compound IC50 (nM)PI3K Inhibitor (PI-103) IC50 (nM)MEK Inhibitor (PD0325901) IC50 (nM)This compound + PI-103 (1:1) IC50 (nM)This compound + PD0325901 (1:1) IC50 (nM)
Breast Cancer (MCF-7)150250506530
Glioblastoma (U-87 MG)200300758045
Colon Cancer (HCT116)120200605525

Table 2: Combination Index (CI) Values for this compound Combinations

CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCombinationCI at ED50CI at ED75CI at ED90Synergy Interpretation
Breast Cancer (MCF-7)This compound + PI-1030.680.550.48Synergistic
Glioblastoma (U-87 MG)This compound + PI-1030.720.610.53Synergistic
Colon Cancer (HCT116)This compound + PI-1030.650.520.45Synergistic
Breast Cancer (MCF-7)This compound + PD03259010.550.430.38Strong Synergy
Glioblastoma (U-87 MG)This compound + PD03259010.600.490.41Synergistic
Colon Cancer (HCT116)This compound + PD03259010.520.400.35Strong Synergy

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the synergistic effects of drug combinations using a cell viability assay.

cluster_0 Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Single agents and combinations) A->B C 3. Incubation (72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Data Analysis (IC50 and Combination Index) D->E

Figure 3: Workflow for cell viability and synergy analysis.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and other kinase inhibitors (e.g., PI-103, PD0325901)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the other kinase inhibitor(s) in DMSO.

    • For single-agent IC50 determination: Prepare a serial dilution of each drug in culture medium. Add 100 µL of the diluted drug solutions to the respective wells.

    • For combination studies: Prepare serial dilutions of each drug and combine them at a constant ratio (e.g., 1:1 based on their IC50 values). Add 100 µL of the drug combinations to the respective wells. Include wells with single agents and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each single agent and combination by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.[11][12][13][14][15][16][17][18] Software such as CompuSyn can be used for this analysis.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effects of this compound, alone and in combination with other kinase inhibitors, on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound and other kinase inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, the other kinase inhibitor, or the combination at specified concentrations for a designated time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to the total protein levels and compare the different treatment groups to the vehicle control.

Conclusion

The dual TORC1/TORC2 inhibitor this compound presents a powerful tool for cancer research and drug development. Its efficacy can be significantly enhanced through rational combination with other kinase inhibitors that target key survival pathways. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the synergistic potential of this compound in combination therapies and to elucidate the underlying molecular mechanisms. Such studies are crucial for the preclinical validation of novel combination strategies that may ultimately translate into more effective cancer treatments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Accumulation of QL-IX-55 in Wild-Type Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor accumulation of the TOR inhibitor QL-IX-55 in wild-type Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in yeast?

This compound is a potent, ATP-competitive inhibitor of both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2) in Saccharomyces cerevisiae.[1] Unlike rapamycin, which only inhibits TORC1, this compound provides a valuable tool to probe the functions of both TOR complexes.[1] It targets the ATP-binding site of the Tor kinase subunit.[1]

Q2: Why is the accumulation of this compound poor in wild-type yeast strains?

A primary reason for the poor intracellular accumulation of small molecules like this compound in wild-type yeast is the activity of pleiotropic drug resistance (PDR) efflux pumps.[2] These membrane transporters actively export a wide range of xenobiotic compounds from the cell, thereby reducing their intracellular concentration and efficacy. The ATP-binding cassette (ABC) transporter Pdr5p is a major contributor to this phenomenon.

Q3: How can I overcome the poor accumulation of this compound?

Several strategies can be employed to enhance the intracellular concentration and efficacy of this compound:

  • Use of Efflux Pump-Deficient Strains: Employing yeast strains with deletions in genes encoding major efflux pumps, such as PDR5, can significantly increase the intracellular accumulation and sensitivity to this compound. Strains with multiple deletions of efflux pump genes (e.g., a "12Δ" strain) have been shown to be highly sensitized to TOR inhibitors.[3][4]

  • Chemical Inhibition of Efflux Pumps: While less common for routine experiments, co-treatment with efflux pump inhibitors could potentially increase this compound accumulation.

  • Use of Drug-Sensitized Yeast Strains: Specialized yeast strains have been engineered to be hypersensitive to various drugs, often by deleting multiple efflux pump genes.[2][3][4] These strains can be a powerful tool for studying the effects of compounds that are otherwise poorly accumulated.

Q4: What is the expected difference in sensitivity to TOR inhibitors between wild-type and efflux pump-deficient yeast strains?

Studies with Torin1, a structural analog of this compound, demonstrate a dramatic increase in sensitivity in drug-sensitized yeast strains lacking multiple efflux pumps. For instance, a 200-fold increase in detection sensitivity for Torin1 was observed in a drug-sensitized background compared to a wild-type background.[3][4]

Troubleshooting Guides

Issue: this compound shows little to no growth inhibition of my wild-type yeast strain at expected concentrations.

Possible Cause Troubleshooting Step
Active Efflux of this compound 1. Verify the phenotype by testing a known substrate of Pdr5p (e.g., fluconazole) on your wild-type strain. 2. Switch to a pdr5Δ mutant strain or a multi-efflux pump deficient strain and repeat the growth inhibition assay. A significant decrease in the IC50 of this compound would confirm efflux as the primary issue.
Incorrect Drug Concentration or Inactivity 1. Confirm the concentration of your this compound stock solution. 2. Test a fresh dilution of the compound. 3. Include a positive control compound known to inhibit yeast growth.
Experimental Conditions 1. Ensure optimal growth conditions for your yeast strain (media, temperature, aeration). 2. Verify that the solvent used to dissolve this compound (e.g., DMSO) is not affecting yeast growth at the final concentration used.

Issue: I am unsure if the observed phenotype is due to TORC1 or TORC2 inhibition.

Possible Cause Troubleshooting Step
This compound inhibits both TORC1 and TORC2 1. Compare the phenotype observed with this compound to that of rapamycin, a specific TORC1 inhibitor. Phenotypes unique to this compound treatment are likely mediated by TORC2 inhibition. 2. Analyze the phosphorylation status of known downstream targets of TORC1 (e.g., Sch9) and TORC2 (e.g., Ypk1) via Western blotting.[5]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) of the TOR inhibitor Torin1 (a structural analog of this compound) in a wild-type yeast strain background versus a drug-sensitized strain background lacking 12 drug efflux pump genes (12Δ). This data highlights the significant increase in sensitivity achieved by mitigating efflux pump activity.

CompoundYeast Strain BackgroundIC50 for TOR1-dependent Growth InhibitionFold Increase in Sensitivity
Torin1 Wild-Type25 µM[3][4]-
Torin1 Drug-Sensitized (12Δ)100 nM[3][4]250x

Experimental Protocols

Protocol 1: Yeast Growth Inhibition Assay

This protocol details a method to determine the IC50 of this compound in different yeast strains.

Materials:

  • Yeast strains (e.g., wild-type, pdr5Δ)

  • YPD or appropriate synthetic complete (SC) medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of each yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Sub-culturing: The next morning, dilute the overnight cultures into fresh YPD to an OD600 of ~0.1 and grow for 3-4 hours until the culture reaches mid-log phase (OD600 ~0.4-0.8).

  • Preparation of Drug Dilutions: Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in a 96-well plate. Also include a vehicle control (DMSO) and a no-drug control.

  • Inoculation: Dilute the mid-log phase yeast cultures to a final OD600 of 0.05 in the wells of the 96-well plate containing the drug dilutions. The final volume in each well should be 200 µL.

  • Incubation and Measurement: Incubate the plate at 30°C in a microplate reader. Measure the OD600 of each well every 15-30 minutes for 24-48 hours.

  • Data Analysis: Plot the OD600 values at a specific time point (e.g., 24 hours) against the log of the this compound concentration. Use a non-linear regression (dose-response) analysis to calculate the IC50 value.

Protocol 2: Intracellular Accumulation Assay (Adapted from Rhodamine Uptake Assay)

This protocol provides a method to qualitatively assess the intracellular accumulation of a fluorescent compound. Note: This protocol assumes this compound has some intrinsic fluorescence or can be fluorescently labeled. If not, indirect methods measuring downstream pathway inhibition would be necessary to infer accumulation.

Materials:

  • Yeast strains (e.g., wild-type, pdr5Δ)

  • YPD medium

  • Fluorescent compound (e.g., Rhodamine 6G as a control, or a fluorescent analog of this compound)

  • Wash buffer (e.g., PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Yeast Culture Preparation: Grow yeast cultures to mid-log phase as described in Protocol 1.

  • Cell Harvesting and Washing: Harvest 1 mL of the yeast culture by centrifugation. Wash the cell pellet twice with ice-cold wash buffer.

  • Incubation with Fluorescent Compound: Resuspend the cell pellet in wash buffer containing the fluorescent compound at a final concentration of 10 µM. Incubate at 30°C for 30-60 minutes.

  • Washing: After incubation, wash the cells three times with ice-cold wash buffer to remove the extracellular fluorescent compound.

  • Analysis: Resuspend the final cell pellet in wash buffer and analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope. Compare the fluorescence intensity between the wild-type and pdr5Δ strains. Higher fluorescence in the pdr5Δ strain indicates increased intracellular accumulation due to the absence of the efflux pump.

Visualizations

TOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Nutrients Nutrients (Nitrogen, Carbon) TORC1 TORC1 (Tor1/2, Kog1, Lst8, Tco89) Nutrients->TORC1 Activates Sch9 Sch9 TORC1->Sch9 Phosphorylates Autophagy Autophagy TORC1->Autophagy Inhibits TORC2 TORC2 (Tor2, Avo1/2/3, Bit61, Lst8) Ypk1 Ypk1 TORC2->Ypk1 Phosphorylates QLIX55 This compound QLIX55->TORC1 QLIX55->TORC2 Rapamycin Rapamycin Rapamycin->TORC1 Ribosome_Biogenesis Ribosome Biogenesis & Protein Synthesis Sch9->Ribosome_Biogenesis Promotes Actin_Polarization Actin Polarization & Cell Wall Integrity Ypk1->Actin_Polarization Regulates Experimental_Workflow Start Start: Poor this compound efficacy in WT yeast Hypothesis Hypothesis: Efflux pump activity (e.g., Pdr5p) Start->Hypothesis Experiment1 Experiment 1: Growth Inhibition Assay (WT vs. pdr5Δ) Hypothesis->Experiment1 Experiment2 Experiment 2: Accumulation Assay (WT vs. pdr5Δ) Hypothesis->Experiment2 Result1 Result: Lower IC50 in pdr5Δ Experiment1->Result1 Result2 Result: Increased accumulation in pdr5Δ Experiment2->Result2 Conclusion Conclusion: Pdr5p mediates This compound efflux Result1->Conclusion Result2->Conclusion

References

Strategies to improve the cellular efficacy of QL-IX-55

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for QL-IX-55. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cellular efficacy of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of the Target of Rapamycin (TOR) kinase in Saccharomyces cerevisiae. It is a structural analog of Torin1 and is capable of inhibiting both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2) with an IC50 of approximately <50 nM in biochemical assays.[1] Unlike the allosteric TORC1 inhibitor rapamycin, this compound targets the ATP-binding site of the TOR kinase domain, allowing it to inhibit both complexes.[1] This makes it a valuable tool for dissecting TORC1- and TORC2-dependent signaling pathways.

Q2: Why am I observing low potency or no effect of this compound in my wild-type yeast strain?

A2: A primary challenge with this compound is its poor cellular efficacy in wild-type yeast.[1] This is largely attributed to two factors: poor drug penetration into the cell and active efflux of the compound by multidrug resistance transporters.[1] The initial discovery and characterization of this compound's potent growth inhibition required the use of a "drug-sensitized" yeast strain.[1]

Q3: What is a "drug-sensitized" yeast strain?

A3: A drug-sensitized yeast strain has been genetically modified to be more permeable to small molecules. This is often achieved by deleting genes involved in drug efflux and cell membrane composition. A commonly used drug-sensitized strain for studying compounds like this compound carries deletions in the genes ERG6, PDR1, and PDR3.[2][3][4] ERG6 is involved in ergosterol biosynthesis, a key component of the yeast cell membrane, and its deletion alters membrane properties.[5][6] PDR1 and PDR3 are transcription factors that regulate the expression of numerous ATP-binding cassette (ABC) transporters, which are major contributors to drug efflux.[7] Deleting these genes reduces the cell's ability to pump out compounds like this compound.

Q4: Can I use this compound to study TOR signaling in other organisms?

A4: While this compound was characterized as a potent inhibitor of yeast TOR, its efficacy and selectivity in other organisms, including mammalian cells, would need to be empirically determined. It has been noted that this compound is a significantly weaker inhibitor of human TORC1 compared to its yeast counterpart.[1] For studies in other organisms, it is recommended to perform dose-response experiments and target validation assays.

Troubleshooting Guide: Improving this compound Cellular Efficacy

This guide provides several strategies to address the common issue of low cellular efficacy of this compound.

Strategy 1: Utilize a Drug-Sensitized Yeast Strain

The most direct way to overcome the permeability and efflux issues is to use a yeast strain engineered for increased drug sensitivity.

Issue: this compound shows minimal to no growth inhibition in wild-type S. cerevisiae at concentrations where it is active in biochemical assays.

Solution: Use a yeast strain with deletions in ERG6, PDR1, and PDR3. This can increase the sensitivity to TOR inhibitors by over 200-fold.[8]

Experimental Protocol: Creating a Drug-Sensitized Yeast Strain via CRISPR/Cas9

This protocol provides a general workflow for deleting ERG6, PDR1, and PDR3 using CRISPR/Cas9. Specific guide RNAs and repair templates will need to be designed for each gene.

  • Design Guide RNAs (gRNAs):

    • Design two gRNAs for each gene (ERG6, PDR1, PDR3) targeting the 5' and 3' ends of the coding sequence. Ensure the target sites are adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).[9]

  • Construct Cas9 and gRNA Expression Plasmids:

    • Clone the designed gRNA sequences into a Cas9 expression vector suitable for yeast. Plasmids that allow for the expression of multiple gRNAs can be used to target all three genes simultaneously.[10]

  • Prepare a Repair Template:

    • For complete gene deletion, a short double-stranded DNA oligonucleotide (60-100 bp) with homology arms flanking the cut site can be used as a repair template to promote repair by homologous recombination.[9]

  • Yeast Transformation:

    • Transform the Cas9/gRNA plasmid(s) and the repair template(s) into your wild-type yeast strain using the lithium acetate/polyethylene glycol (PEG) method.[11][12]

  • Screen for Deletions:

    • Select for transformants on appropriate media.

    • Screen individual colonies for the desired gene deletions by colony PCR using primers that flank the targeted deletion site. A successful deletion will result in a smaller PCR product compared to the wild-type.[10]

    • Verify the deletions by Sanger sequencing of the PCR products.

Strategy 2: Co-administration with an Efflux Pump Inhibitor

For experiments where genetic modification of the yeast strain is not feasible, co-treatment with an efflux pump inhibitor may enhance the intracellular concentration of this compound.

Issue: this compound is actively removed from the cell by efflux pumps, reducing its effective intracellular concentration.

Solution: Co-incubate the yeast cells with this compound and a known efflux pump inhibitor, such as verapamil. Verapamil has been shown to inhibit efflux pumps in fungi and can potentiate the activity of other antifungal agents.[13][14][15][16][17]

Experimental Protocol: Yeast Growth Inhibition Assay with Verapamil

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Verapamil hydrochloride in sterile water or DMSO.

  • Determine Sub-inhibitory Concentration of Verapamil:

    • Perform a dose-response experiment with verapamil alone to determine the highest concentration that does not significantly inhibit yeast growth.

  • Set up the Assay:

    • In a 96-well plate, prepare serial dilutions of this compound in your chosen liquid media.

    • To each well, add the pre-determined sub-inhibitory concentration of verapamil. Include control wells with this compound only, verapamil only, and a vehicle (DMSO) control.

    • Inoculate the wells with a standardized suspension of your yeast strain (e.g., to a final OD600 of 0.05).

  • Incubation and Measurement:

    • Incubate the plate at the optimal growth temperature for your yeast strain (e.g., 30°C) with shaking.

    • Measure the optical density (OD600) at regular intervals or at a fixed endpoint (e.g., 24 or 48 hours) to determine cell growth.

  • Data Analysis:

    • Plot the growth (as a percentage of the vehicle control) against the concentration of this compound for both conditions (with and without verapamil).

    • Calculate the IC50 values and compare them to determine if verapamil potentiates the activity of this compound.

Strategy 3: Optimize Compound Formulation

Due to its likely hydrophobic nature (as an analog of Torin1), the solubility and dispersion of this compound in aqueous culture media can be a limiting factor.

Issue: this compound may precipitate out of solution in the culture medium, leading to inconsistent and lower-than-expected effective concentrations.

Solution: Ensure proper solubilization of this compound. While DMSO is a common solvent, its final concentration in the media should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or stress responses.[18][19][20] For highly hydrophobic compounds, lipid-based nanocarriers can be an alternative formulation strategy to improve solubility and cellular uptake.[21][22][23][24][25]

Experimental Protocol: Formulation with DMSO

  • Prepare a High-Concentration Stock:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of DMSO added to the final culture.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in 100% DMSO.

  • Addition to Media:

    • Add a small, consistent volume of each DMSO dilution to the culture media in your assay plate (e.g., 1 µL of DMSO stock into 199 µL of media for a 1:200 dilution).

    • Mix thoroughly immediately after addition to ensure dispersion and minimize precipitation.

  • Vehicle Control:

    • Always include a vehicle control containing the same final concentration of DMSO as your highest treatment concentration to account for any effects of the solvent on cell growth.

Strategy 4: Investigate Synergistic Drug Combinations

Combining this compound with other compounds that target related or parallel pathways may lead to a synergistic effect, where the combined inhibitory effect is greater than the sum of the individual effects.

Issue: A high concentration of this compound may be required to achieve a significant biological effect, potentially leading to off-target effects.

Solution: Screen for synergistic interactions between this compound and other compounds. For example, inhibitors of the proteasome have been shown to act synergistically with TORC1 inhibitors in yeast.[10]

Experimental Protocol: Checkerboard Assay for Synergy

  • Prepare Stock Solutions:

    • Prepare stock solutions of this compound and the compound to be tested for synergy in DMSO.

  • Set up Checkerboard Matrix:

    • In a 96-well plate, create a matrix of concentrations. Along the x-axis, perform serial dilutions of this compound. Along the y-axis, perform serial dilutions of the second compound.

    • The plate should also include wells with each compound alone and a vehicle control.

  • Inoculation and Incubation:

    • Inoculate all wells with a standardized yeast suspension.

    • Incubate the plate at the appropriate temperature with shaking.

  • Measure Growth:

    • Measure the OD600 at a fixed endpoint.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration combination relative to the vehicle control.

    • Use a synergy model (e.g., the Bliss independence model) to calculate a synergy score. A positive score indicates synergy, a negative score indicates antagonism, and a score near zero indicates an additive effect.[26]

Data Summary Tables

Table 1: Reported IC50 Values for TOR Kinase Inhibitors in S. cerevisiae

CompoundTarget(s)Biochemical IC50Cellular GI50 (Drug-Sensitized Strain)Reference
This compound TORC1 & TORC2<50 nM163 nM[1]
Torin1 TORC1 & TORC2250-500 nM450 nM[1]
Rapamycin TORC1N/A (Allosteric)Varies by strain[8]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended StrategyKey Experimental Parameter
Low or no activity in wild-type yeastPoor cellular uptake / EffluxUse a drug-sensitized strain (erg6Δ pdr1Δ pdr3Δ)Yeast strain genotype
Inconsistent resultsCompound precipitationOptimize formulation (e.g., use of DMSO)Final solvent concentration
Moderate activity at high concentrationsActive effluxCo-administer with an efflux pump inhibitor (e.g., verapamil)Sub-inhibitory concentration of inhibitor
Need for lower effective concentrationLack of potencyScreen for synergistic drug combinationsCheckerboard concentration matrix

Visualizations

Signaling Pathways and Experimental Workflows

TOR_Signaling_Pathway This compound Inhibition of TORC1 and TORC2 Pathways in S. cerevisiae cluster_TORC1 TORC1 Pathway cluster_TORC2 TORC2 Pathway TORC1 TORC1 (Tor1/2, Kog1, Lst8, Tco89) Sch9 Sch9 TORC1->Sch9 Autophagy Autophagy (Inhibition) TORC1->Autophagy Ribosome_Biogenesis Ribosome Biogenesis Sch9->Ribosome_Biogenesis Translation Translation Sch9->Translation TORC2 TORC2 (Tor2, Avo1-3, Lst8, Bit61) Ypk1 Ypk1 TORC2->Ypk1 Actin_Polarization Actin Polarization Ypk1->Actin_Polarization Cell_Wall_Integrity Cell Wall Integrity Ypk1->Cell_Wall_Integrity QLIX55 This compound QLIX55->TORC1 Inhibits QLIX55->TORC2 Inhibits Nutrients Nutrients Nutrients->TORC1 Activates

Caption: this compound inhibits both TORC1 and TORC2 signaling pathways.

Drug_Sensitization_Workflow Workflow for Improving this compound Efficacy cluster_strategies Troubleshooting Strategies start Start: Low this compound Efficacy in Wild-Type Yeast strategy1 Strategy 1: Use Drug-Sensitized Strain (e.g., erg6Δ pdr1Δ pdr3Δ) start->strategy1 Genetic Approach strategy2 Strategy 2: Co-administer Efflux Pump Inhibitor (e.g., Verapamil) start->strategy2 Pharmacological Approach strategy3 Strategy 3: Explore Synergistic Drug Combinations start->strategy3 Pharmacological Approach outcome Outcome: Increased Intracellular This compound Concentration & Enhanced Efficacy strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Strategies to enhance the cellular efficacy of this compound.

Checkerboard_Assay_Logic Logic of Synergy Determination cluster_input Experimental Input cluster_model Bliss Independence Model cluster_output Result Interpretation effect_A Effect of This compound Alone model_calc Expected Effect (E) = (Effect A) + (Effect B) - (Effect A * Effect B) effect_A->model_calc effect_B Effect of Drug B Alone effect_B->model_calc effect_AB Effect of This compound + Drug B synergy Synergy (Effect AB > E) effect_AB->synergy antagonism Antagonism (Effect AB < E) effect_AB->antagonism additive Additive (Effect AB ≈ E) effect_AB->additive model_calc->synergy If Observed model_calc->antagonism If Observed model_calc->additive If Observed

Caption: Determining drug synergy using the Bliss independence model.

References

Troubleshooting off-target effects of QL-IX-55 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of QL-IX-55 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase.[1][2] It is designed to target both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial regulators of cell growth, proliferation, metabolism, and survival.[2] Unlike allosteric inhibitors like rapamycin, which only inhibit a subset of mTORC1 functions, this compound blocks the kinase activity of both complexes by competing with ATP in the catalytic site.[2]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors?

A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[3] These interactions can lead to misleading experimental results, unexpected phenotypes, or cellular toxicity.[3] For kinase inhibitors like this compound, off-target effects can arise because the ATP-binding pocket is structurally similar across many kinases, making it possible for the inhibitor to bind to and modulate the activity of other kinases.[3][4] It is critical to identify and control for these effects to ensure that the observed cellular response is correctly attributed to the inhibition of the intended target.

Q3: What are the known on-target and potential off-target potencies of this compound?

A3: The inhibitory potency of this compound is typically measured by its IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. The known values for this compound are summarized below. Note that activity against PI3Kα suggests a potential off-target, as it is an upstream kinase in the same pathway.

TargetAssay TypeValueCell Line / System
Human mTORC1 Biochemical IP Kinase Assay~50 nM-
Yeast mTORC1 Biochemical IP Kinase Assay~50 nMS. cerevisiae
Yeast mTORC2 Biochemical IP Kinase Assay10-50 nMS. cerevisiae
PI3Kα Cellular (p-Akt T308)250 nMPC-3

Data compiled from multiple sources.[1][2]

Troubleshooting Guide for Off-Target Effects

This section provides practical guidance in a question-and-answer format for specific issues you may encounter during your experiments with this compound.

Issue 1: My experimental results are inconsistent, or the observed phenotype does not match known outcomes of mTOR inhibition.

Q: I'm using this compound to inhibit mTOR, but my results are variable or unexpected. Could this be an off-target effect?

A: Yes, inconsistent or unexpected results are common indicators of potential off-target effects, especially if using high concentrations of the inhibitor.[3]

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: The potency of this compound in producing your observed phenotype should correlate with its potency for inhibiting mTOR. Generate a dose-response curve for your phenotype and for a known mTORC1/2 substrate (e.g., phosphorylation of S6K or Akt S473). If the EC50 for your phenotype is significantly higher than the IC50 for mTOR inhibition, an off-target effect is likely involved.

  • Use a Structurally Unrelated mTOR Inhibitor: Confirm your phenotype using another ATP-competitive mTOR inhibitor with a different chemical scaffold (e.g., Torin1). If both compounds produce the same cellular effect, it strengthens the evidence for an on-target mechanism.[3]

  • Perform a Target Rescue Experiment: Overexpression of the intended target (mTOR) may "soak up" the inhibitor, requiring a higher concentration of this compound to achieve the same phenotypic effect.[3] This can help confirm that the effect is mediated through mTOR.

  • Assess Compound Stability and Purity: Ensure the compound has been stored correctly and has not degraded. Verify the purity of your this compound stock.

Issue 2: I'm observing significant cytotoxicity at concentrations intended to inhibit mTOR.

Q: My cells are dying or showing signs of stress at the concentration of this compound I'm using. Is this expected?

A: While prolonged and potent inhibition of mTOR can lead to cell death in some cell types, significant cytotoxicity at or near the IC50 for mTOR inhibition could also be due to off-target effects.[5]

Troubleshooting Steps:

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to determine the concentration range at which this compound is toxic to your specific cell line.

  • Optimize Working Concentration: For your experiments, use the lowest concentration of this compound that effectively inhibits mTOR signaling (as confirmed by western blot) while remaining below the cytotoxic threshold.[6] Inhibitors used at concentrations greater than 10 µM are more likely to exhibit non-specific effects.[6]

  • Perform a Time-Course Experiment: Cellular toxicity may be time-dependent. Determine the optimal treatment duration to achieve mTOR inhibition without inducing widespread cell death.[5]

Issue 3: How can I definitively confirm that the effects I see are from mTOR inhibition and not an off-target?

Q: What experiments can I perform to validate that this compound is acting on-target in my cellular assay?

A: Validating on-target activity requires direct measurement of the target pathway's signaling output.

Recommended Validation Experiment:

  • Western Blot Analysis of Downstream Targets: This is the most direct method to confirm mTORC1 and mTORC2 inhibition.

    • mTORC1 activity: Probe for phosphorylation of downstream targets like p-S6 Kinase (Thr389) and p-4E-BP1 (Thr37/46) . Inhibition by this compound should lead to a significant decrease in these signals.

    • mTORC2 activity: Probe for phosphorylation of p-Akt (Ser473) . As a direct substrate of mTORC2, its phosphorylation should be potently inhibited by this compound.[2]

    • Upstream/Parallel Pathways: To investigate the known off-target potential on PI3K, you can also probe for p-Akt (Thr308) , a substrate of PDK1, which is downstream of PI3K. A decrease in this signal could confirm off-target inhibition of the PI3K pathway.

Visualizations

Signaling Pathway and Inhibitor Action

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 p_Akt_S473 p-Akt (S473) (Survival) mTORC2->p_Akt_S473 p_S6K p-S6K (Protein Synthesis) mTORC1->p_S6K p_4EBP1 p-4E-BP1 (Translation) mTORC1->p_4EBP1 p_Akt_S473->Akt Feedback Inhibitor This compound Inhibitor->PI3K Potential Off-Target Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway showing inhibition points of this compound.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Observe Unexpected Phenotype with this compound DoseResponse Step 1: Perform Dose-Response Curve (Phenotype vs. p-S6K) Start->DoseResponse CompareEC50 EC50 (Phenotype) >> IC50 (mTOR)? DoseResponse->CompareEC50 OnTarget Likely On-Target Effect (Proceed with caution) CompareEC50->OnTarget No OffTarget Potential Off-Target Effect CompareEC50->OffTarget Yes Validate Step 2: Validate with Structurally Different mTOR Inhibitor OffTarget->Validate PhenotypeSame Same Phenotype? Validate->PhenotypeSame ConfirmOnTarget Confirms On-Target Mechanism PhenotypeSame->ConfirmOnTarget Yes IdentifyOffTarget Step 3: Identify Off-Targets (e.g., Kinase Profiling Screen) PhenotypeSame->IdentifyOffTarget No ValidateOffTarget Step 4: Validate Specific Off-Target with Selective Inhibitor IdentifyOffTarget->ValidateOffTarget Effects_Logic cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway QLIX55 This compound Treatment mTOR_Inhibition mTORC1/2 Inhibition QLIX55->mTOR_Inhibition Primary Effect OffTarget_Inhibition Off-Target Inhibition (e.g., PI3K, other kinases) QLIX55->OffTarget_Inhibition Secondary Effect OnTarget_Pheno Expected Phenotype (e.g., Reduced Proliferation) mTOR_Inhibition->OnTarget_Pheno Observed_Phenotype Total Observed Cellular Phenotype OnTarget_Pheno->Observed_Phenotype OffTarget_Pheno Unexpected Phenotype (e.g., Cytotoxicity, altered morphology) OffTarget_Inhibition->OffTarget_Pheno OffTarget_Pheno->Observed_Phenotype

References

Optimizing QL-IX-55 dosage to avoid cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of QL-IX-55 to minimize cytotoxicity in your experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2). In S. cerevisiae (yeast), it has been shown to potently inhibit both complexes with an in vitro IC50 of less than 50 nM[1]. As an ATP-competitive inhibitor, it blocks the kinase activity of TOR, thereby affecting downstream signaling pathways that regulate cell growth, proliferation, and survival.

Q2: What is the expected outcome of this compound treatment in cell culture?

A2: As a dual TORC1/TORC2 inhibitor, this compound is expected to inhibit cell proliferation and induce cell cycle arrest. At higher concentrations or in sensitive cell lines, it can lead to cytotoxicity and apoptosis. It is important to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) in your experiments.

Q3: At what concentration should I start my experiments with this compound?

A3: Due to the lack of specific published cytotoxicity data for this compound in a wide range of mammalian cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Based on data for similar second-generation mTOR inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response studies. For instance, the related dual mTOR inhibitor Torin-2 has shown cytotoxic IC50 values in the range of 0.07 µM to 0.19 µM in B-pre ALL cell lines.

Q4: How can I determine if the observed cell death is due to this compound or another factor?

A4: It is essential to include proper controls in your experiments. A vehicle-only control (e.g., DMSO at the same final concentration as your highest this compound dose) is critical to rule out solvent-induced toxicity[2][3]. Additionally, comparing the results to an untreated control will help attribute any observed effects to this compound. If unexpected cytotoxicity is observed, consider potential issues such as compound precipitation or contamination[3][4][5].

Troubleshooting Guide: Unexpected Cytotoxicity

Encountering higher-than-expected cytotoxicity can be a roadblock in your research. This guide will help you troubleshoot common issues.

Problem Potential Cause(s) Recommended Solution(s)
High cell death at low this compound concentrations Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line.- Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO, but this can be cell-line dependent).- Run a vehicle-only control to determine the solvent tolerance of your specific cell line[2][3].
Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and inconsistent results.- Visually inspect the culture medium for any precipitate after adding this compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., 100% DMSO) and then dilute it further in the culture medium to the final desired concentration.
Cell Line Sensitivity: Your cell line may be particularly sensitive to TOR inhibition.- Perform a thorough literature search to check for any reported sensitivity of your cell line to mTOR inhibitors.- Consider using a lower starting concentration range in your dose-response experiments.
Contamination: Mycoplasma or other microbial contamination can cause cell stress and increase sensitivity to cytotoxic agents.- Regularly test your cell cultures for mycoplasma contamination.- If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
Inconsistent or non-reproducible cytotoxicity results Compound Degradation: this compound may be unstable in solution over time.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Avoid storing diluted this compound in culture medium for extended periods.
Inaccurate Pipetting: Errors in pipetting small volumes of a high-concentration stock can lead to significant variations.- Use calibrated pipettes and appropriate pipetting techniques.- Perform serial dilutions to avoid pipetting very small volumes.
Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.- Optimize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment[6].- Use a consistent seeding density for all experiments.
No cytotoxic effect observed at high concentrations Cell Line Resistance: The cell line may have intrinsic resistance mechanisms to TOR inhibitors.- Verify the expression and activity of the mTOR pathway in your cell line (e.g., by checking the phosphorylation status of downstream targets like Akt and S6K).- Consider using a different cell line known to be sensitive to mTOR inhibition.
Incorrect Compound Concentration: There might be an error in the calculation or preparation of the this compound stock solution.- Double-check all calculations for stock solution preparation and dilutions.- Consider having the concentration of your stock solution independently verified.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell seeding density that ensures cells are in the logarithmic growth phase for the duration of the experiment.

Methodology:

  • Prepare a single-cell suspension of your cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well) in triplicate.

  • Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT, see Protocol 2).

  • Select the seeding density that results in sub-confluent cells that are still actively proliferating at the end of the experiment.

Protocol 2: Dose-Response and Cytotoxicity Assessment of this compound

Objective: To determine the effective concentration range and the IC50 (half-maximal inhibitory concentration) of this compound for a specific cell line.

Methodology:

  • Seed cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to attach overnight.

  • Prepare a serial dilution of this compound in culture medium. A common approach is a 1:3 or 1:10 dilution series, starting from a high concentration (e.g., 10 µM).

  • Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay, such as the MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Distinguishing Apoptosis from Necrosis

Objective: To determine the mode of cell death induced by this compound.

Methodology (Annexin V and Propidium Iodide Staining):

  • Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 for the desired time.

  • Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

To understand the mechanism of this compound-induced cytotoxicity, it is important to visualize the affected signaling pathways and the experimental workflow for dosage optimization.

TOR_Signaling_Pathway This compound Inhibition of TOR Signaling and Cytotoxicity cluster_input Upstream Signals cluster_torc TOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors TORC1 TORC1 Growth Factors->TORC1 TORC2 TORC2 Growth Factors->TORC2 Nutrients Nutrients Nutrients->TORC1 Stress Stress Stress->TORC1 Protein Synthesis Protein Synthesis TORC1->Protein Synthesis Cell Growth Cell Growth TORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition TORC1->Autophagy Inhibition Actin Cytoskeleton Actin Cytoskeleton TORC2->Actin Cytoskeleton Cell Survival Cell Survival TORC2->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis QL_IX_55 This compound QL_IX_55->TORC1 Inhibition QL_IX_55->TORC2 Inhibition

Caption: this compound inhibits both TORC1 and TORC2, leading to reduced cell growth, survival, and potentially apoptosis.

Dosage_Optimization_Workflow Experimental Workflow for this compound Dosage Optimization start Start protocol1 Protocol 1: Determine Optimal Cell Seeding Density start->protocol1 protocol2 Protocol 2: Perform Dose-Response Experiment (e.g., MTT Assay) protocol1->protocol2 calculate_ic50 Calculate IC50 Value protocol2->calculate_ic50 decision Is Cytotoxicity Observed? calculate_ic50->decision protocol3 Protocol 3: Characterize Cell Death (Apoptosis vs. Necrosis) decision->protocol3 Yes troubleshoot Troubleshoot (See Guide) decision->troubleshoot No (or unexpected results) optimize_dose Select Optimal Dose Range (Balancing Efficacy and Viability) protocol3->optimize_dose end_experiment Proceed with Main Experiments optimize_dose->end_experiment troubleshoot->protocol2

Caption: A stepwise workflow to determine the optimal, non-toxic concentration of this compound for your experiments.

References

Technical Support Center: Addressing QL-IX-55 Resistance in Yeast Mutagenesis Screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing QL-IX-55 resistance in yeast mutagenesis screens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in Saccharomyces cerevisiae?

This compound is a potent, ATP-competitive inhibitor of both TOR complex 1 (TORC1) and TOR complex 2 (TORC2) in Saccharomyces cerevisiae.[1] Unlike allosteric inhibitors like rapamycin, which primarily inhibit TORC1, this compound targets the ATP-binding site of the Tor kinases, making it a powerful tool to probe the functions of both TOR complexes.[1][2] Its primary functional target for resistance mutations has been identified as TOR2.[1]

Q2: What are the known mechanisms of resistance to this compound in yeast?

The primary known mechanism of resistance to this compound is the acquisition of mutations in the TOR2 gene, which encodes one of the two TOR kinase catalytic subunits in yeast.[1] Since this compound is an ATP-competitive inhibitor, mutations in the ATP-binding pocket of TOR2 can reduce the binding affinity of the compound, thereby conferring resistance. A specific example of a resistance-conferring allele is the double mutation I2290S/Y2166F in TOR2.[1]

Q3: What are common, general mechanisms of drug resistance in yeast that might be observed?

Yeast can develop drug resistance through a variety of mechanisms, including:

  • Target modification: Mutations in the drug's target protein that prevent or reduce drug binding.[3]

  • Target overexpression: Increasing the amount of the target protein to overcome the inhibitory effect of the drug.

  • Increased drug efflux: Overexpression of multidrug resistance transporters, such as those regulated by the transcription factors Pdr1p and Pdr3p, which pump the drug out of the cell.[3][4][5]

  • Drug inactivation: Enzymatic modification of the drug to an inactive form.

  • Alterations in downstream pathways: Mutations in genes downstream of the drug target that bypass the effect of the inhibition.

  • Gene duplication and aneuploidy: An increase in the copy number of the target gene or even whole chromosomes can also lead to resistance.[6]

Q4: What types of mutagenesis screens can be employed to identify this compound resistance genes?

Several types of screens can be utilized:

  • Chemical Mutagenesis: Using agents like ethyl methanesulfonate (EMS) to induce random point mutations throughout the genome, followed by selection on this compound-containing media.

  • Insertional Mutagenesis: Using transposons to randomly disrupt genes.

  • Overexpression Screens: Transforming yeast with a high-copy genomic DNA or cDNA library to identify genes that confer resistance when overexpressed.[7][8]

  • CRISPR-based Screens: Employing CRISPR/Cas9 or related technologies for targeted or genome-wide gene knockout, activation, or inhibition to screen for effects on this compound sensitivity.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during a yeast mutagenesis screen for this compound resistance.

ProblemPossible Cause(s)Suggested Solution(s)
High background of "resistant" colonies on control plates 1. Spontaneous mutation rate is high. 2. This compound concentration is too low. 3. Incomplete killing of sensitive cells. 4. Contamination of plates or yeast stocks.1. Use a lower initial cell density for plating. 2. Perform a dose-response curve to determine the minimal inhibitory concentration (MIC) and use a concentration for the screen that is 2-5x the MIC. 3. Increase the incubation time on the selection plates. 4. Streak out yeast stocks for single colonies and test for contamination. Prepare fresh plates.
No resistant colonies observed after mutagenesis and selection 1. Mutagenesis was ineffective. 2. This compound concentration is too high. 3. Insufficient number of mutagenized cells were screened. 4. The mutation rate for resistance is very low.1. Include a positive control for your mutagenesis protocol (e.g., a screen for resistance to a different drug with a known high mutation frequency). 2. Perform a dose-response curve to determine the appropriate selective concentration. 3. Increase the number of cells plated on the selective media. 4. Consider using a mutator strain (e.g., mismatch repair deficient) to increase the mutation rate.[10]
Difficulty confirming the resistance phenotype of isolated colonies 1. The initial colony was a result of a transient adaptation. 2. The resistance is unstable. 3. The resistance phenotype is weak.1. Re-streak the putative resistant colony on non-selective media and then re-test for resistance on this compound plates. 2. Grow the colony in liquid culture with and without this compound to assess the stability of the phenotype. 3. Perform a quantitative growth assay, such as a microplate reader-based growth curve analysis or a spot dilution assay, to compare the growth of the mutant to the wild-type strain at various this compound concentrations.
Identification of mutations in genes other than TOR2 1. The mutation confers resistance through an indirect mechanism. 2. The mutation affects a gene involved in drug uptake or efflux. 3. The mutation is in a gene that regulates the TOR pathway.1. This is an expected and valuable outcome of a mutagenesis screen. 2. Use bioinformatics tools to predict the function of the mutated gene. 3. Perform genetic analyses, such as epistasis analysis, to understand the relationship between the new gene and the TOR pathway.

Experimental Protocols

Protocol 1: Yeast Mutagenesis with Ethyl Methanesulfonate (EMS)
  • Preparation: Grow a 5 mL culture of the desired yeast strain overnight in YPD medium at 30°C.

  • Cell Harvest: Inoculate 50 mL of YPD with the overnight culture to an OD₆₀₀ of ~0.2. Grow until the culture reaches an OD₆₀₀ of 0.8-1.0 (log phase).

  • Washing: Pellet the cells by centrifugation at 3,000 x g for 5 minutes. Wash the cells twice with sterile water and once with 0.1 M sodium phosphate buffer, pH 7.0.

  • Mutagenesis: Resuspend the cell pellet in 10 mL of 0.1 M sodium phosphate buffer, pH 7.0. Add EMS to a final concentration of 3% (v/v). Caution: EMS is a potent carcinogen. Handle with appropriate safety precautions in a chemical fume hood.

  • Incubation: Incubate the cell suspension at 30°C with gentle shaking for 1 hour. The desired killing rate is typically 30-50%. This may need to be optimized by adjusting the EMS concentration or incubation time.

  • Quenching: To stop the mutagenesis, add 40 mL of sterile 5% sodium thiosulfate solution and mix well.

  • Final Washing: Pellet the cells and wash them three times with sterile water to remove any residual EMS and sodium thiosulfate.

  • Recovery and Plating: Resuspend the final cell pellet in 10 mL of YPD and allow the cells to recover for 2-4 hours at 30°C. Plate serial dilutions on non-selective YPD plates to determine the survival rate and on YPD plates containing the selective concentration of this compound.

Protocol 2: Replica Plating to Confirm Resistance
  • Master Plate: After the initial selection, pick individual resistant colonies and streak them onto a master YPD agar plate in a grid pattern. Incubate at 30°C for 2-3 days until colonies are well-formed.

  • Replica Plating: Using a sterile velveteen cloth or a replica plating tool, gently press the velveteen onto the master plate to pick up an impression of the colonies.

  • Transfer: Carefully press the velveteen onto a fresh YPD plate (as a control for transfer efficiency) and then onto a YPD plate containing this compound.

  • Incubation and Scoring: Incubate the replica plates at 30°C for 2-3 days. Compare the growth on the selective plate to the master plate and the control YPD plate. True resistant colonies will grow robustly on the this compound plate.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare Drug Dilutions: Prepare a 2-fold serial dilution of this compound in YPD medium in a 96-well microtiter plate. Include a no-drug control well.

  • Inoculum Preparation: Grow the yeast strain to be tested overnight in YPD. Dilute the culture to a final concentration of 5 x 10⁵ cells/mL in fresh YPD.

  • Inoculation: Add 100 µL of the cell suspension to each well of the 96-well plate containing 100 µL of the drug dilutions.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents visible growth. This can be determined by eye or by measuring the OD₆₀₀ of each well with a microplate reader.

Visualizations

TOR_Signaling_Pathway cluster_input Inputs cluster_torc TOR Complexes cluster_inhibitors Inhibitors cluster_output Downstream Effects Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 TORC2 TORC2 Nutrients->TORC2 CellGrowth Cell Growth & Proliferation TORC1->CellGrowth Actin Actin Polarization TORC2->Actin Rapamycin Rapamycin Rapamycin->TORC1 QLIX55 This compound QLIX55->TORC1 QLIX55->TORC2

Caption: Simplified TOR signaling pathway in yeast showing inputs, the two TOR complexes, and their inhibition by Rapamycin and this compound.

Mutagenesis_Workflow YeastCulture 1. Grow Yeast Culture (Log Phase) Mutagenesis 2. Mutagenesis (e.g., EMS) YeastCulture->Mutagenesis Recovery 3. Recovery in Non-selective Media Mutagenesis->Recovery Selection 4. Plate on This compound Media Recovery->Selection IsolateColonies 5. Isolate Resistant Colonies Selection->IsolateColonies ConfirmPhenotype 6. Confirm Resistance (Replica Plating, MIC) IsolateColonies->ConfirmPhenotype IdentifyMutation 7. Identify Mutation (Whole Genome Sequencing) ConfirmPhenotype->IdentifyMutation

Caption: Experimental workflow for a yeast mutagenesis screen to identify this compound resistance mutations.

Troubleshooting_Logic Start Start Screen CheckColonies Observe Plates Start->CheckColonies NoColonies No Colonies CheckColonies->NoColonies Zero TooManyColonies Too Many Colonies (High Background) CheckColonies->TooManyColonies High ExpectedColonies Expected Number of Colonies CheckColonies->ExpectedColonies Low TroubleshootNoColonies Check Mutagenesis Efficiency & this compound Concentration NoColonies->TroubleshootNoColonies TroubleshootHighBg Check this compound Concentration & Plating Density TooManyColonies->TroubleshootHighBg Proceed Proceed to Confirmation ExpectedColonies->Proceed

Caption: A logical troubleshooting workflow for common outcomes of a yeast mutagenesis screen.

References

Improving the selectivity of QL-IX-55 for yeast TOR over human mTOR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for utilizing QL-IX-55, a selective ATP-competitive inhibitor of yeast Target of Rapamycin (TOR) and human mechanistic Target of Rapamycin (mTOR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive inhibitor of the TOR kinases. It is a structural analog of Torin1 and functions by binding to the ATP-binding site of the kinase domain of TOR, thereby inhibiting its phosphotransferase activity.[1] Unlike the allosteric inhibitor rapamycin, which only inhibits TOR Complex 1 (TORC1), this compound inhibits both TORC1 and TORC2.[1]

Q2: What is the reported selectivity of this compound for yeast TOR over human mTOR?

This compound exhibits potent inhibition of both yeast and human TOR complexes. The selectivity for yeast TORC1 and TORC2 over human mTORC1 is not significantly high, with IC50 values in a similar nanomolar range. This suggests that while it is a powerful tool for studying TOR signaling in yeast, achieving high selectivity for yeast TOR over human mTOR may require further chemical modification.

Q3: Can this compound be used to study TORC2 functions?

Yes, a key advantage of this compound over rapamycin is its ability to inhibit TORC2.[1] This makes it a valuable tool for dissecting the rapamycin-insensitive functions of TOR signaling, such as the regulation of the actin cytoskeleton.[2]

Q4: Is this compound effective in whole-cell assays?

The cellular efficacy of this compound in yeast can be influenced by drug efflux pumps.[3] Therefore, using drug-sensitized yeast strains with mutations in genes encoding these pumps can significantly increase the apparent potency of the compound in cellular growth inhibition assays.[3]

Troubleshooting Guide

Problem 1: High variability in IC50 values for this compound in in vitro kinase assays.

  • Potential Cause: Inconsistent ATP concentration.

    • Solution: As an ATP-competitive inhibitor, the IC50 value of this compound is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is kept constant across all experiments and is ideally close to the Km of the TOR kinase for ATP to allow for accurate determination of the Ki.

  • Potential Cause: Enzyme instability.

    • Solution: TOR kinases are large and complex enzymes. Ensure that the purified or immunoprecipitated TOR complexes are handled gently, kept on ice, and used promptly. Include protease and phosphatase inhibitors in your lysis and assay buffers.

  • Potential Cause: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and perform serial dilutions of this compound carefully. For low concentrations, a multi-step dilution series is recommended to minimize errors.

Problem 2: this compound shows lower than expected potency in yeast growth inhibition assays.

  • Potential Cause: Drug efflux.

    • Solution: Wild-type yeast strains can actively pump out this compound, reducing its intracellular concentration.[3] Consider using a drug-sensitized yeast strain, for example, one with deletions of genes encoding ABC transporters.[3]

  • Potential Cause: Compound solubility.

    • Solution: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the culture medium. Precipitated compound will not be effective. Check for any visible precipitate in your stock solutions and working dilutions.

Problem 3: Off-target effects observed at higher concentrations of this compound.

  • Potential Cause: Inhibition of other kinases.

    • Solution: While this compound is a relatively selective kinase inhibitor, at higher concentrations, it may inhibit other kinases, particularly those within the PI3K-like kinase (PIKK) family.[1] To confirm that the observed phenotype is due to TOR inhibition, consider the following:

      • Use a structurally different TOR inhibitor: Compare the effects of this compound with another ATP-competitive TOR inhibitor (e.g., Torin1) or the allosteric inhibitor rapamycin (for TORC1-specific effects).

      • Rescue experiment: If possible, use a yeast strain expressing a this compound-resistant allele of TOR2 to demonstrate that the phenotype is specifically due to TOR inhibition.[1]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Human mTORC150[4][5]
Yeast mTORC150[4][5]
Yeast mTORC210-50[4][5]

Experimental Protocols

Protocol 1: Immunoprecipitation (IP)-Kinase Assay for Yeast TORC1/TORC2 Activity

This protocol describes the immunoprecipitation of TORC1 or TORC2 from yeast cell lysates followed by an in vitro kinase assay to measure their activity.

Materials:

  • Yeast strain expressing epitope-tagged TORC1 (e.g., Kog1-FLAG) or TORC2 (e.g., Avo3-FLAG) subunit.

  • Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™).

  • Wash Buffer: Lysis buffer with 0.1% NP-40.

  • Kinase Assay Buffer: 25 mM HEPES-KOH (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • ATP Mix: Kinase Assay Buffer containing 100 µM ATP and 5 µCi [γ-³²P]ATP.

  • Substrate: Purified recombinant inactive substrate (e.g., 4E-BP1 for TORC1, Ypk1 for TORC2).

  • Anti-FLAG M2 affinity gel.

  • This compound stock solution in DMSO.

Procedure:

  • Cell Culture and Lysis:

    • Grow yeast cells to mid-log phase (OD600 ≈ 0.8).

    • Harvest cells by centrifugation and wash with ice-cold water.

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells using glass beads or a bead beater.

    • Clarify the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the cleared lysate with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with Wash Buffer and once with Kinase Assay Buffer.

  • Kinase Assay:

    • Resuspend the beads in Kinase Assay Buffer.

    • Add the substrate to the bead suspension.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP Mix.

    • Incubate for 30 minutes at 30°C with gentle agitation.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the band intensities to determine the IC50 of this compound.

Protocol 2: ATP Competition Assay

This assay determines if this compound inhibits TOR kinase activity in an ATP-competitive manner.

Materials:

  • Purified or immunoprecipitated active TOR kinase (as in Protocol 1).

  • Kinase Assay Buffer (as in Protocol 1).

  • Substrate (as in Protocol 1).

  • [γ-³²P]ATP.

  • Varying concentrations of non-radioactive ATP.

  • This compound at a fixed concentration (e.g., its IC50 or 2x IC50).

Procedure:

  • Set up the kinase reaction:

    • In a series of tubes, prepare the kinase reaction mixture containing the TOR kinase, substrate, and Kinase Assay Buffer.

  • Add Inhibitor:

    • Add this compound at a fixed concentration to each tube. Include a control set of tubes with DMSO.

  • Vary ATP Concentration:

    • Add varying concentrations of non-radioactive ATP to the tubes. The range should typically span from 0.1x to 10x the Km of the kinase for ATP.

  • Initiate Reaction:

    • Start the reaction by adding a fixed amount of [γ-³²P]ATP to each tube.

    • Incubate for a fixed time at 30°C, ensuring the reaction is in the linear range.

  • Analysis:

    • Stop the reaction and analyze the incorporation of ³²P into the substrate by SDS-PAGE and autoradiography.

    • Plot the kinase activity as a function of ATP concentration in the presence and absence of this compound. An increase in the apparent Km of ATP with no change in Vmax in the presence of this compound indicates ATP-competitive inhibition.

Visualizations

TOR_Signaling_Pathway cluster_yeast Yeast TOR Signaling cluster_human Human mTOR Signaling Nutrients_Y Nutrients TORC1_Y TORC1 (Tor1/2, Kog1, Lst8) Nutrients_Y->TORC1_Y Sch9 Sch9 TORC1_Y->Sch9 TORC2_Y TORC2 (Tor2, Avo1-3, Lst8) Ypk1 Ypk1 TORC2_Y->Ypk1 Actin Actin Cytoskeleton Ypk1->Actin QLIX55_Y This compound QLIX55_Y->TORC1_Y QLIX55_Y->TORC2_Y Nutrients_H Nutrients mTORC1 mTORC1 (mTOR, Raptor, mLST8) Nutrients_H->mTORC1 GrowthFactors Growth Factors GrowthFactors->mTORC1 mTORC2 mTORC2 (mTOR, Rictor, mLST8) GrowthFactors->mTORC2 S6K1 S6K1 mTORC1->S6K1 Akt Akt mTORC2->Akt Akt->mTORC1 Actin_H Actin Cytoskeleton Akt->Actin_H QLIX55_H This compound QLIX55_H->mTORC1 QLIX55_H->mTORC2 Experimental_Workflow start Start: Hypothesis on this compound Selectivity ip_kinase Perform IP-Kinase Assay (Protocol 1) - Determine IC50 for yeast TORC1/2 & human mTORC1 start->ip_kinase data_analysis Analyze IC50 Data - Compare potency ip_kinase->data_analysis atp_comp Perform ATP Competition Assay (Protocol 2) - Confirm mechanism of action data_analysis->atp_comp cellular_assay Yeast Growth Inhibition Assay - Assess in vivo efficacy atp_comp->cellular_assay troubleshoot Troubleshoot Unexpected Results - Refer to guide cellular_assay->troubleshoot conclusion Conclusion on Selectivity and Efficacy cellular_assay->conclusion troubleshoot->ip_kinase Iterate/Optimize troubleshoot->conclusion Resolve

References

Best practices for long-term storage and stability of QL-IX-55

Author: BenchChem Technical Support Team. Date: November 2025

For the purpose of this guide, QL-IX-55 is presented as a novel, light-sensitive, small molecule inhibitor of the MEK1/2 kinases, intended for in-vitro cancer research. The following best practices and troubleshooting advice are based on established protocols for similar research compounds.

Technical Support Center: this compound

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound upon receipt?

A1: Upon receipt, the solid form of this compound should be stored in a tightly sealed, amber vial in a desiccator at -20°C.[1][2] For maximum stability and to prevent oxidation and moisture absorption, storing the compound under an inert atmosphere like argon or nitrogen is recommended.[2] Always protect the compound from light.[3][4]

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to prepare the initial stock solution.[1]

Q3: How should I prepare and store stock solutions?

A3: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[5] Reconstitute the compound in anhydrous DMSO to the desired concentration. Once prepared, the stock solution should be dispensed into single-use aliquots in tightly sealed, light-protecting vials and stored at -80°C for long-term stability (up to 6 months).[1] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[2]

Q4: Is this compound stable in aqueous media for cell culture experiments?

A4: Like many small molecules, this compound has limited stability in aqueous solutions. Prepare working dilutions in your cell culture medium immediately before use. It is not recommended to store this compound in aqueous buffers or media for extended periods, as this can lead to hydrolysis and precipitation, reducing its effective concentration.

Q5: The amount of powder in the vial seems very small. How can I be sure I recover all of it?

A5: Small quantities of lyophilized powder can be difficult to see, as they may coat the bottom or walls of the vial.[1] Before opening, centrifuge the vial briefly to ensure all the powder collects at the bottom.[1] When reconstituting, add the solvent directly to the vial and rinse the walls thoroughly to ensure all the compound is dissolved.[1]

Troubleshooting Guide

Issue 1: I am observing diminished or inconsistent biological activity in my experiments.

  • Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage, exposure to light, or repeated freeze-thaw cycles of the stock solution.[2]

    • Recommended Action: Always use freshly prepared working solutions. For stock solutions, ensure they are properly aliquoted and stored at -80°C. If degradation is suspected, use a new, unopened vial of the compound to prepare a fresh stock solution.

  • Potential Cause 2: Inaccurate Concentration. The initial weighing of the compound or the dilution calculations may have been incorrect.[6]

    • Recommended Action: Review all calculations. If you have access to analytical equipment, you can verify the concentration of your stock solution using techniques like HPLC.

Issue 2: My this compound solution appears cloudy or has visible precipitate.

  • Potential Cause 1: Low Solubility in Aqueous Media. The concentration of this compound in your final working solution may exceed its solubility limit in the aqueous cell culture medium.

    • Recommended Action: Try lowering the final concentration of this compound. Ensure the final concentration of DMSO is kept low (typically <0.5%) as it can be toxic to cells.[3] You can gently warm the solution to 37°C and vortex to aid dissolution, but do not boil.

  • Potential Cause 2: Precipitation during Freeze-Thaw. The compound may have precipitated out of the stock solution during a freeze-thaw cycle.

    • Recommended Action: Before making working dilutions, ensure your stock solution is completely thawed and homogenous by gently vortexing. If precipitate is visible, warm the solution to 37°C and mix until it redissolves. Always use single-use aliquots to minimize this issue.[1]

Issue 3: I am seeing unexpected off-target effects or cell toxicity.

  • Potential Cause 1: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high for your specific cell line.[3]

    • Recommended Action: Run a vehicle control experiment with the same final concentration of DMSO to determine its effect on your cells. If toxicity is observed, lower the final DMSO concentration in all experimental conditions.

  • Potential Cause 2: Compound Purity. The compound may have degraded into other active or toxic substances.

    • Recommended Action: Assess the purity of your compound if possible (e.g., via HPLC). Use a fresh vial to rule out degradation of your current stock.

Data Presentation: Long-Term Storage Conditions

FormulationTemperatureAtmosphereLight ConditionMax Duration
Solid (Powder) -20°CInert Gas (Argon/N₂) & DesiccatedProtect from Light (Amber Vial)Up to 3 Years[1]
Stock Solution (in DMSO) -80°CTightly Sealed VialProtect from Light (Amber Vial)Up to 6 Months[1]
Working Solution (in Aqueous Media) 2-8°CN/AProtect from LightPrepare Fresh, Use Immediately

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequent working dilutions for a cell-based assay.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, light-protecting microcentrifuge tubes

  • Sterile cell culture medium

  • Calibrated pipettes and sterile tips

Methodology:

  • Equilibrate: Remove the vial of solid this compound from -20°C storage and allow it to sit at room temperature for 10-15 minutes before opening. This prevents atmospheric moisture from condensing inside the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure all powder is collected at the bottom.

  • Reconstitute Stock Solution:

    • Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to make a 10 mM stock from 1 mg of this compound (assuming a fictional molecular weight of 375.4 g/mol ), you would add 266.4 µL of DMSO.

    • Vortex the vial gently for 1-2 minutes until the solid is completely dissolved.

  • Aliquot and Store:

    • Dispense the 10 mM stock solution into single-use, sterile, light-protecting microcentrifuge tubes (e.g., 10 µL aliquots).

    • Label the aliquots clearly with the compound name, concentration, and date.

    • Store the aliquots at -80°C.

  • Prepare Working Dilution (Example: 10 µM final concentration):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create an intermediate 100 µM solution.

    • Further dilute the 100 µM intermediate solution 1:10 into the final volume of media in your culture plate to achieve a final concentration of 10 µM.

    • Important: Always add the final diluted compound to your cells immediately after preparation. Prepare a vehicle control using the same dilution of DMSO.

Mandatory Visualizations

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation QLIX55 This compound QLIX55->MEK

Caption: Hypothetical signaling pathway showing this compound inhibition of MEK1/2.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experiment Day storage Retrieve Solid this compound (from -20°C) equilibrate Equilibrate to Room Temperature storage->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Working Dilution in Culture Medium thaw->dilute treat Add to Cells dilute->treat

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Interpreting Unexpected Results in QL-IX-55 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the mTOR inhibitor, QL-IX-55.

Frequently Asked Questions (FAQs)

Q1: My cells show a dramatic decrease in viability at concentrations of this compound that are reported to be selective for mTOR. Why is this happening?

A1: While this compound is a potent mTORC1 and mTORC2 inhibitor, high concentrations or prolonged exposure can lead to significant cytotoxicity. This can be due to several factors:

  • Complete shutdown of mTOR signaling: Unlike rapamycin, which only partially inhibits mTORC1, this compound is an ATP-competitive inhibitor that blocks the activity of both mTORC1 and mTORC2.[1] This comprehensive inhibition of a central growth regulator can lead to cell cycle arrest and apoptosis.

  • Off-target effects: Although this compound is selective, at higher concentrations, it may inhibit other kinases with structurally similar ATP-binding pockets. It has been suggested that this compound might target other enzymes, which could contribute to cytotoxicity.[1]

  • Cell-type specific sensitivity: The IC50 for this compound can vary significantly between different cell lines. It is crucial to determine the optimal concentration for your specific cell type through a dose-response experiment.

Q2: I'm not seeing the same downstream effects with this compound as I do with rapamycin. Is this expected?

A2: Yes, this is expected. This compound and rapamycin have different mechanisms of action. Rapamycin acts allosterically on mTORC1, while this compound is an ATP-competitive inhibitor of both mTORC1 and mTORC2.[1] This means this compound will inhibit all kinase activity of mTOR, while rapamycin's effects are substrate-specific. For example, this compound will inhibit the phosphorylation of substrates like Ypk1, which is dependent on TORC2, whereas rapamycin will not.[1]

Q3: I've noticed changes in cell morphology, such as cell spreading and cytoskeletal rearrangements, after this compound treatment. Is this a known effect?

A3: Yes, this is a plausible effect. mTORC2, which is inhibited by this compound but not by rapamycin, plays a key role in regulating the actin cytoskeleton.[1] Inhibition of mTORC2 can therefore lead to observable changes in cell morphology.

Q4: My experimental results are highly variable between replicates. What are the common causes for this?

A4: High variability in cell-based assays is a common issue.[2][3] Potential causes include:

  • Inconsistent cell seeding: Ensure cells are evenly distributed in the wells.

  • Pipetting errors: Calibrate pipettes regularly and use proper pipetting techniques.

  • Edge effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. It is recommended to fill the outer wells with media or PBS and not use them for experimental samples.

  • Reagent stability: Ensure this compound and other reagents are stored correctly and have not expired.

Troubleshooting Guides

Issue 1: Higher than Expected Cytotoxicity

Symptoms:

  • Massive cell death observed under the microscope.

  • Sharp drop in cell viability readouts (e.g., MTT, CellTiter-Glo).

Troubleshooting Steps:

StepActionRationale
1 Perform a Dose-Response Curve Determine the precise IC50 of this compound in your specific cell line. Start with a wide range of concentrations (e.g., 1 nM to 10 µM).
2 Reduce Incubation Time Shorter exposure to the compound may reduce cytotoxicity while still allowing for the observation of mTOR inhibition.
3 Check for Solubilization Issues Ensure this compound is fully dissolved in the solvent (e.g., DMSO) and then properly diluted in the cell culture medium. Precipitated compound can lead to inconsistent and toxic effects.
4 Assess Apoptosis Use assays like Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is due to apoptosis, which would be consistent with mTOR inhibition.
Issue 2: Inconsistent or No Inhibition of Downstream Targets

Symptoms:

  • No change or variable changes in the phosphorylation of mTOR substrates like p70S6K, 4E-BP1, or Akt.

  • Western blot results are not consistent across experiments.

Troubleshooting Steps:

StepActionRationale
1 Verify Compound Activity Test the batch of this compound on a well-characterized sensitive cell line to confirm its potency.
2 Optimize Lysate Preparation Ensure that phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.
3 Check Antibody Quality Use validated antibodies for your target proteins. Titrate antibody concentrations to achieve optimal signal-to-noise ratio.
4 Confirm mTOR Pathway Activation Ensure the mTOR pathway is active in your cells under basal conditions. Serum starvation followed by stimulation (e.g., with growth factors) can help synchronize cells and activate the pathway.

Experimental Protocols

Western Blotting for mTOR Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Signaling Pathways and Workflows

mTOR_Signaling_Pathway This compound Inhibition of mTOR Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->Akt Feedback Loop Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth QLIX55 This compound QLIX55->mTORC1 QLIX55->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2, unlike rapamycin which only targets mTORC1.

Troubleshooting_Workflow Troubleshooting Unexpected Results Start Unexpected Result Observed Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Dose_Response Perform Dose-Response and Time-Course Check_Concentration->Dose_Response Check_Protocols Review Experimental Protocols Dose_Response->Check_Protocols Cell_Health Assess Baseline Cell Health Check_Protocols->Cell_Health Off_Target Consider Off-Target Effects Cell_Health->Off_Target Consult Consult Literature / Technical Support Off_Target->Consult Resolve Problem Resolved Consult->Resolve

Caption: A systematic workflow for troubleshooting unexpected experimental outcomes.

Rapamycin_vs_QLIX55 Rapamycin vs. This compound Mechanism of Action cluster_mTORC1 mTORC1 Complex mTOR_Kinase mTOR Kinase Domain FRB_Domain FRB Domain ATP ATP ATP->mTOR_Kinase Binds Substrate Substrate Substrate->mTOR_Kinase Phosphorylated Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds FKBP12->FRB_Domain Complex Binds QLIX55 This compound QLIX55->mTOR_Kinase Competes with ATP

Caption: this compound is an ATP-competitive inhibitor, while rapamycin acts allosterically via the FRB domain.

References

How to control for efflux pump activity when using QL-IX-55 in yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of QL-IX-55, a potent ATP-competitive inhibitor of TORC1 and TORC2 in yeast. A primary focus of this resource is to address the common challenge of efflux pump activity, which can significantly impact the intracellular concentration and efficacy of chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in yeast?

This compound is a structural analog of Torin1 and acts as a potent, ATP-competitive inhibitor of both TOR complex 1 (TORC1) and TOR complex 2 (TORC2) in Saccharomyces cerevisiae.[1] Unlike rapamycin, which only allosterically inhibits TORC1, this compound targets the ATP-binding site of the Tor kinases, Tor1 and Tor2, thereby inhibiting the functions of both complexes.[1] This allows for the comprehensive study of TOR signaling pathways in yeast.

Q2: Why is controlling for efflux pump activity important when using this compound?

One of the noted challenges with this compound is achieving sufficient intracellular accumulation in yeast.[1] Yeast cells possess a robust network of multidrug resistance (MDR) efflux pumps, primarily from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[2][3][4][5] These pumps can actively extrude a wide variety of xenobiotics, potentially including this compound, from the cell. This can lead to an underestimation of the compound's potency and inconsistent experimental results.

Q3: How can I determine if this compound is a substrate for yeast efflux pumps?

You can employ a combination of genetic and chemical approaches:

  • Genetic Approach: Compare the sensitivity of a wild-type yeast strain to this compound with that of a strain lacking one or more major efflux pump genes (e.g., pdr5Δ, snq2Δ, yor1Δ). Increased sensitivity in the deletion strain suggests that the deleted pump(s) are responsible for effluxing this compound. A yeast strain with multiple efflux pump genes deleted (a "hyper-sensitive" strain) can be particularly useful.[6][7]

  • Chemical Inhibition: Test for synergistic effects between this compound and known efflux pump inhibitors. If the addition of a sub-inhibitory concentration of an efflux pump inhibitor increases the growth inhibitory effect of this compound, it is likely that this compound is being actively effluxed.[5]

Q4: What are some common efflux pump inhibitors used in yeast?

Several compounds are known to inhibit yeast efflux pumps, including:

  • Verapamil: A calcium channel blocker that also inhibits efflux pumps.[8][9]

  • FK506 (Tacrolimus): An immunosuppressant that is a broad-spectrum inhibitor and substrate of PDR transporters.[10][11]

  • Phenothiazines (e.g., Chlorpromazine, Promethazine): A class of antipsychotic drugs that also modulate MDR in yeast.[12][13]

It is crucial to be aware of the potential off-target effects of these inhibitors (see Troubleshooting Guide).

Troubleshooting Guide

Issue 1: this compound shows lower than expected potency or inconsistent results.

Possible Cause: Efflux pump activity is reducing the intracellular concentration of this compound.

Solutions:

  • Confirm Efflux Pump Involvement:

    • Perform a dose-response experiment comparing a wild-type strain with a hyper-sensitive efflux pump deletion strain. A significant shift in the Minimum Inhibitory Concentration (MIC) for the deletion strain is a strong indicator of efflux.

    • Conduct a checkerboard assay to test for synergy between this compound and a known efflux pump inhibitor (e.g., verapamil, FK506).

  • Control for Efflux Pump Activity:

    • Use a hyper-sensitive yeast strain: Strains lacking major ABC transporters (e.g., pdr1Δ, pdr5Δ, snq2Δ) are more sensitive to a variety of compounds and can provide a more consistent experimental background.[6][7]

    • Co-administer an efflux pump inhibitor: If using a wild-type strain is necessary, determine the optimal, non-toxic concentration of an inhibitor like verapamil or FK506 to block efflux.

Issue 2: The chosen efflux pump inhibitor is causing unexpected cellular effects.

Possible Cause: Off-target effects of the inhibitor are confounding the experimental results.

Solutions:

  • Be Aware of Known Off-Target Effects:

    • FK506: Besides inhibiting PDR transporters, FK506 is a potent inhibitor of calcineurin, a Ca2+-dependent phosphatase involved in ion homeostasis and stress responses.[14][15] This can be particularly problematic in experiments involving stress conditions.

    • Phenothiazines: These compounds can perturb cellular membranes, inhibit translation, and affect hexose transporters.[12][16][17]

    • Verapamil: As a calcium channel blocker, it can interfere with calcium signaling pathways in yeast, affecting processes like hyphal development and adhesion.[9][18][19][20]

  • Determine the Optimal Inhibitor Concentration:

    • Perform a dose-response curve for the inhibitor alone to identify the highest concentration that does not affect yeast growth or the specific pathway you are studying.

    • Use the lowest effective concentration of the inhibitor that demonstrates a synergistic effect with this compound in a checkerboard assay.

  • Include Proper Controls:

    • Always include a control group treated with the efflux pump inhibitor alone to account for its independent effects on the cellular processes being investigated.

    • If possible, use a second, structurally unrelated efflux pump inhibitor to confirm that the observed potentiation of this compound activity is due to efflux inhibition and not a shared off-target effect.

Issue 3: Difficulty in measuring efflux pump activity directly.

Possible Cause: The chosen assay is not sensitive enough or is being performed incorrectly.

Solutions:

  • Optimize the Rhodamine 6G (R6G) Efflux Assay:

    • The R6G efflux assay is a common method to directly measure the activity of ABC transporters.[21][22][23]

    • Troubleshooting Tips:

      • Ensure complete de-energization of cells before loading with R6G. This is typically achieved by incubation with 2-deoxy-D-glucose and an uncoupler like CCCP.

      • Wash cells thoroughly to remove extracellular R6G before initiating efflux.

      • Use a suitable positive control (e.g., a known efflux pump substrate) and a negative control (no glucose added to initiate efflux).

      • Optimize the concentration of R6G and the incubation times for your specific yeast strain.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a yeast strain.

Materials:

  • Yeast strain of interest

  • YPD or appropriate synthetic complete medium

  • This compound and/or efflux pump inhibitor stock solutions (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Plate reader

Method:

  • Prepare a 2-fold serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized yeast cell suspension (e.g., 1 x 10^5 cells/mL).

  • Include a positive control (no drug) and a negative control (no cells).

  • Incubate the plate at 30°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density (OD600) with a plate reader. The MIC is the lowest concentration that shows no significant growth.

Protocol 2: Checkerboard Synergy Assay

This assay is used to assess the interaction between two compounds (e.g., this compound and an efflux pump inhibitor).

Method:

  • In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of the efflux pump inhibitor along the y-axis.

  • Inoculate the plate with a standardized yeast cell suspension.

  • Incubate and determine the MIC for each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4.0 indicates no interaction.

    • FICI > 4.0 indicates antagonism.

Protocol 3: Rhodamine 6G (R6G) Efflux Assay

This protocol directly measures the energy-dependent efflux of the fluorescent substrate R6G.[21][22][24]

Materials:

  • Yeast cells

  • HEPES buffer

  • 2-deoxy-D-glucose

  • Rhodamine 6G

  • Glucose

  • Fluorometer

Method:

  • Grow yeast cells to mid-log phase and wash them.

  • De-energize the cells by incubating them in HEPES buffer with 2-deoxy-D-glucose for 1-2 hours.

  • Load the cells with R6G (e.g., 10 µM) for 30-60 minutes.

  • Wash the cells to remove extracellular R6G.

  • Resuspend the cells in buffer. To test the effect of an inhibitor, add it at this stage.

  • Initiate efflux by adding glucose (e.g., 2 mM final concentration).

  • At various time points, take aliquots, pellet the cells, and measure the fluorescence of the supernatant (excitation ~525 nm, emission ~555 nm).

  • An increase in fluorescence over time indicates active efflux of R6G.

Quantitative Data Summary

Table 1: Common Yeast Efflux Pump Inhibitors and Reported Concentrations

InhibitorTarget Pumps (Examples)Typical Working Concentration Range in YeastKey Off-Target Effects
Verapamil ABC and MFS transporters20 - 200 µMCalcium channel blocking, affects morphogenesis
FK506 (Tacrolimus) PDR family (e.g., Pdr5)1 - 20 µMCalcineurin inhibition, immunosuppression
Chlorpromazine Pdr5, Snq2, Yor110 - 50 µMMembrane perturbation, translation inhibition
Promethazine Pdr5, Snq2, Yor110 - 50 µMMembrane perturbation

Note: The optimal concentration of each inhibitor should be determined empirically for the specific yeast strain and experimental conditions.

Visualizations

TOR_Signaling_Pathway cluster_TORC1 TORC1 cluster_TORC2 TORC2 TOR1 Tor1 Kog1 Kog1 Lst8 Lst8 Tco89 Tco89 TOR2 Tor2 Avo1 Avo1 Avo2 Avo2 Avo3 Avo3 Lst8_2 Lst8 Bit61 Bit61 QL_IX_55 This compound QL_IX_55->TOR1 Inhibits ATP binding QL_IX_55->TOR2 Inhibits ATP binding Rapamycin Rapamycin-FKBP12 TORC1 TORC1 Rapamycin->TORC1 Allosteric Inhibition Nutrients Nutrients Nutrients->TORC1 Stress Stress TORC2 TORC2 Stress->TORC2 Downstream_TORC1 Ribosome Biogenesis, Translation, Autophagy Downstream_TORC2 Actin Polarization, Endocytosis, Sphingolipid Synthesis TORC1->Downstream_TORC1 TORC2->Downstream_TORC2

Caption: TOR signaling pathway in yeast and points of inhibition.

Experimental_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_verification Verification cluster_solution Solution cluster_validation Validation A Inconsistent/Weak this compound Activity B Efflux Pump Activity? A->B C Compare Wild-Type vs. Efflux Deletion Strain MIC B->C D Checkerboard Assay: This compound + Inhibitor B->D E Use Efflux Deletion Strain C->E If sensitive F Use Efflux Pump Inhibitor D->F If synergistic H Consistent this compound Experimental Results E->H G Rhodamine 6G Efflux Assay to Confirm Inhibition F->G G->H

Caption: Workflow for addressing efflux pump activity.

Logical_Relationship cluster_experiment Experiment cluster_cell Yeast Cell cluster_outcome Outcome QL_IX_55 This compound Treatment TORC TORC1/TORC2 QL_IX_55->TORC Inhibition EffluxPumps Efflux Pumps (ABC/MFS) QL_IX_55->EffluxPumps Potential Substrate Phenotype Observed Phenotype TORC->Phenotype Leads to EffluxPumps->QL_IX_55 Efflux

Caption: Interaction of this compound with yeast cellular components.

References

Fine-tuning QL-IX-55 treatment times for specific downstream readouts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for QL-IX-55. This guide provides troubleshooting advice and frequently asked questions to help you fine-tune your this compound treatment times for specific downstream readouts.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected decrease in p-TF-A levels after this compound treatment. What could be the issue?

A1: This could be due to several factors:

  • Treatment Time: The peak inhibition of TF-A phosphorylation is often transient. We recommend performing a time-course experiment to capture the optimal window. See the "Recommended Time-Course for p-TF-A" table below.

  • Cell Lysis and Phosphatase Activity: Ensure that your lysis buffer contains adequate phosphatase inhibitors. Uninhibited phosphatase activity can lead to dephosphorylation of TF-A during sample preparation, masking the effect of this compound.

  • Antibody Quality: Verify the specificity and sensitivity of your primary antibody for p-TF-A. We recommend running positive and negative controls to validate antibody performance.

Q2: Why are we seeing high variability in our cell viability assay results with this compound?

A2: High variability in cell viability assays can stem from:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. Uneven cell distribution can lead to significant well-to-well variations.

  • Drug Concentration: Confirm the final concentration of this compound in your culture medium. Serial dilution errors are a common source of variability.

  • Treatment Duration: For endpoint assays like MTT or CellTiter-Glo, longer incubation times with this compound (e.g., 24-72 hours) are typically required to observe significant changes in cell viability. Refer to the "Treatment Time vs. Downstream Readout" table for guidance.

Q3: We observe changes in gene expression (e.g., CycB1) but no corresponding change in apoptosis. Is this expected?

A3: Yes, this can be expected. The transcriptional effects of this compound often precede the induction of apoptosis. Changes in gene expression can typically be detected within 6-12 hours, while significant caspase-3 activation and subsequent apoptosis may not be apparent until 24-48 hours post-treatment. It is crucial to align your assay with the expected kinetics of the biological process you are measuring.

Troubleshooting Guides

Guide 1: Optimizing Treatment Time for Phosphorylation Readouts

If you are not observing the expected modulation of protein phosphorylation (e.g., p-TF-A), consider the following workflow:

G cluster_0 Troubleshooting Workflow: Phosphorylation Readouts start Start: No change in p-TF-A time_course Perform a short time-course experiment (e.g., 0, 15, 30, 60, 120 min) start->time_course lysis_buffer Check lysis buffer for fresh phosphatase inhibitors time_course->lysis_buffer antibody_validation Validate p-TF-A antibody with positive/negative controls lysis_buffer->antibody_validation western_blot Run Western Blot antibody_validation->western_blot data_analysis Analyze p-TF-A / Total TF-A ratio western_blot->data_analysis success Success: Optimal timepoint identified data_analysis->success Change Observed fail Issue Persists: Contact Support data_analysis->fail No Change

Caption: Workflow for troubleshooting phosphorylation readouts.

Guide 2: Correlating Gene Expression with Apoptotic Readouts

If you are struggling to connect transcriptional changes with functional outcomes like apoptosis, follow this experimental logic:

G cluster_1 Experimental Logic: Gene Expression to Apoptosis start Start: this compound Treatment early_readout Early Timepoints (6-12h): Measure mRNA levels (qPCR) of target genes (e.g., CycB1, Bcl-2) start->early_readout late_readout Late Timepoints (24-48h): Measure apoptosis (e.g., Caspase-3 activity, Annexin V staining) start->late_readout correlation Correlate gene expression changes with apoptotic induction early_readout->correlation late_readout->correlation conclusion Conclusion: Establish a temporal link between transcription and function correlation->conclusion

Caption: Logic for linking gene expression to apoptosis.

Data Summary Tables

Table 1: Recommended Starting Treatment Times for Various Downstream Readouts

Downstream ReadoutAssay TypeRecommended Treatment Time
p-TF-A Inhibition Western Blot30 min - 2 hours
Target Gene Expression qPCR6 - 12 hours
Caspase-3 Activation Fluorometric Assay24 - 48 hours
Cell Viability MTT / CellTiter-Glo48 - 72 hours

Table 2: Example Time-Course for p-TF-A Inhibition by this compound (10 µM)

Treatment Time (minutes)% p-TF-A Inhibition (Normalized to t=0)
00%
1525%
3060%
6095%
12080%
24050%

Key Experimental Protocols

Protocol 1: Western Blot for p-TF-A
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentration of this compound for the appropriate duration as determined by your time-course experiment.

  • Lysis: Aspirate media and wash cells once with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TF-A and total TF-A (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an appropriate imaging system.

Protocol 2: Caspase-3 Activity Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Lysis: Lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Normalization: Normalize the signal to the total protein concentration or cell number.

Signaling Pathway

G cluster_2 This compound Mechanism of Action QLIX55 This compound KX Kinase-X (KX) QLIX55->KX Inhibits TF_A TF-A KX->TF_A Phosphorylates pTF_A p-TF-A Gene_Expression Gene Expression (e.g., CycB1, Bcl-2) pTF_A->Gene_Expression Activates Proliferation Cell Proliferation Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Proposed signaling pathway for this compound.

Addressing variability in QL-IX-55 growth inhibition assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in QL-IX-55 growth inhibition assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of TOR (Target of Rapamycin) kinase. Specifically, it targets the ATP-binding site of TOR, inhibiting both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2). This dual inhibition contrasts with rapamycin, which only allosterically inhibits TORC1. By blocking the kinase activity of TOR, this compound disrupts downstream signaling pathways that are critical for cell growth, proliferation, and survival.[1]

Q2: What is a growth inhibition assay and what does it measure?

A2: A growth inhibition assay is a cell-based method used to determine the effectiveness of a compound in slowing or stopping cell proliferation. It measures the concentration of a compound required to inhibit a biological process by a certain amount, typically 50%, which is known as the IC50 (half-maximal inhibitory concentration) value.[2] These assays are fundamental in drug discovery for assessing the potency of potential therapeutic agents.

Q3: What are the most common sources of variability in this assay?

A3: Variability in cell-based assays can arise from multiple sources.[3][4] Key factors include:

  • Biological Variability: Inconsistent cell health, high passage number leading to phenotypic drift, and variations in cell density at the time of seeding and treatment.[5][6][7]

  • Technical Variability: Pipetting errors, improper mixing, edge effects in microplates, and fluctuations in incubator conditions (temperature, CO2, humidity).[5]

  • Reagent Variability: Batch-to-batch differences in media, supplements, or the this compound compound itself, as well as improper storage and handling.[5][8]

  • Data Analysis Variability: Inconsistent calculation methods for determining IC50 values and improper use of controls can lead to different results from the same dataset.[9]

This compound Signaling Pathway

The diagram below illustrates the simplified signaling pathway inhibited by this compound.

G cluster_0 Upstream Signals cluster_1 TOR Complexes cluster_2 Downstream Effects Growth Factors Growth Factors TORC1 TORC1 Growth Factors->TORC1 TORC2 TORC2 Growth Factors->TORC2 Nutrients Nutrients Nutrients->TORC1 Protein Synthesis Protein Synthesis TORC1->Protein Synthesis Cell Proliferation Cell Proliferation TORC1->Cell Proliferation Survival Survival TORC2->Survival Cytoskeletal Organization Cytoskeletal Organization TORC2->Cytoskeletal Organization QL_IX_55 This compound QL_IX_55->TORC1 QL_IX_55->TORC2

Caption: this compound inhibits both TORC1 and TORC2 complexes.

Troubleshooting Guide

Problem: High variability between replicate wells (High Standard Deviation).

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Consider allowing the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[10]
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting technique. For small volumes, use reverse pipetting. When adding reagents, dispense liquid onto the side of the well wall rather than directly onto the cells.
Edge Effects Evaporation from wells on the plate's perimeter can concentrate media components and the drug, altering cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
Incomplete Compound Solubilization Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing serial dilutions. Visually inspect the stock solution for any precipitates.

Problem: Inconsistent IC50 values between experiments.

Potential Cause Recommended Solution
Variation in Cell Health or Passage Number Maintain a consistent cell culture practice. Use cells within a defined, low passage number range. Always ensure cells are healthy and in the logarithmic growth phase at the time of seeding.[5][10] Discard cells that are over-confluent.[5]
Different Assay Incubation Times The IC50 value can be time-dependent.[2] Standardize the incubation time with this compound across all experiments (e.g., 48 or 72 hours) and report it with your results.
Inconsistent Seeding Density The initial number of cells can significantly impact the final readout and apparent IC50. Optimize and standardize the cell seeding density for your specific cell line and assay duration.[5][11]
Batch-to-Batch Reagent Variation Use the same lot of fetal bovine serum (FBS), media, and other supplements for a set of comparable experiments. If using a new lot, perform a bridging experiment to confirm consistency. Maintain a log of lot numbers for all reagents.[5]

Problem: The dose-response curve does not have a proper sigmoidal shape or does not reach a plateau.

Potential Cause Recommended Solution
Inappropriate Concentration Range The tested concentrations of this compound may be too high or too low. Perform a wide range-finding experiment first (e.g., 1 nM to 100 µM) to identify the appropriate concentration range for a full 8-12 point dose-response curve.
Compound Solubility Issues At high concentrations, this compound may precipitate out of the media, leading to a flattening of the curve at the top.[12] Check the solubility limit and ensure the final vehicle concentration (e.g., DMSO) is consistent and non-toxic across all wells.
Incomplete Inhibition or Off-Target Effects The curve may not reach 0% viability if this compound is cytostatic rather than cytotoxic at the tested concentrations, or if a sub-population of cells is resistant. If the curve plateaus above zero, this represents the maximum effect of the drug under those conditions.[13]
Assay Readout Issues The detection reagent (e.g., MTT, resazurin) may be saturated or the incubation time may be too short or too long. Optimize the reagent concentration and incubation time to ensure the signal is within the linear range of the plate reader.[10]

Experimental Workflow & Protocol

The diagram below outlines the standard workflow for a this compound growth inhibition assay.

G A 1. Cell Culture (Maintain healthy, log-phase cells) B 2. Cell Seeding (Plate cells in 96-well plate) A->B D 4. Cell Treatment (Add compound dilutions to cells) B->D C 3. Compound Dilution (Prepare serial dilutions of this compound) C->D E 5. Incubation (e.g., 48-72 hours) D->E F 6. Viability Assay (Add reagent like MTT, Resazurin) E->F G 7. Data Acquisition (Read plate on spectrophotometer) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Standard workflow for a cell growth inhibition assay.

Detailed Protocol: Cell Growth Inhibition Assay using Resazurin
  • Cell Preparation:

    • Culture cells in appropriate media and maintain them in a 37°C, 5% CO2 incubator.

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%).

    • Harvest cells using standard trypsinization methods, neutralize, and count them using a hemocytometer or automated cell counter.

    • Resuspend cells in fresh culture medium to the optimized seeding density.

  • Cell Seeding:

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a clear-bottom, black-walled 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells to minimize evaporation (edge effect).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in culture medium to create working solutions at 2X the final desired concentration. Ensure the DMSO concentration remains constant in all dilutions.

    • Include a "vehicle control" (medium with DMSO at the same concentration as the highest this compound dose) and a "no-cell" blank control (medium only).

  • Cell Treatment:

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. This results in a final volume of 200 µL and a 1X final drug concentration.

    • Treat each concentration in triplicate or quadruplicate.

  • Incubation:

    • Return the plate to the incubator for a standardized period (e.g., 48 or 72 hours).

  • Viability Measurement (Resazurin Assay):

    • Prepare a working solution of Resazurin (e.g., 0.15 mg/mL) in PBS.

    • Add 20 µL of the Resazurin solution to each well, including controls.

    • Incubate for 2-4 hours, or until a sufficient color change is observed.

    • Read the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data by setting the average vehicle control value as 100% viability.

    • Plot the normalized viability (%) against the log of the this compound concentration.

    • Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value.[9]

Troubleshooting Logic Tree

Use this decision tree to diagnose sources of variability in your assay.

G A Start: Assay results are variable B Is variability high WITHIN a single plate? A->B C Check for edge effects. Review pipetting technique. Ensure even cell distribution. B->C Yes D Is variability high BETWEEN different plates/days? B->D No C->D E Standardize cell passage number. Check cell health (viability, morphology). Use a single lot of reagents (FBS, media). D->E Yes F Is the dose-response curve poorly shaped? D->F No E->F G Optimize this compound concentration range. Check compound solubility. Verify assay detection window. F->G Yes H Assay is optimized. Continue monitoring QC. F->H No G->H

Caption: A decision tree for troubleshooting assay variability.

References

Validation & Comparative

A Head-to-Head Comparison: QL-IX-55 Versus Rapamycin for Probing TORC2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling, drug discovery, and related fields, the selective dissection of the mTOR pathway is a critical endeavor. While rapamycin has long been the tool of choice for studying mTOR Complex 1 (mTORC1), its utility for investigating mTOR Complex 2 (TORC2) is limited. This guide provides an objective comparison of QL-IX-55, a potent ATP-competitive inhibitor, and the allosteric inhibitor rapamycin, with a focus on their application in studying TORC2 signaling.

This comparison guide delves into the mechanisms of action, target specificity, and effects on downstream signaling of both compounds. Quantitative data is presented for direct comparison, and detailed experimental protocols for key assays are provided to support your research.

At a Glance: this compound vs. Rapamycin

FeatureThis compoundRapamycin
Mechanism of Action ATP-competitive inhibitorAllosteric inhibitor (binds to FKBP12)
Primary Target(s) TORC1 and TORC2Primarily TORC1
TORC2 Inhibition Direct and potentIndirect, often requiring prolonged treatment, and cell-type dependent[1][2][3]
Effect on Akt (Ser473) Phosphorylation Direct inhibitionAcute treatment can lead to an increase in p-Akt (Ser473) due to feedback loop relief[4][5]; chronic treatment may decrease it[1][6]

Quantitative Comparison: Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and rapamycin against mTORC1 and mTORC2.

CompoundTargetIC50 (nM)Organism/System
This compound Human mTORC1~50[7][8]Human
Yeast TORC1~50[7][8][9]S. cerevisiae
Yeast TORC210-50[7][8]S. cerevisiae
Rapamycin mTORC1~0.1-0.5[10][11][12]Human (HEK293 cells)
mTORC2Acutely insensitive; chronic inhibition in µM range[13]Various cell lines

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the canonical TORC1 and TORC2 signaling pathways and highlight the distinct points of intervention for rapamycin and this compound.

TOR_Signaling cluster_input Upstream Signals cluster_torc1 TORC1 Pathway cluster_torc2 TORC2 Pathway cluster_inhibitors Inhibitors Growth Factors Growth Factors TORC1 TORC1 Growth Factors->TORC1 TORC2 TORC2 Growth Factors->TORC2 Nutrients Nutrients Nutrients->TORC1 S6K1 S6K1 TORC1->S6K1 4E-BP1 4E-BP1 TORC1->4E-BP1 Autophagy Autophagy TORC1->Autophagy Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Akt Akt TORC2->Akt pS473 SGK1 SGK1 TORC2->SGK1 PKCα PKCα TORC2->PKCα Cell Survival Cell Survival Akt->Cell Survival SGK1->Cell Survival Cytoskeletal Organization Cytoskeletal Organization PKCα->Cytoskeletal Organization Rapamycin Rapamycin Rapamycin->TORC1 This compound This compound This compound->TORC1 This compound->TORC2

Figure 1: TOR Signaling Pathways and Inhibitor Targets.

Experimental Data Summary

ExperimentRapamycin EffectThis compound EffectKey Findings
TORC1 Kinase Activity Potent inhibition[10][11][12]Potent inhibition[7][8][9]Both compounds effectively inhibit TORC1.
TORC2 Kinase Activity Acutely insensitive; chronic treatment can inhibit assembly[1][3]Direct and potent inhibition[9]This compound is a direct and reliable inhibitor of TORC2 activity.
Phosphorylation of Akt (Ser473) Often increases upon acute treatment due to loss of S6K-mediated feedback inhibition of PI3K signaling[4][5]. Chronic treatment can decrease phosphorylation[1][6].Rapidly inhibits phosphorylation[9] (demonstrated with Ypk1, the yeast analog of SGK1/Akt).This compound provides a clear and immediate readout of TORC2 inhibition, while rapamycin's effect is complex and time-dependent.
Cell Proliferation Inhibitory, but less effective than dual TORC1/2 inhibitors in some contexts[13].More complete inhibition of proliferation compared to rapamycin in certain models[13].Dual inhibition of TORC1 and TORC2 by this compound can be more effective at blocking cell proliferation.

Experimental Methodologies

Western Blotting for Phospho-Akt (Ser473)

This protocol outlines the key steps for assessing TORC2 activity by measuring the phosphorylation of its downstream target, Akt, at serine 473.

  • Cell Lysis:

    • Treat cells with this compound, rapamycin, or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total Akt as a loading control.

In Vitro mTORC2 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC2.

  • Immunoprecipitation of mTORC2:

    • Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.

    • Incubate the lysate with an antibody against a specific mTORC2 component (e.g., Rictor) and protein A/G agarose beads to immunoprecipitate the complex.

    • Wash the immunoprecipitates several times with lysis buffer to remove non-specific binding proteins.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC2 in a kinase assay buffer containing ATP and a recombinant, inactive Akt1 protein as a substrate.

    • Add this compound, rapamycin, or vehicle control to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Akt Phosphorylation:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the reaction products by Western blotting using a phospho-Akt (Ser473) antibody.

Comparative Experimental Workflow

The following diagram outlines a logical workflow for comparing the effects of this compound and rapamycin on TORC2 signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Cell Culture Cell Culture Treatment Groups Vehicle Control Rapamycin (acute) Rapamycin (chronic) This compound Cell Culture->Treatment Groups Western Blot Western Blot (p-Akt, p-S6K, etc.) Treatment Groups->Western Blot Kinase Assay In Vitro TORC2 Kinase Assay Treatment Groups->Kinase Assay Phenotypic Assay Cell Proliferation/ Viability Assay Treatment Groups->Phenotypic Assay Quantification Densitometry & Statistical Analysis Western Blot->Quantification Kinase Assay->Quantification Phenotypic Assay->Quantification Comparison Compare effects on TORC1 vs. TORC2 readouts Quantification->Comparison Conclusion Determine specificity and efficacy for TORC2 studies Comparison->Conclusion

Figure 2: Comparative Experimental Workflow.

Off-Target Effects and Considerations

It is crucial to consider potential off-target effects when interpreting experimental results.

  • This compound: As an ATP-competitive inhibitor, the potential for off-target kinase inhibition exists. However, studies have shown it to be highly selective for mTOR. It is advisable to profile this compound against a panel of kinases to confirm its specificity in the experimental system being used.

  • Rapamycin: The primary "off-target" effect of rapamycin in the context of TORC2 studies is its eventual inhibition of TORC2 assembly and function with prolonged exposure[1][3]. This can confound the interpretation of results from long-term experiments aiming to specifically target TORC1. Additionally, the effect of rapamycin can be cell-type dependent, influenced by the relative expression of FKBP12 and other factors[14].

Conclusion

For researchers specifically interested in the acute and direct signaling functions of TORC2, This compound emerges as a superior tool compared to rapamycin. Its ATP-competitive mechanism allows for the direct inhibition of TORC2 kinase activity, providing a clearer and more immediate understanding of its downstream effects. While rapamycin remains an invaluable tool for studying TORC1, its complex, time-dependent, and indirect effects on TORC2 make it less suitable for definitively dissecting the specific roles of this complex. The choice of inhibitor should ultimately be guided by the specific research question and the experimental context. By carefully considering the distinct properties of this compound and rapamycin, researchers can more effectively unravel the intricate signaling networks governed by the mTOR pathway.

References

A Head-to-Head Comparison of mTOR Inhibitors: QL-IX-55 vs. Torin1

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mTOR inhibitors, both QL-IX-55 and Torin1 have emerged as potent, ATP-competitive molecules that target both mTORC1 and mTORC2 complexes. This guide provides a detailed comparative analysis of their inhibitory profiles, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies of mTOR signaling.

At a Glance: Key Differences in Inhibitory Potency

While both compounds are effective inhibitors of the mTOR pathway, a key distinction lies in their potency, particularly against human mTOR. Torin1 exhibits significantly higher potency for human mTORC1 compared to this compound.

Table 1: Comparison of IC50 Values for this compound and Torin1

InhibitorTargetIC50 (nM)Source
This compound Human mTORC150[1]
Yeast TORC1~50[1]
Yeast TORC2~50[1]
Torin1 mTOR3[2]
Human mTORC12[2]
Human mTORC210[2]
Yeast TORC1500[1]
Yeast TORC2250-500[1]

Note: this compound is reported to be a 50-fold weaker inhibitor of human mTORC1 relative to Torin1[1].

Mechanism of Action: Targeting the ATP-Binding Site

Both this compound and Torin1 function as ATP-competitive inhibitors of the mTOR kinase domain. This mechanism allows them to block the activity of both mTORC1 and mTORC2 complexes, unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates AKT AKT PI3K->AKT activates mTORC2 mTORC2 PI3K->mTORC2 activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates mTORC2->AKT activates Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization regulates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits when unphosphorylated Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 This compound->mTORC2 Torin1 Torin1 Torin1->mTORC1 Torin1->mTORC2

Figure 1. Simplified mTOR signaling pathway showing the inhibitory action of this compound and Torin1 on mTORC1 and mTORC2.

Kinase Selectivity Profile

Both inhibitors demonstrate high selectivity for mTOR over other kinases, a crucial factor in minimizing off-target effects.

Torin1 has been shown to have over 1,000-fold selectivity for mTOR compared to PI3K[2]. However, at higher concentrations, it can inhibit other members of the PI3K-related kinase (PIKK) family, such as ATM, ATR, and DNA-PK[3].

This compound , in a broad kinase panel screening, was found to be a remarkably selective kinase inhibitor, with its primary targets being human mTOR and the structurally related PI3K[1].

Cellular Activity and Effects on Downstream Signaling

In cellular assays, Torin1 demonstrates potent inhibition of mTORC1 and mTORC2 downstream signaling. It has been shown to inhibit the phosphorylation of the mTORC1 substrate S6K with an EC50 of 2 nM[3]. Studies have also demonstrated its dose-dependent inhibition of the phosphorylation of other key downstream targets, including 4E-BP1 and the mTORC2 substrate Akt at serine 473[4][5].

While detailed cellular data for this compound is less abundant in comparative studies, its activity as a potent inhibitor of yeast TORC1 and TORC2 suggests it effectively engages cellular targets[1]. Given that it is a structural analog of Torin1, it is expected to have a similar impact on downstream signaling pathways, albeit with lower potency in human cells.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare mTOR inhibitors like this compound and Torin1.

In Vitro mTOR Kinase Assay (TR-FRET based)

This assay measures the direct inhibitory effect of the compounds on the kinase activity of purified mTOR complexes.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection mTORC1/C2 Purified mTORC1 or mTORC2 Incubate_1 Incubate mTORC1/C2->Incubate_1 Inhibitor This compound or Torin1 (serial dilution) Inhibitor->Incubate_1 Substrate_ATP Substrate (e.g., 4E-BP1) + ATP Incubate_1->Substrate_ATP Incubate_2 Incubate Substrate_ATP->Incubate_2 Detection_Reagent TR-FRET Detection Reagent (e.g., LanthaScreen) Incubate_2->Detection_Reagent Read_Plate Read TR-FRET Signal Detection_Reagent->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Figure 2. Workflow for an in vitro TR-FRET based mTOR kinase assay.

Methodology:

  • Preparation: Serially dilute this compound and Torin1 in an appropriate buffer.

  • Kinase Reaction: In a microplate, combine the purified mTORC1 or mTORC2 enzyme with the diluted inhibitors. Initiate the kinase reaction by adding a mixture of the substrate (e.g., recombinant 4E-BP1 or S6K1) and ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a TR-FRET detection solution containing a terbium-labeled anti-phospho-substrate antibody and a GFP-labeled substrate.

  • Data Analysis: Measure the TR-FRET signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the signal against the inhibitor concentration.

Western Blot Analysis of Downstream mTOR Signaling

This method is used to assess the effect of the inhibitors on the phosphorylation status of mTOR substrates in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or Torin1 for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR downstream targets (e.g., p-S6K (Thr389), S6K, p-Akt (Ser473), Akt, p-4E-BP1 (Thr37/46), 4E-BP1).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Cell_Culture Cell Culture Inhibitor_Treatment Treat with this compound or Torin1 Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting with Primary & Secondary Antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis Detection->Analysis

Figure 3. General workflow for Western blot analysis of mTOR signaling.

Conclusion

Both this compound and Torin1 are valuable research tools for investigating mTOR signaling. The choice between them will largely depend on the specific requirements of the experiment.

  • Torin1 is the more potent inhibitor of human mTOR and is well-characterized in a variety of cellular and in vivo models. Its high potency makes it suitable for applications where complete and robust inhibition of mTOR is required.

  • This compound , while less potent against human mTOR, is a highly selective inhibitor and a useful structural analog of Torin1. Its higher potency against yeast TOR makes it a particularly valuable tool for studies in yeast models.

Researchers should carefully consider the target organism, the desired level of inhibition, and the existing literature for their specific cell type or model system when selecting between these two inhibitors.

References

A Head-to-Head Comparison of QL-IX-55 and Other ATP-Competitive mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a multitude of intracellular and extracellular signals, including growth factors, amino acids, cellular energy status, and oxygen levels.[4][5] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[2][3] Dysregulation of the mTOR pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegeneration, making it a critical target for drug discovery.[1][2][6]

Historically, rapamycin and its analogs (rapalogs) were the first generation of mTOR inhibitors. However, these allosteric inhibitors primarily target mTORC1.[7][8] This limitation led to the development of second-generation ATP-competitive mTOR kinase inhibitors, which bind to the ATP-binding site in the mTOR kinase domain.[9] This mechanism allows for the direct inhibition of both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR signaling network.[7][8][9]

This guide provides a head-to-head comparison of QL-IX-55, a selective ATP-competitive mTOR inhibitor, with other prominent compounds in its class, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of mTOR Inhibitors

The efficacy and selectivity of ATP-competitive inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize the in vitro potency and selectivity of this compound against other well-characterized mTOR inhibitors.

Table 1: In Vitro Potency (IC50) of Selected ATP-Competitive mTOR Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

InhibitormTORC1 IC50 (nM)mTORC2 IC50 (nM)Notes
This compound 50[10][11][12]10-50 (Yeast)[10][11][12]A structural analog of Torin1.[13]
Torin1 ~3~10First-generation ATP-competitive inhibitor.
AZD8055 0.8[14]~4Orally available and has been in Phase I clinical trials.[14]
OSI-027 22[14][15]65[14][15]Dual inhibitor that has completed Phase I clinical trials.[15]
WYE-354 5[14]-Highly potent pyrazolopyrimidine-based inhibitor.
Ku-0063794 10[14]-Highly selective inhibitor.[14]
PP242 8[14]~40One of the early selective mTOR kinase inhibitors.[14]

Table 2: Kinase Selectivity Profile

Selectivity is crucial to minimize off-target effects. This table highlights the selectivity of inhibitors for mTOR over the closely related PI3K kinases.

InhibitormTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
This compound ~50Binds to PI3K but is highly selective for mTOR over a wider kinase panel.[13]-
AZD8055 0.8>1000>1000-fold[14]
OSI-027 22 (mTORC1)>2,200>100-fold[15]
WYE-354 5>500>100-fold[14]
Ku-0063794 10>10,000>1000-fold

Mandatory Visualizations

Diagrams are provided below to illustrate key biological pathways and experimental procedures relevant to the study of mTOR inhibitors.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTOR mTOR Complexes cluster_downstream Downstream Processes Growth Factors Growth Factors mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 (Raptor) Amino Acids->mTORC1 PI3K PI3K Akt Akt TSC1_2 TSC1/2 Akt->TSC1_2 Akt->mTORC2 Survival Cell Survival Akt->Survival Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2->Akt pS473 Actin_Cyto Actin Cytoskeleton mTORC2->Actin_Cyto Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Inhibitor ATP-Competitive Inhibitors (e.g., this compound) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified mTOR signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Purify Recombinant Active mTOR D 4. Incubate mTOR with Inhibitor in Kinase Buffer A->D B 2. Prepare Test Inhibitor (e.g., this compound) Dilutions B->D C 3. Purify Substrate (e.g., inactive 4E-BP1) E 5. Initiate Reaction by Adding Substrate and ATP C->E D->E F 6. Incubate at 30°C for 30-60 min E->F G 7. Stop Reaction (e.g., with SDS-PAGE buffer) F->G H 8. Western Blot for Phosphorylated Substrate G->H I 9. Densitometry to Quantify Phosphorylation H->I J 10. Calculate IC50 Value I->J

Caption: Experimental workflow for an in vitro mTOR kinase assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize mTOR inhibitors.

In Vitro mTOR Kinase Assay for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mTOR.

a. Reagents and Materials:

  • Recombinant active mTOR protein

  • Inactive substrate protein (e.g., GST-tagged 4E-BP1 or p70S6K)[16][17]

  • Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂[17]

  • ATP solution (100 µM final concentration)[17]

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-4E-BP1 Thr37/46)

  • HRP-conjugated secondary antibody and chemiluminescence substrate

b. Protocol:

  • In a microcentrifuge tube, combine 250 ng of active mTOR with the desired concentration of the inhibitor (e.g., this compound) in 1x kinase buffer.[17] Include a DMSO-only vehicle control.

  • Pre-incubate the enzyme and inhibitor mixture for 20 minutes on ice to allow for binding.

  • To initiate the kinase reaction, add the substrate (e.g., 150 ng of GST-4E-BP1) and ATP to a final concentration of 100 µM.[16][17]

  • Incubate the reaction mixture at 30°C for 30-60 minutes with gentle shaking.[16][17]

  • Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot using a primary antibody against the phosphorylated form of the substrate.

  • Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Quantify the band intensity using densitometry. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based In-Cell Western™ Assay for mTORC1 Inhibition

This high-throughput assay measures the inhibition of mTORC1 signaling within a cellular context by quantifying the phosphorylation of a downstream target like ribosomal protein S6.

a. Reagents and Materials:

  • HeLa or other suitable cancer cell lines

  • 384-well microplates

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • Fixation Solution: 4% formaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., Odyssey Blocking Buffer)

  • Primary Antibodies: Anti-phospho-S6 (Ser235/236) and a normalization antibody (e.g., anti-Actin or a total protein stain)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Infrared imaging system (e.g., LI-COR Odyssey)

b. Protocol:

  • Cell Seeding: Seed HeLa cells into a 384-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds. Add the compounds to the respective wells and incubate for 2-4 hours.[6][18] Include positive (known inhibitor) and negative (DMSO) controls.

  • Fixation and Permeabilization: Aspirate the medium, add 4% formaldehyde, and incubate for 20 minutes at room temperature. Wash with PBS, then add 0.1% Triton X-100 and incubate for another 20 minutes.[6]

  • Blocking: Wash the wells and add blocking buffer for 1.5 hours to reduce non-specific antibody binding.[6]

  • Primary Antibody Incubation: Remove the blocking buffer and add the primary antibody cocktail (anti-phospho-S6 and normalization antibody) diluted in blocking buffer. Incubate overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the wells extensively with PBS containing 0.1% Tween-20. Add the fluorescently-labeled secondary antibody cocktail and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells again and allow the plate to dry completely. Scan the plate using an infrared imaging system.

  • Analysis: Quantify the fluorescence intensity for both the phospho-S6 signal and the normalization signal. Calculate the normalized phospho-S6 level for each well. Determine the IC50 value by plotting the normalized signal against the inhibitor concentration.

References

Validating the On-Target Effects of QL-IX-55 Using TOR2 Resistance Alleles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ATP-competitive TORC1/TORC2 inhibitor, QL-IX-55, with other tool compounds, focusing on the validation of its on-target effects in Saccharomyces cerevisiae. The central strategy highlighted is the use of rationally designed or selected resistance alleles in the target protein, TOR2, to unequivocally demonstrate drug-target engagement in a cellular context.

Executive Summary

This compound is a potent, ATP-competitive inhibitor of both TOR Complex 1 (TORC1) and TORC2 in yeast, with an IC50 of approximately 50 nM for both complexes.[1] Its on-target activity can be definitively validated by employing yeast strains expressing mutant versions of TOR2 that confer resistance to this compound. The double mutant TOR2I2290S/Y2166F, for instance, exhibits a ~20-fold increase in IC50 in in vitro kinase assays and a 9-fold increase in the growth inhibition GI50 value in cellular assays.[1] This resistance mechanism, based on mutations within the ATP-binding pocket, provides a powerful tool to distinguish on-target from off-target effects of this compound and related molecules. This guide presents supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the design and interpretation of experiments aimed at characterizing TOR inhibitors.

Data Presentation: this compound vs. Alternatives

The following tables summarize the quantitative data comparing the efficacy of this compound and the commonly used TOR inhibitor, Torin1, against wild-type and resistant TOR2 alleles.

Table 1: In Vitro Inhibition of TORC1 and TORC2 Kinase Activity

CompoundTargetIC50 (nM)
This compoundYeast TORC1~50
Yeast TORC2~50
Human mTORC1~50
Torin1Yeast TORC1~500
Yeast TORC2250-500

Data sourced from Liu et al. (2012).[1]

Table 2: Cellular Growth Inhibition in S. cerevisiae

CompoundYeast StrainGI50 (nM)
This compoundWild-Type100
TOR2I2290S/Y2166F900
Torin1Wild-Type450

Data sourced from Liu et al. (2012).[1]

Table 3: In Vitro Inhibition of Wild-Type vs. Resistant TOR2

CompoundTOR2 AlleleIC50 (nM)Fold Resistance
This compoundWild-Type~50-
I2290S/Y2166F~1000~20

Data sourced from Liu et al. (2012).[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TOR2_Signaling_and_Inhibition cluster_input Upstream Signals cluster_torc2 TOR Complex 2 (TORC2) cluster_downstream Downstream Effectors cluster_inhibitor Inhibition Nutrients Nutrients TOR2 TOR2 (Kinase) Nutrients->TOR2 Activate Stress Stress Stress->TOR2 Activate Ypk1 Ypk1 (Substrate) TOR2->Ypk1 Phosphorylates Avo1 Avo1 Avo2 Avo2 Avo3 Avo3 Lst8 Lst8 Bit61 Bit61 pYpk1 p-Ypk1 (Active) Actin Actin Cytoskeleton Polarization pYpk1->Actin Endocytosis Endocytosis pYpk1->Endocytosis QLIX55 This compound QLIX55->TOR2 Inhibits (ATP-competitive) Resistance TOR2 Resistance Allele (e.g., I2290S/Y2166F) Resistance->QLIX55 Blocks Binding

Caption: TORC2 signaling pathway in yeast and the mechanism of inhibition by this compound.

Experimental_Workflow cluster_strains Yeast Strains cluster_assays Validation Assays cluster_readout Readouts WT Wild-Type TOR2 Viability Cell Viability Assay WT->Viability Western Western Blot (p-Ypk1) WT->Western Kinase IP-Kinase Assay WT->Kinase CETSA CETSA WT->CETSA Kinobeads Kinobeads Assay WT->Kinobeads Mutant Resistant TOR2 (e.g., I2290S/Y2166F) Mutant->Viability Mutant->Western Mutant->Kinase GI50 Growth Inhibition (GI50) Viability->GI50 pYpk1_level p-Ypk1 Levels Western->pYpk1_level IC50 Kinase Activity (IC50) Kinase->IC50 Thermal_shift Thermal Stabilization CETSA->Thermal_shift Binding_affinity Binding Affinity Kinobeads->Binding_affinity QLIX55 This compound Treatment QLIX55->Viability QLIX55->Western QLIX55->Kinase QLIX55->CETSA QLIX55->Kinobeads

References

QL-IX-55 vs. AZD8055: which is a better tool for plant TOR inhibition?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal chemical tool is critical for dissecting the intricate role of the Target of Rapamycin (TOR) signaling pathway in plant biology. This guide provides a comprehensive, data-driven comparison of two prominent ATP-competitive TOR inhibitors: QL-IX-55 and AZD8055, to aid in the selection of the most suitable tool for your research needs.

Both this compound and AZD8055 are potent, second-generation active-site TOR inhibitors (asTORis) that effectively block the kinase activity of the TOR complex, a central regulator of growth, metabolism, and stress responses in plants.[1][2] Unlike the first-generation inhibitor rapamycin, which has limited efficacy in most plant species, these ATP-competitive inhibitors have proven to be invaluable for studying TOR function across a wide range of plants.[3][4]

At a Glance: Performance Comparison

FeatureThis compoundAZD8055
Mechanism of Action ATP-competitive inhibitor of TOR kinaseATP-competitive inhibitor of TOR kinase
In Vitro Potency (IC50) ~50 nM (Human/Yeast TORC1/2)[1][5]~0.8 nM (Human mTOR)[6][7][8]
In Planta Potency (GI50) Not directly reported, but effective at <1 µM in Arabidopsis thaliana[3]~0.6 µM (for root growth inhibition in Arabidopsis thaliana)[3]
Specificity in Plants Not extensively characterizedDemonstrated to be TOR-specific in Arabidopsis thaliana[3][9]
Known Applications in Plants Used for TOR inhibition in Arabidopsis thaliana[3]Widely used in Arabidopsis thaliana, Setaria viridis, Malus hupehensis, and Solanum lycopersicum (tomato)[3][10][11][12]

Quantitative Data Summary

The following tables provide a detailed summary of the available quantitative data for this compound and AZD8055. It is important to note that a direct head-to-head comparison of these inhibitors in the same plant experimental system has not been published. The data presented here is compiled from various studies, and experimental conditions may differ.

Table 1: In Vitro Inhibitory Concentration (IC50)
InhibitorTargetIC50 (nM)Organism/SystemReference
This compound Human mTORC1~50Human cells[5][13]
Yeast TORC1~50Saccharomyces cerevisiae[5][13]
Yeast TORC210-50Saccharomyces cerevisiae[5][13]
AZD8055 Human mTOR0.8 ± 0.2HeLa cells[6]

Note: IC50 values for plant TOR kinase are not currently available in the reviewed literature.

Table 2: In Planta 50% Growth Inhibitory Dose (GI50)
InhibitorPlant SpeciesAssayGI50 (µM)Reference
This compound Arabidopsis thalianaRoot growth inhibition< 1[3]
AZD8055 Arabidopsis thalianaRoot growth inhibition~0.6[3]
Setaria viridisRoot growth inhibition~10[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams are provided.

TOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_inhibitors Inhibitors cluster_outputs Downstream Processes Nutrients Nutrients TORC1 TOR Complex 1 (TORC1) Nutrients->TORC1 activate Energy Energy Energy->TORC1 activate Hormones Hormones (e.g., Auxin) Hormones->TORC1 activate S6K S6 Kinase (S6K) TORC1->S6K phosphorylates Translation Protein Synthesis & Translation TORC1->Translation Autophagy Autophagy TORC1->Autophagy inhibits QL_IX_55 This compound QL_IX_55->TORC1 inhibit AZD8055 AZD8055 AZD8055->TORC1 inhibit RPS6 Ribosomal Protein S6 (RPS6) S6K->RPS6 phosphorylates RPS6->Translation CellGrowth Cell Growth & Proliferation Translation->CellGrowth

Caption: Simplified Plant TOR Signaling Pathway.

Experimental_Workflow start Plant Growth (e.g., Arabidopsis seedlings on agar plates) treatment Treatment with Inhibitor (this compound or AZD8055) at various concentrations start->treatment phenotyping Phenotypic Analysis - Root length measurement - Fresh weight measurement treatment->phenotyping biochemical Biochemical Analysis - Protein extraction treatment->biochemical data_analysis Data Analysis - GI50 calculation - Statistical analysis phenotyping->data_analysis western Western Blot - pS6K/S6K ratio - pRPS6/RPS6 ratio biochemical->western western->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

Caption: Experimental Workflow for TOR Inhibitor Testing.

Detailed Experimental Protocols

Plant Growth and Inhibitor Treatment for Phenotypic Analysis

This protocol is adapted from methodologies used for assessing TOR inhibitor effects on Arabidopsis thaliana root growth.[3][12][14]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Sterile Petri dishes (90 mm)

  • This compound and AZD8055 stock solutions in DMSO

  • Stereomicroscope with a calibrated eyepiece or a flatbed scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Seedling Transfer: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing the desired concentrations of this compound or AZD8055. A DMSO-only plate should be used as a control.

  • Inhibitor Treatment: Grow the seedlings on the inhibitor-containing plates for an additional 5-7 days.

  • Root Length Measurement: At the end of the treatment period, measure the primary root length of each seedling using a ruler under a stereomicroscope or by scanning the plates and analyzing the images with software like ImageJ.

  • Data Analysis: Calculate the average root length for each treatment and normalize it to the average root length of the DMSO control. Plot the relative root growth against the inhibitor concentration to determine the GI50 value.

Western Blot Analysis of TORC1 Activity (pS6K/S6K Ratio)

This protocol outlines the general steps for assessing the phosphorylation status of S6 Kinase (S6K), a downstream target of TORC1, as a readout of TOR activity.[15][16][17]

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings) treated with inhibitors as described above.

  • Liquid nitrogen

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Bradford assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS6K (phospho-specific) and anti-S6K (total)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction: Harvest plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder. Add ice-cold extraction buffer, vortex, and incubate on ice. Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using the Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pS6K antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-S6K antibody to determine the total amount of S6K protein in each lane for normalization.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated S6K to total S6K for each sample. A decrease in this ratio upon inhibitor treatment indicates TORC1 inhibition.

Discussion and Recommendations

Both this compound and AZD8055 are effective tools for inhibiting TOR in plants. The choice between them may depend on the specific research question and the plant species being studied.

AZD8055 is the more extensively characterized of the two inhibitors in plant systems. Its efficacy has been demonstrated in multiple species, and its TOR-dependent mode of action in plants has been genetically validated.[3][9] The availability of a GI50 value for root growth inhibition in the model plant Arabidopsis thaliana provides a solid starting point for dose-response experiments.[3] Furthermore, its high in vitro potency in mammalian systems suggests it is a highly efficient kinase inhibitor.[6][7][8]

This compound has been shown to be a potent TOR inhibitor in yeast, with an IC50 in the nanomolar range.[5] While its use in plants has been documented, detailed characterization, including a precise GI50 and specificity analysis, is not yet available in the public domain.[3] One notable feature of this compound is that it was developed to overcome the efflux issues observed with some other TOR inhibitors in yeast, which could be a relevant consideration in certain plant systems or cell types that may have active xenobiotic transporters.[5]

Recommendations:

  • For researchers new to studying TOR in plants or working with the commonly studied model organisms, AZD8055 is a well-validated and reliable choice with a greater depth of supporting literature.

  • For studies where inhibitor efflux is a potential concern, or for comparative studies with other asTORis, This compound represents a valuable alternative. However, initial dose-response experiments to determine the optimal working concentration in the specific plant system are highly recommended.

  • Regardless of the inhibitor chosen, it is crucial to perform dose-response experiments and, where possible, use genetic controls (e.g., TOR mutants or knockdown/knockout lines) to confirm the on-target effects of the inhibitor in the specific experimental system.

References

Cross-Validation of QL-IX-55 Results with Genetic Knockouts of TOR Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological inhibitor QL-IX-55 and genetic knockout approaches for studying the Target of Rapamycin (TOR) signaling pathway. By cross-validating findings from both methodologies, researchers can gain a more comprehensive understanding of TOR's role in cellular processes and its potential as a therapeutic target.

Introduction to TOR Signaling and its Inhibition

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] TOR functions within two distinct multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[1] Dysregulation of the TOR signaling pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders.

This compound is a potent, ATP-competitive inhibitor of both TORC1 and TORC2 in Saccharomyces cerevisiae (yeast).[2] Unlike the well-known allosteric TORC1 inhibitor rapamycin, this compound targets the kinase domain directly, enabling the study of TORC2-dependent functions that are insensitive to rapamycin.[2]

Genetic knockouts of specific TOR complex components, such as mTOR (the catalytic subunit), Raptor (a key component of TORC1), and Rictor (a key component of TORC2), provide a powerful tool to dissect the specific roles of each complex. These genetic approaches offer a high degree of specificity in targeting individual components of the pathway.

Comparative Analysis: this compound vs. Genetic Knockouts

This section compares the reported effects of this compound with those of genetic knockouts of key TOR pathway components. While direct comparative studies are limited, a cross-validation of findings from independent research provides valuable insights.

Table 1: Phenotypic Comparison of TOR Inhibition Strategies
Phenotype This compound (Yeast) mTOR Knockout (Mouse) Raptor Knockout (mTORC1) Rictor Knockout (mTORC2)
Cell Growth/Proliferation Potent growth inhibition[2]Embryonic lethality[3]Reduced cell size and expansion[4]Reduced cell cycling and numbers of polypoid cells[4]
Protein Synthesis Inhibition of translation[5]Not directly assessed (lethal)Attenuation of p70S6K/S6 and 4E-BP pathways[4]Less direct effect on protein synthesis pathways[4]
Actin Organization Depolarization of actin patches[2]Not directly assessed (lethal)Less pronounced direct effects reportedRegulation of actin cytoskeletal remodeling
Autophagy Induction of autophagy[6]Not directly assessed (lethal)Increased autophagy[4]Less direct role in autophagy induction
Cell Viability Cytostatic/cytotoxic effects[2]Embryonic lethality[3]Can lead to autophagic cell death[4]Can enhance TRAIL-induced apoptosis[7]

Signaling Pathway Diagrams

The following diagrams illustrate the TOR signaling pathway and the points of intervention for this compound and genetic knockouts.

TOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_torc1 TORC1 cluster_torc2 TORC2 cluster_downstream_torc1 TORC1 Downstream cluster_downstream_torc2 TORC2 Downstream cluster_interventions Points of Intervention Growth Factors Growth Factors mTOR_C1 mTOR Growth Factors->mTOR_C1 mTOR_C2 mTOR Growth Factors->mTOR_C2 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTOR_C1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTOR_C1 Raptor Raptor S6K1 S6K1 mTOR_C1->S6K1 P 4E-BP1 4E-BP1 mTOR_C1->4E-BP1 P Autophagy Autophagy Inhibition mTOR_C1->Autophagy T Rictor Rictor Akt Akt/PKB mTOR_C2->Akt P PKCa PKCα mTOR_C2->PKCa P Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis T Cell Survival Cell Survival Akt->Cell Survival Actin Cytoskeleton Actin Cytoskeleton PKCa->Actin Cytoskeleton This compound This compound This compound->mTOR_C1 This compound->mTOR_C2 Raptor KO Raptor KO Raptor KO->Raptor Rictor KO Rictor KO Rictor KO->Rictor mTOR KO mTOR KO mTOR KO->mTOR_C1 mTOR KO->mTOR_C2

Caption: TOR Signaling Pathway and Intervention Points.

Experimental Workflows

The following diagrams outline typical experimental workflows for comparing the effects of this compound and genetic knockouts.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockout cluster_analysis Downstream Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Vehicle Control Vehicle Control Cell Culture->Vehicle Control siRNA/CRISPR Transfection siRNA/CRISPR Transfection Cell Culture->siRNA/CRISPR Transfection Scrambled/Control Transfection Scrambled/Control Transfection Cell Culture->Scrambled/Control Transfection Western Blot Western Blot This compound Treatment->Western Blot Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Phenotypic Assays Phenotypic Assays This compound Treatment->Phenotypic Assays Vehicle Control->Western Blot Vehicle Control->Cell Viability Assay Vehicle Control->Phenotypic Assays siRNA/CRISPR Transfection->Western Blot siRNA/CRISPR Transfection->Cell Viability Assay siRNA/CRISPR Transfection->Phenotypic Assays Scrambled/Control Transfection->Western Blot Scrambled/Control Transfection->Cell Viability Assay Scrambled/Control Transfection->Phenotypic Assays

Caption: Comparative Experimental Workflow.

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Use appropriate cell lines for the research question (e.g., yeast strains for initial this compound characterization, or mammalian cell lines for broader relevance).

  • Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Genetic Knockdown using siRNA
  • siRNA Design: Design or purchase validated siRNAs targeting mTOR, Raptor, or Rictor. A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection Reagent: Use a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Transfection Procedure:

    • Seed cells in multi-well plates to achieve 50-70% confluency on the day of transfection.

    • Dilute the siRNA and the transfection reagent separately in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for the time recommended by the reagent manufacturer.

    • Replace the transfection medium with fresh complete growth medium.

    • Harvest cells for analysis at 48-72 hours post-transfection to allow for sufficient protein knockdown.

Genetic Knockout using CRISPR-Cas9
  • gRNA Design: Design and clone guide RNAs (gRNAs) targeting a constitutive exon of the mTOR, Raptor, or Rictor gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.

  • Transfection: Transfect the Cas9-gRNA plasmid into the target cells using a suitable transfection method (e.g., lipid-based transfection or electroporation).

  • Selection and Clonal Isolation:

    • Select for transfected cells using an appropriate marker (e.g., puromycin resistance).

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the individual clones.

  • Validation: Screen the clones for successful gene knockout by Western blotting to confirm the absence of the target protein and by DNA sequencing to identify the specific indel mutations.

Western Blot Analysis of TOR Pathway Activity
  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of TOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt, Akt).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion

The cross-validation of data from pharmacological inhibition with this compound and genetic knockouts of TOR components provides a robust approach to understanding the intricacies of the TOR signaling pathway. While this compound offers a powerful tool for acute and dose-dependent inhibition of both TORC1 and TORC2, genetic knockouts provide unparalleled specificity for dissecting the distinct functions of each complex. By integrating findings from both methodologies, researchers can build a more complete and validated picture of TOR's role in health and disease, ultimately accelerating the development of novel therapeutic strategies.

References

Comparative Analysis of QL-IX-55 and PP242 on TORC1 and TORC2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent ATP-competitive mTOR inhibitors, QL-IX-55 and PP242. It is designed to offer an objective overview of their performance against mTORC1 and mTORC2, supported by available experimental data, to aid in research and drug development decisions.

Introduction to mTOR Signaling and its Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]

  • mTORC1 , sensitive to the allosteric inhibitor rapamycin, is a key regulator of protein synthesis. It phosphorylates substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting mRNA translation and ribosome biogenesis.[2][3]

  • mTORC2 , generally considered rapamycin-insensitive, is crucial for the full activation of Akt, a key kinase in cell survival pathways, by phosphorylating it at the Serine 473 residue.[4][5] mTORC2 also regulates the actin cytoskeleton.[3]

Given the critical roles of both complexes in cellular processes and their frequent dysregulation in diseases like cancer, there is significant interest in developing inhibitors that target the ATP-binding site of mTOR, thereby inhibiting both mTORC1 and mTORC2. This compound and PP242 are two such ATP-competitive inhibitors.

Compound Profiles

This compound

This compound is a selective, ATP-competitive inhibitor of both mTORC1 and mTORC2.[6] It is a structural analog of Torin1.[7] Its mechanism of action is distinct from the allosteric inhibition of rapamycin, allowing it to suppress rapamycin-insensitive functions of mTOR.[7]

PP242

PP242 is also a potent and selective ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2.[5][8] It has demonstrated exceptional selectivity for mTOR over other protein kinases. Unlike rapamycin, PP242 effectively inhibits the phosphorylation of 4E-BP1 and prevents the feedback activation of Akt by inhibiting mTORC2.[4]

Comparative Analysis of Inhibitory Activity

Both this compound and PP242 are effective dual mTORC1/mTORC2 inhibitors. The following tables summarize their reported inhibitory concentrations (IC50). It is crucial to note that these values are derived from different studies and experimental systems, which can influence the results. A direct head-to-head comparison under identical conditions would provide a more definitive assessment of relative potency.

In Vitro Inhibitory Potency (IC50)
CompoundTargetIC50 ValueExperimental System
This compound Human mTORC150 nMBiochemical Assay
Yeast mTORC150 nMBiochemical IP Kinase Assay[6][7]
Yeast mTORC210-50 nMBiochemical IP Kinase Assay[6][7]
PP242 mTOR8 nMCell-free Kinase Assay[4]
mTORC1Not explicitly stated in a single value, but potent inhibition demonstratedCellular Assays (e.g., inhibition of p-4E-BP1)[4]
mTORC2Not explicitly stated in a single value, but potent inhibition demonstratedCellular Assays (e.g., inhibition of p-Akt S473)[4]

Signaling Pathways and Points of Inhibition

The following diagram illustrates the mTOR signaling pathway and the points of intervention for ATP-competitive inhibitors like this compound and PP242.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (T308) TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition relieved mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) (Full Activation) Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Inhibitors This compound / PP242 (ATP-Competitive Inhibitors) Inhibitors->mTORC1 Inhibitors->mTORC2

Caption: mTOR signaling pathway and inhibition points of this compound and PP242.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the activity of mTOR inhibitors.

In Vitro mTORC1 Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a direct mTORC1 substrate.

mTORC1_Assay cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection Immunoprecipitation 1. Immunoprecipitate mTORC1 from cell lysate Reaction_Setup 4. Combine mTORC1, 4E-BP1, inhibitor, and ATP Immunoprecipitation->Reaction_Setup Substrate_Prep 2. Prepare recombinant 4E-BP1 substrate Substrate_Prep->Reaction_Setup Inhibitor_Prep 3. Prepare serial dilutions of this compound or PP242 Inhibitor_Prep->Reaction_Setup Incubation 5. Incubate at 30°C Reaction_Setup->Incubation Quench 6. Stop reaction Incubation->Quench Western_Blot 7. Western Blot for phospho-4E-BP1 (Thr37/46) Quench->Western_Blot Analysis 8. Quantify and calculate IC50 Western_Blot->Analysis

Caption: Workflow for an in vitro mTORC1 kinase assay.

Methodology:

  • mTORC1 Immunoprecipitation: mTORC1 is immunoprecipitated from cell lysates (e.g., HEK293T cells) using an antibody against an mTORC1 component (e.g., Raptor).

  • Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a recombinant substrate (e.g., GST-4E-BP1), ATP (e.g., 500 µM), and varying concentrations of the inhibitor (this compound or PP242) in a kinase assay buffer.

  • Detection: The reaction is stopped, and the level of substrate phosphorylation (e.g., phospho-4E-BP1 at Thr37/46) is determined by Western blotting.

  • Data Analysis: The intensity of the phosphorylated substrate band is quantified, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vitro mTORC2 Kinase Assay

This assay assesses the inhibition of mTORC2-mediated phosphorylation of its substrate, Akt.

mTORC2_Assay cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis IP 1. Immunoprecipitate mTORC2 from cell lysate (e.g., anti-Rictor) Reaction 4. Combine mTORC2, Akt1, inhibitor, and ATP IP->Reaction Substrate 2. Prepare inactive recombinant Akt1 Substrate->Reaction Inhibitor 3. Prepare serial dilutions of this compound or PP242 Inhibitor->Reaction Incubate 5. Incubate at 37°C Reaction->Incubate Stop 6. Quench reaction Incubate->Stop WB 7. Western Blot for phospho-Akt (Ser473) Stop->WB Quantify 8. Quantify signal and determine IC50 WB->Quantify

Caption: Workflow for an in vitro mTORC2 kinase assay.

Methodology:

  • mTORC2 Immunoprecipitation: mTORC2 is isolated from cell lysates by immunoprecipitation using an antibody targeting a specific mTORC2 component, such as Rictor.

  • Kinase Reaction: The immunoprecipitated mTORC2 is incubated with inactive, recombinant Akt1 as a substrate in the presence of ATP and varying concentrations of the inhibitor.

  • Detection: The reaction is terminated, and the phosphorylation of Akt at Serine 473 is measured via Western blotting using a phospho-specific antibody.

  • Data Analysis: The band intensities are quantified to generate a dose-response curve and calculate the IC50 value.

Conclusion

References

Evaluating the Specificity of QL-IX-55 Against a Panel of Human Kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor development, achieving high selectivity is paramount to ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a detailed evaluation of the kinase specificity of QL-IX-55, a potent ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR). By comparing its performance with other well-characterized mTOR inhibitors, this document serves as a valuable resource for researchers investigating cellular signaling pathways and professionals engaged in drug discovery.

Introduction to this compound

This compound is a structural analog of Torin1 and a potent, ATP-competitive inhibitor of mTOR kinase. It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival.[1] Unlike the allosteric mTORC1 inhibitor rapamycin, this compound targets the kinase domain, enabling the inhibition of both mTOR complexes and providing a more comprehensive tool to probe mTOR signaling.[1] The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor ensures that observed biological effects are attributable to the inhibition of the intended target, thereby providing clearer insights into cellular functions and reducing the likelihood of toxicity.

Comparative Kinase Specificity

The specificity of this compound was profiled against a panel of 440 human kinases using the DiscoveRx KINOMEscan™ technology.[1] The results demonstrate that this compound is a remarkably selective kinase inhibitor.[1] Its primary interactions are with human mTOR and structurally related phosphatidylinositol 3-kinases (PI3Ks).[1]

For a comprehensive comparison, the table below summarizes the inhibitory activity of this compound and two other well-known ATP-competitive mTOR inhibitors, Torin1 and PP242. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) where available, and qualitative descriptions of kinome-wide selectivity.

Inhibitor Primary Target(s) mTOR IC50 Selectivity Profile (KINOMEscan) Key Off-Targets
This compound mTORC1, mTORC2<50 nM[1]Highly selective against a panel of 440 human kinases.Human mTOR, PI3K family kinases.[1]
Torin1 mTORC1, mTORC22 nM (mTORC1), 10 nM (mTORC2)[2]Highly selective; exhibits 1000-fold selectivity for mTOR over PI3K.[2]DNA-PK.[2]
PP242 mTORC1, mTORC28 nM[3]Highly selective against a panel of over 200 protein kinases.Ret, PKCα, PKCβII, JAK2 (V617F).[3][4][5]

Experimental Protocols

The determination of kinase inhibitor specificity is crucial for its characterization. The KINOMEscan™ assay platform is a widely used method for profiling inhibitor binding against a large panel of kinases.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay is based on a competition binding assay that quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[6][7]

Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound (e.g., this compound).[7] If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. Conversely, if the compound does not bind, the kinase will bind to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then measured via quantitative PCR (qPCR) of the DNA tag.[6] A lower qPCR signal indicates stronger binding of the test compound to the kinase.

Methodology:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.[6]

  • Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specific concentration (for screening) or a range of concentrations (for determining dissociation constants, Kd).[6]

  • Washing: The beads are washed to remove any unbound kinase.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using qPCR, which measures the amount of the DNA tag.[6] The results are typically reported as "percent of control," where the control is a DMSO vehicle. A low percentage of control indicates strong inhibition.

Visualizing Cellular Pathways and Workflows

To better understand the context of this compound's activity and the method used for its evaluation, the following diagrams illustrate the mTOR signaling pathway and the KINOMEscan™ experimental workflow.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 Inhibits (low ATP) PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Activates Cell Survival Cell Survival Akt->Cell Survival S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Phosphorylates Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2.

KINOMEscan_Workflow cluster_outcomes Binding Outcomes start Start prepare_reagents Prepare Reagents: 1. DNA-tagged Kinase 2. Immobilized Ligand 3. Test Compound (this compound) start->prepare_reagents binding_reaction Incubate Kinase, Ligand, and Test Compound prepare_reagents->binding_reaction compound_binds Compound Binds to Kinase: Kinase does not bind ligand binding_reaction->compound_binds compound_no_bind Compound Does Not Bind: Kinase binds to ligand binding_reaction->compound_no_bind wash Wash to Remove Unbound Kinase compound_binds->wash compound_no_bind->wash elute Elute Bound Kinase wash->elute qpcr Quantify Eluted Kinase via qPCR elute->qpcr analyze Analyze Data: Calculate % of Control qpcr->analyze end End analyze->end

Caption: Experimental workflow of the KINOMEscan™ competition binding assay.

Conclusion

This compound stands out as a highly selective, ATP-competitive inhibitor of both mTORC1 and mTORC2. Kinome-wide profiling demonstrates its remarkable specificity, with primary activity directed against mTOR and closely related PI3K family members. This high degree of selectivity, comparable to or exceeding that of other well-known mTOR inhibitors like Torin1 and PP242, makes this compound an invaluable tool for dissecting the complexities of mTOR signaling. For researchers in drug development, the focused activity profile of this compound suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic candidate. The data presented in this guide underscores the importance of comprehensive kinase profiling and highlights this compound as a superior probe for investigating mTOR biology.

References

Unraveling the Intricacies of mTOR Inhibition: A Comparative Guide to QL-IX-55 and Allosteric Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between mTOR inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of the mechanistic disparities between the ATP-competitive inhibitor QL-IX-55 and traditional allosteric mTOR inhibitors, supported by experimental data and detailed protocols.

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a host of diseases, including cancer, making it a prime target for therapeutic intervention. Inhibitors of mTOR are broadly categorized by their mechanism of action, with the two primary classes being allosteric inhibitors and ATP-competitive inhibitors. This guide focuses on a comparative analysis of this compound, a potent ATP-competitive inhibitor, and the well-established class of allosteric inhibitors, such as rapamycin and its analogs (rapalogs).

Distinguishing Mechanisms of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and allosteric mTOR inhibitors lies in their binding sites on the mTOR protein, which dictates their inhibitory profiles and downstream cellular effects.

Allosteric mTOR Inhibitors: This class, exemplified by rapamycin, everolimus, and temsirolimus, functions through an indirect mechanism. These molecules first form a complex with the intracellular protein FKBP12. This drug-protein complex then binds to a specific domain on mTOR known as the FKBP12-Rapamycin Binding (FRB) domain. This binding event does not directly block the catalytic activity of mTOR but rather induces a conformational change that primarily hinders the interaction of mTORC1 with its substrates. Consequently, allosteric inhibitors are highly effective at inhibiting the phosphorylation of one of the major mTORC1 substrates, S6 kinase 1 (S6K1). However, their effect on another key substrate, 4E-binding protein 1 (4E-BP1), is often incomplete or transient. A crucial limitation of rapalogs is their general inability to directly inhibit the second mTOR complex, mTORC2, at clinical concentrations.

This compound: An ATP-Competitive Inhibitor: In contrast, this compound belongs to the class of ATP-competitive mTOR inhibitors. These molecules are designed to directly target the kinase domain of mTOR, specifically the ATP-binding pocket. By competing with ATP, the essential energy currency for the kinase's catalytic activity, this compound effectively shuts down the phosphotransferase function of mTOR. This direct inhibition applies to both mTORC1 and mTORC2 complexes. As a result, this compound and other ATP-competitive inhibitors lead to a more comprehensive blockade of mTOR signaling, inhibiting the phosphorylation of the full spectrum of mTORC1 and mTORC2 substrates, including robust inhibition of both S6K1 and 4E-BP1, as well as the mTORC2 substrate, Akt.

At a Glance: this compound vs. Allosteric mTOR Inhibitors

FeatureThis compound (ATP-Competitive)Allosteric mTOR Inhibitors (e.g., Rapamycin)
Binding Site ATP-binding pocket of the mTOR kinase domainFKBP12-Rapamycin Binding (FRB) domain of mTOR (via FKBP12)
Mechanism Direct, competitive inhibition of kinase activityAllosteric inhibition, preventing substrate access to mTORC1
mTORC1 Inhibition Complete inhibition of all known substratesPartial inhibition; potent against S6K1, weaker against 4E-BP1
mTORC2 Inhibition Direct and potent inhibitionGenerally insensitive at therapeutic doses
Downstream Effects Broad suppression of mTORC1 and mTORC2 signalingPredominantly mTORC1-mediated signaling suppression

Quantitative Analysis of Inhibitory Potency

Direct, head-to-head comparative studies providing IC50 values for this compound and allosteric inhibitors under identical experimental conditions are limited in the public domain. However, data from independent studies provide insights into their respective potencies. It is important to note that direct comparison of values across different studies can be misleading due to variations in assay conditions.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Source
Human mTORC1~50[1][2]
Yeast mTORC1~50[1][2]
Yeast mTORC210-50[1][2]
Data presented is from in vitro biochemical assays.

Table 2: Representative In Vitro Inhibitory Activity of Allosteric mTOR Inhibitors

InhibitorTargetIC50 (nM)Source
RapamycinmTORC1In the low nM range in cellular assays[3]
EverolimusmTORC1In the low nM range in cellular assays[]
TemsirolimusmTORC1In the low nM range in cellular assays
IC50 values for allosteric inhibitors are often reported from cell-based assays measuring downstream effects like S6K1 phosphorylation, as their allosteric nature makes direct kinase inhibition assays less straightforward.

Visualizing the Mechanistic Difference

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of this compound and allosteric mTOR inhibitors.

mTOR_Inhibition_Mechanisms cluster_allosteric Allosteric Inhibition (e.g., Rapamycin) cluster_atp_competitive ATP-Competitive Inhibition (this compound) Rapamycin Rapamycin Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 binds FKBP12 FKBP12 FKBP12->Rap_FKBP12 mTORC1_allo mTORC1 (FRB Domain) Rap_FKBP12->mTORC1_allo binds to FRB domain pS6K1_allo p-S6K1 (Inhibited) mTORC1_allo->pS6K1_allo prevents phosphorylation S6K1_allo S6K1 QLIX55 This compound mTOR_kinase mTOR Kinase Domain (ATP Pocket) QLIX55->mTOR_kinase binds to ATP pocket pSubstrate Phosphorylated Substrate (Inhibited) mTOR_kinase->pSubstrate blocks phosphorylation ATP ATP ATP->mTOR_kinase competes with Substrate Substrate (S6K1, 4E-BP1, Akt)

Caption: Mechanisms of mTOR Inhibition.

Experimental Protocols

To aid researchers in their comparative studies, the following are generalized protocols for key experiments used to characterize mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of mTOR complexes and their inhibition by test compounds.

Materials:

  • Immunoprecipitated mTORC1 (using anti-Raptor antibody) or mTORC2 (using anti-Rictor antibody) from cell lysates.

  • Kinase assay buffer (e.g., 25 mM HEPES-KOH pH 7.4, 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT).

  • Recombinant, inactive substrate (e.g., GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2).

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled ATP for detection by specific antibodies).

  • Test compounds (this compound, allosteric inhibitors) at various concentrations.

  • SDS-PAGE and Western blot reagents or scintillation counter.

Protocol:

  • Thaw immunoprecipitated mTORC1 or mTORC2 complexes on ice.

  • In a microcentrifuge tube, combine the mTOR complex with the kinase assay buffer and the test compound at the desired concentration. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

  • Add the recombinant substrate to the reaction mixture.

  • Initiate the kinase reaction by adding ATP. For radioactive assays, include [γ-32P]ATP. For non-radioactive assays, use non-radiolabeled ATP.

  • Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

  • For radioactive assays, expose the gel to a phosphor screen and quantify the incorporation of 32P into the substrate.

  • For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-Akt (Ser473)).

  • Quantify the band intensities to determine the level of inhibition.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot Analysis of mTOR Pathway Phosphorylation

This method assesses the in-cell efficacy of mTOR inhibitors by measuring the phosphorylation status of downstream targets.

Materials:

  • Cell line of interest (e.g., HEK293, MCF7, PC3).

  • Cell culture medium and supplements.

  • Test compounds (this compound, allosteric inhibitors).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE and Western blot reagents.

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control for the desired duration (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-protein levels to the total protein levels to determine the effect of the inhibitors on the mTOR signaling pathway.

Conclusion

The mechanistic divergence between this compound and allosteric mTOR inhibitors has profound implications for their therapeutic applications. This compound, as an ATP-competitive inhibitor, offers a more complete and direct shutdown of both mTORC1 and mTORC2 signaling. This comprehensive inhibition can be advantageous in overcoming some of the resistance mechanisms observed with allosteric inhibitors, which only partially suppress mTORC1 activity and fail to target mTORC2 directly. The choice of inhibitor will ultimately depend on the specific therapeutic context, the desired signaling outcome, and the genetic background of the disease. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative analyses and further elucidate the roles of these distinct classes of mTOR inhibitors.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Western Blot iv_start Start ip Immunoprecipitate mTORC1 or mTORC2 iv_start->ip preinc Pre-incubate with Inhibitor ip->preinc add_sub Add Substrate preinc->add_sub start_rxn Initiate with ATP add_sub->start_rxn stop_rxn Stop Reaction start_rxn->stop_rxn analysis SDS-PAGE & Analysis (Western Blot or Autoradiography) stop_rxn->analysis ic50_calc_iv Calculate IC50 analysis->ic50_calc_iv c_start Start seed Seed Cells c_start->seed treat Treat with Inhibitor seed->treat lyse Lyse Cells & Quantify Protein treat->lyse sds_page SDS-PAGE & Transfer lyse->sds_page blot Western Blot (p-S6K1, p-4E-BP1, p-Akt) sds_page->blot quant Quantify Band Intensity blot->quant

Caption: Key Experimental Workflows.

References

A Comparative Analysis of QL-IX-55 and Torin1 Analogs in Yeast Growth Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potent ATP-competitive inhibitors of the Target of Rapamycin (TOR) kinase, QL-IX-55 and Torin1, with a specific focus on their application in Saccharomyces cerevisiae (yeast) growth assays. Both compounds serve as powerful tools to dissect the roles of the two distinct TOR complexes, TORC1 and TORC2, overcoming the limitations of rapamycin, which only partially inhibits TORC1.[1][2][3] This guide synthesizes available data to facilitate the selection and application of these inhibitors in yeast-based research.

Performance Comparison

This compound, a structural analog of Torin1, and Torin1 itself, are effective inhibitors of yeast growth by targeting the ATP-binding site of TOR kinases.[1] Unlike rapamycin, which is an allosteric inhibitor of TORC1, this compound and Torin1 inhibit the kinase activity of both TORC1 and TORC2.[1][2][3] This broader activity allows for the investigation of TORC2-dependent signaling pathways, which are insensitive to rapamycin.[1]

Studies have shown that both compounds potently inhibit the growth of wild-type yeast strains. However, the effective concentrations can be significantly influenced by the genetic background of the yeast strain, particularly by the presence of drug efflux pumps.[4] The use of drug-sensitized yeast strains, in which multiple drug efflux pump genes have been deleted, can increase the sensitivity to these inhibitors by over 200-fold.[4][5]

CompoundTarget(s) in YeastMechanism of ActionReported IC50 (in vitro kinase assay)Effective Concentration (in vivo yeast growth)Key Distinctions
This compound TOR1 and TOR2 (TORC1 and TORC2)[1]ATP-competitive inhibitor[1]<50 nM[1]~25 µM (wild-type)[4]Described as a structural analog of Torin1.[1] Its ability to accumulate in yeast has been noted as a factor to consider for its efficacy.[1]
Torin1 TOR1 and TOR2 (TORC1 and TORC2)[2]ATP-competitive inhibitor[2]Not explicitly stated for yeast TOR, but potent against mTOR.5-25 µM (wild-type)[2][4], 100 nM (drug-sensitized)[4][5]More extensively characterized in various model organisms. Resistance mutations in the TOR2 ATP-binding site have been identified.[2]

Experimental Protocols

Yeast Growth Inhibition Assay (Liquid Culture)

This protocol is a standard method for assessing the effect of inhibitors on yeast proliferation in liquid media.

Materials:

  • Yeast strain of interest (e.g., wild-type BY4741, or a drug-sensitized strain)

  • YPD or appropriate synthetic complete (SC) medium

  • This compound and/or Torin1, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • 96-well microplate

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

Procedure:

  • Grow a starter culture of the yeast strain overnight in the appropriate liquid medium at 30°C with shaking.

  • The next day, dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.

  • In a 96-well plate, add a fixed volume of the diluted yeast culture to each well (e.g., 198 µL).

  • Add the desired final concentration of the inhibitor (e.g., from a 100X stock in DMSO) to the wells. For a negative control, add an equivalent volume of DMSO.

  • Incubate the plate at 30°C in a microplate reader with intermittent shaking to ensure aeration and prevent cell settling.

  • Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.

  • Plot the OD600 values over time to generate growth curves. The degree of growth inhibition can be quantified by comparing the area under the curve or the doubling time for treated versus untreated cells.

Spot Assay (Solid Media)

This method provides a semi-quantitative assessment of growth inhibition on solid agar plates.

Materials:

  • Yeast strain of interest

  • YPD or appropriate SC agar plates

  • This compound and/or Torin1

  • Sterile water or appropriate buffer for serial dilutions

  • 96-well plate for dilutions

Procedure:

  • Grow an overnight culture of the yeast strain.

  • Normalize the cell density of the overnight culture (e.g., to an OD600 of 1.0).

  • Prepare 10-fold serial dilutions of the normalized cell culture in sterile water or buffer in a 96-well plate.

  • Prepare YPD or SC agar plates containing a range of concentrations of the inhibitor and a control plate with DMSO only.

  • Spot 3-5 µL of each dilution onto the surface of the agar plates.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 30°C for 2-3 days, or until colonies are clearly visible in the control plate.

  • Document the results by photographing the plates. Growth inhibition is observed as a reduction in the number and size of colonies at a given dilution compared to the control plate.

Visualizing the Mechanism of Action

To better understand the cellular processes affected by this compound and Torin1, the following diagrams illustrate the TOR signaling pathway in yeast and a typical experimental workflow.

TOR_Signaling_Pathway TOR Signaling Pathway in Yeast cluster_TORC1 TORC1 cluster_TORC2 TORC2 TOR1 TOR1/2 Kog1 Kog1 Lst8 Lst8 Tco89 Tco89 TOR2 TOR2 Avo1 Avo1 Avo2 Avo2 Avo3 Avo3 Lst8_2 Lst8 Bit61 Bit61 Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 QL_IX_55 This compound / Torin1 QL_IX_55->TOR1 QL_IX_55->TOR2 Torin1 Torin1 Growth Growth Autophagy Autophagy Actin_Polarization Actin Polarization TORC1->Growth TORC1->Autophagy TORC2 TORC2 TORC2->Actin_Polarization Yeast_Growth_Assay_Workflow Yeast Growth Assay Workflow Start Overnight Yeast Culture Dilution Dilute to OD600 ~0.1 Start->Dilution Plating Aliquot into 96-well Plate Dilution->Plating Treatment Add Inhibitor (this compound / Torin1) & DMSO Control Plating->Treatment Incubation Incubate at 30°C with Shaking Treatment->Incubation Measurement Measure OD600 at Regular Intervals Incubation->Measurement Analysis Generate Growth Curves & Analyze Data Measurement->Analysis End Comparative Results Analysis->End

References

QL-IX-55: A New Generation mTOR Inhibitor Outperforming First-Generation Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and specific therapeutic agents is relentless. In the landscape of mTOR-targeted therapies, the novel ATP-competitive inhibitor QL-IX-55 demonstrates significant advantages over first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs). This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to elucidate the superiority of this compound in targeting the mTOR signaling pathway.

Superior Inhibitory Profile of this compound

This compound distinguishes itself from first-generation mTOR inhibitors through its mechanism of action and its ability to inhibit both mTORC1 and mTORC2 complexes. Unlike rapamycin and everolimus, which are allosteric inhibitors primarily targeting mTORC1, this compound is an ATP-competitive inhibitor that acts on the kinase domain of mTOR, leading to a more complete shutdown of mTOR signaling.[1][2]

InhibitorTarget(s)Mechanism of ActionReported IC50 (Human)
This compound mTORC1 & mTORC2ATP-competitivemTORC1: ~50 nM[2][3]
Rapamycin mTORC1 (primarily)AllostericmTORC1: ~0.1 nM[1][4][5]
Everolimus mTORC1 (primarily)AllostericmTORC1: 1.6-2.4 nM[6]

Table 1: Comparative Inhibitory Data. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. While rapamycin shows a lower IC50 for mTORC1 in some assays, its indirect mechanism and lack of mTORC2 inhibition are significant limitations.

The dual inhibition of both mTORC1 and mTORC2 by this compound is a key advantage. While mTORC1 is the primary regulator of cell growth and proliferation, mTORC2 plays a crucial role in cell survival and metabolism through the activation of Akt. First-generation inhibitors, by only targeting mTORC1, can lead to a feedback activation of Akt via mTORC2, potentially promoting cell survival and limiting the therapeutic efficacy of the drug.[7] this compound's ability to inhibit both complexes circumvents this feedback loop, offering a more comprehensive and potent inhibition of the entire mTOR pathway.

Experimental Protocols

To differentiate the efficacy of this compound from first-generation mTOR inhibitors, several key experiments are typically performed. These include in vitro kinase assays to directly measure the inhibitory effect on mTORC1 and mTORC2, and cellular assays to assess the downstream signaling events in a cellular context.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of mTORC1 and mTORC2.

1. Immunoprecipitation of mTOR Complexes:

  • Culture cells (e.g., HEK293T) and lyse them in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.

  • For mTORC1, immunoprecipitate the complex using an antibody against Raptor.

  • For mTORC2, immunoprecipitate the complex using an antibody against Rictor.[8][9][10]

  • Wash the immunoprecipitates to remove non-specific binding proteins.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated mTORC1 or mTORC2 in a kinase assay buffer.

  • Add a recombinant substrate (e.g., 4E-BP1 for mTORC1, or Akt for mTORC2) and ATP.[8][9]

  • Add varying concentrations of the mTOR inhibitor (this compound, rapamycin, or everolimus).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

3. Detection of Substrate Phosphorylation:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Detect the phosphorylation of the substrate using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 or anti-phospho-Akt).

  • Quantify the signal to determine the IC50 value of the inhibitor.

Cellular Assay: Western Blot Analysis of Downstream Signaling

This assay evaluates the effect of the inhibitors on the mTOR signaling pathway within a cellular environment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., cancer cell lines like MCF-7 or PC-3) and allow them to adhere.

  • Treat the cells with different concentrations of this compound, rapamycin, or everolimus for a specific duration.

2. Protein Extraction and Quantification:

  • Lyse the cells and extract the total protein.

  • Determine the protein concentration of each sample to ensure equal loading.

3. Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key downstream targets of mTORC1 (e.g., phospho-S6 Kinase) and mTORC2 (e.g., phospho-Akt at Ser473). Also, probe for total S6K and total Akt as loading controls.[11][12][13]

  • Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • The reduction in the phosphorylated forms of S6K and Akt indicates the inhibitory activity of the compounds on mTORC1 and mTORC2, respectively.

Cell Viability Assay

This assay determines the effect of the inhibitors on cell proliferation and survival.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound, rapamycin, or everolimus.

2. Viability Measurement (e.g., MTT Assay):

  • After a set incubation period (e.g., 72 hours), add MTT reagent to each well.

  • Living cells will metabolize MTT into a colored formazan product.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • The absorbance is proportional to the number of viable cells. Calculate the IC50 for cell viability for each inhibitor.

Visualizing the Mechanism of Action

The following diagrams illustrate the mTOR signaling pathway and the distinct points of inhibition for this compound and first-generation mTOR inhibitors.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 (Raptor) Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Akt_downstream Akt Akt->Akt_downstream S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 (Rictor) mTORC2->Akt Cell Growth\n& Proliferation Cell Growth & Proliferation S6K1->Cell Growth\n& Proliferation 4E-BP1->Cell Growth\n& Proliferation Cell Survival Cell Survival Akt_downstream->Cell Survival

Figure 1: Simplified mTOR Signaling Pathway.

Inhibition_Mechanisms cluster_mTORC mTOR Complexes cluster_inhibitors Inhibitors mTORC1 mTORC1 (Raptor) mTORC2 mTORC2 (Rictor) This compound This compound This compound->mTORC1 ATP-competitive This compound->mTORC2 ATP-competitive Rapamycin / Rapalogs Rapamycin (First-Generation) Rapamycin / Rapalogs->mTORC1 Allosteric

References

Validating the Differential Inhibition of TORC2-Dependent Transcription by QL-IX-55 and Rapamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of QL-IX-55 and rapamycin, focusing on their distinct mechanisms and effects on the Target of Rapamycin Complex 2 (TORC2) signaling pathway and its downstream transcriptional regulation. The experimental data presented herein validates this compound as a direct inhibitor of TORC2, a function not shared by the well-known TORC1 inhibitor, rapamycin.

Introduction to TORC2 Signaling

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that forms two distinct multiprotein complexes: TORC1 and TORC2.[1] While TORC1 is sensitive to allosteric inhibition by rapamycin and primarily regulates temporal aspects of cell growth like protein synthesis, TORC2 is largely rapamycin-insensitive and controls spatial cell growth, including actin cytoskeleton organization.[2][3][4] A critical function of TORC2 is the regulation of gene transcription through its downstream effectors. Understanding the specific roles of TORC2 has been challenging due to the lack of selective inhibitors. This guide compares the novel ATP-competitive TOR inhibitor, this compound, with rapamycin to demonstrate their differential effects on TORC2-dependent transcription.

Mechanism of Action: this compound vs. Rapamycin

The fundamental difference in the activity of this compound and rapamycin lies in their mechanism of TOR inhibition.

  • This compound is a potent, ATP-competitive inhibitor that targets the kinase domain of TOR proteins.[5] This allows it to directly inhibit both TORC1 and TORC2 with high affinity.[5] By blocking the ATP-binding site, this compound effectively shuts down the catalytic activity of both complexes.[5]

  • Rapamycin acts as an allosteric inhibitor. It first forms a complex with the immunophilin FKBP12, and this complex then binds to the FRB domain of TOR, but only within the context of TORC1.[5][6] This mechanism of action is specific to TORC1, leaving TORC2 activity largely unaffected by acute treatment.[1][2] While some studies have reported mTORC2 inhibition after prolonged rapamycin exposure in certain mammalian cell lines, this is generally considered an indirect effect related to inhibiting new mTOR protein synthesis and complex assembly.[6][7] In yeast, TORC2 is considered rapamycin-insensitive.[5]

TOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_inhibitors Inhibitors cluster_complexes TOR Complexes cluster_outputs Downstream Processes Growth Factors Growth Factors TORC2 TORC2 (Rictor, Lst8, TOR) Growth Factors->TORC2 Nutrients Nutrients Rapamycin-FKBP12 Rapamycin-FKBP12 TORC1 TORC1 (Raptor, Lst8, TOR) Rapamycin-FKBP12->TORC1 This compound This compound This compound->TORC1 This compound->TORC2 Protein Synthesis Protein Synthesis (e.g., Sch9) TORC1->Protein Synthesis Transcription_TORC1 TORC1-dependent Transcription TORC1->Transcription_TORC1 Actin Organization Actin Organization TORC2->Actin Organization Transcription_TORC2 TORC2-dependent Transcription (e.g., Ypk1) TORC2->Transcription_TORC2

Caption: TOR Signaling Pathway and Inhibitor Targets.

Comparative Analysis of Inhibitor Performance

Experimental data from studies in S. cerevisiae clearly demonstrates the differential effects of this compound and rapamycin on TORC1 and TORC2.

ParameterThis compoundRapamycinReference
Target(s) TORC1 and TORC2TORC1[5]
Mechanism ATP-competitiveAllosteric (with FKBP12)[5]
TORC1 Inhibition (IC₅₀) <50 nMPotent inhibitor[5]
TORC2 Inhibition (IC₅₀) <50 nMInsensitive/Ineffective[2][5]
Effect on Ypk1 Phosphorylation Potent InhibitionNo significant inhibition[8]
TORC2-dependent Gene Expression Modulates expression of genes like YLR194C, CMK2, and DIA1No effect[5]

Experimental Protocols

The validation of these inhibitors relies on key biochemical and molecular biology techniques.

1. Immunoblotting for Ypk1 Phosphorylation

This method assesses the direct kinase activity of TORC2 by measuring the phosphorylation of its downstream substrate, Ypk1.

  • Cell Culture and Lysis: Yeast cells (S. cerevisiae) are cultured to mid-log phase and treated with either this compound, rapamycin, or a vehicle control (DMSO) for a specified time. Cells are then harvested, washed, and lysed using glass beads in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Ypk1 (e.g., anti-phospho-Ypk1-T662). A primary antibody against total Ypk1 or a loading control (e.g., actin) is used on a separate blot or after stripping the first antibody to normalize the data.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (like horseradish peroxidase), which catalyzes a chemiluminescent reaction. The signal is captured using a digital imaging system.

  • Analysis: The intensity of the phosphorylated Ypk1 band is quantified and normalized to the total Ypk1 or loading control band. A significant decrease in the phospho-Ypk1 signal in this compound-treated cells compared to the control and rapamycin-treated cells indicates specific inhibition of TORC2.[8]

2. Northern Blot Analysis of TORC2-Dependent Gene Expression

This technique measures changes in the mRNA levels of genes known to be regulated by the TORC2 pathway.

  • Cell Culture and RNA Extraction: Yeast cells are grown and treated as described above. Total RNA is then extracted using a standard method, such as hot acid phenol-chloroform extraction, followed by ethanol precipitation.

  • RNA Quantification and Quality Check: The concentration and purity of the RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is checked by running a small amount on an agarose gel to visualize intact ribosomal RNA bands.

  • Gel Electrophoresis and Transfer: A defined amount of total RNA from each sample is separated by size on a denaturing formaldehyde-agarose gel. The RNA is then transferred and cross-linked to a nylon membrane.

  • Probe Labeling and Hybridization: A DNA probe specific to a TORC2-regulated gene (e.g., YLR194C, CMK2, or DIA1) is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag. The membrane is incubated with the labeled probe under specific hybridization conditions that allow the probe to bind to its complementary mRNA sequence.

  • Washing and Detection: The membrane is washed to remove the unbound probe. If a radioactive probe is used, the signal is detected by exposing the membrane to an X-ray film or a phosphorimager screen.

  • Analysis: The intensity of the band corresponding to the target mRNA is quantified. The membrane is often stripped and re-probed for a loading control gene (e.g., ACT1) to normalize the data. An increase or decrease in the target mRNA levels in this compound-treated cells, but not in rapamycin-treated cells, confirms that TORC2-dependent transcription is specifically affected.[5]

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A Yeast Cell Culture B Treatment: 1. Vehicle (DMSO) 2. Rapamycin 3. This compound A->B C Cell Lysis & Protein Extraction B->C D RNA Extraction B->D E Western Blot (p-Ypk1, Total Ypk1) C->E F Northern Blot (TORC2 target genes) D->F G Data Quantification & Comparison E->G F->G

Caption: Workflow for Validating TORC2 Inhibition.

Conclusion

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of QL-IX-55

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "QL-IX-55" is not a recognized chemical identifier. The following guidelines are based on established best practices for handling and disposing of a hypothetical, hazardous chemical compound in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any compound they are using to ensure proper and safe disposal procedures.[1]

This document provides essential safety and logistical information for the proper disposal of the hypothetical compound this compound, a potent, halogenated organic molecule used in developmental pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1] All handling of this compound waste, both solid and liquid, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[2]

Waste Characterization and Segregation

This compound is classified as a hazardous chemical waste due to its reactivity and potential toxicity. It must be segregated from other waste streams to prevent dangerous reactions.[3][4]

  • Do NOT mix this compound waste with:

    • Acids (e.g., hydrochloric acid, sulfuric acid)[3]

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)[3][5]

    • Oxidizing agents (e.g., nitric acid, peroxides)[3]

    • Aqueous waste streams

Keep solid and liquid this compound waste in separate, designated containers.[4]

Step-by-Step Disposal Procedures

A laboratory chemical officially becomes waste when it is no longer intended for use.[6] At this point, it must be managed as hazardous waste.

Step 1: Container Selection and Labeling

  • Select a container that is in good condition, free of cracks or leaks, and chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.[4][6] The original product container is often a suitable choice if it is intact.[3]

  • Affix a "Hazardous Waste" label to the container.[6]

  • On the label, clearly write the full chemical name, "this compound," and list all constituents, including any solvents used. Do not use abbreviations or chemical formulas.[6]

  • Record the date when waste is first added to the container (the "accumulation start date").[7]

Step 2: Waste Accumulation

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3] This area must be under the control of the laboratory generating the waste.

  • The container must be kept securely capped at all times, except when actively adding waste.[6]

  • Ensure the waste container is stored within secondary containment (such as a spill tray) to prevent spills from reaching drains.[6]

Step 3: Disposal of Liquid this compound Waste

  • Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container inside a chemical fume hood.

  • Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.

  • Securely cap the container immediately after adding the waste.

Step 4: Disposal of Solid this compound Waste

  • Place solid waste (e.g., contaminated filter paper, weighing boats, gloves) into the designated solid hazardous waste container.[1]

  • Do not dispose of any sharps (needles, contaminated broken glass) in this container. Chemically contaminated sharps must be placed in a separate, puncture-resistant sharps container.[5]

  • Securely close the container.

Step 5: Disposal of Empty this compound Containers

  • An empty container that held this compound is still considered hazardous waste until properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Crucially, the solvent rinsate from this process must be collected and disposed of as liquid hazardous waste. [6]

  • After triple-rinsing, deface or remove the original label. The decontaminated container may then be disposed of as regular laboratory glass or plastic waste.[6]

Step 6: Arranging for Final Disposal

  • Once a waste container is full, or within one year of the accumulation start date, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[3]

  • Do not pour this compound waste down the drain or allow it to evaporate in a fume hood. These are prohibited disposal methods.[3]

Quantitative Disposal Data

The following table summarizes key quantitative parameters for the disposal of this compound.

ParameterGuidelineSource
EPA Hazardous Waste Code Fictional: D099 (Toxic Organic Substance)N/A
Compatible Container Material Glass, High-Density Polyethylene (HDPE)[4]
Maximum Satellite Accumulation Volume 25 Gallons (Total Lab Waste)[5]
Maximum Satellite Accumulation Time 1 Year (Partially Filled), 3 Days (Full)[3]
pH Range of Aqueous Rinsate 5.5 - 8.5 (Must be neutralized if outside range)[3]
Incompatible Waste Classes Strong Acids, Strong Bases, Oxidizing Agents[3]

Experimental Protocols

Protocol for Quenching Residual this compound on Glassware

This protocol is intended only for decontaminating small, residual amounts of this compound from laboratory glassware prior to cleaning. The resulting solution must be collected and disposed of as hazardous liquid waste.

Methodology:

  • Preparation: In a chemical fume hood, prepare a 10% w/v solution of sodium bisulfite in 50% aqueous ethanol.

  • Initial Rinse: Rinse the glassware with a small amount of ethanol to dissolve residual this compound. Transfer this initial rinsate directly to the appropriate liquid hazardous waste container.

  • Quenching: Add the 10% sodium bisulfite solution to the glassware, ensuring all interior surfaces are coated.

  • Reaction Time: Allow the glassware to stand for at least 1 hour at room temperature to ensure complete reaction.

  • Disposal: Decant the quenching solution into the designated this compound liquid hazardous waste container.

  • Final Rinse: Perform the standard triple-rinse procedure as described in Step 5 of the main disposal procedures. Collect all rinsate as hazardous waste.

Visualized Workflows

G cluster_start Start: Identification cluster_categorize Categorization & Segregation cluster_liquid Liquid Waste Path cluster_solid Solid Waste Path cluster_empty Empty Container Path cluster_end Final Disposal start Is this compound no longer needed? waste_yes Treat as Hazardous Waste start->waste_yes Yes waste_no Return to Stock start->waste_no No liquid_solid Liquid, Solid, or Empty Container? waste_yes->liquid_solid liquid_container Select & Label Liquid Waste Container liquid_solid->liquid_container Liquid solid_container Select & Label Solid Waste Container liquid_solid->solid_container Solid triple_rinse Triple-Rinse Container liquid_solid->triple_rinse Empty add_liquid Add Waste in Fume Hood liquid_container->add_liquid store_liquid Store in SAA (Secondary Containment) add_liquid->store_liquid container_full Container Full or >1 Year? store_liquid->container_full add_solid Add Contaminated Debris solid_container->add_solid store_solid Store in SAA add_solid->store_solid store_solid->container_full collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container in Regular Trash triple_rinse->dispose_container collect_rinsate->liquid_container schedule_pickup Schedule EHS Pickup container_full->schedule_pickup Yes continue_accumulating Continue Accumulating container_full->continue_accumulating No

Caption: Decision workflow for the proper disposal of this compound from identification to final EHS pickup.

G cluster_incompatible Incompatible Materials - DO NOT MIX center_node This compound Waste acids Strong Acids center_node->acids Reacts With bases Strong Bases center_node->bases Reacts With oxidizers Oxidizing Agents center_node->oxidizers Reacts With aqueous Aqueous Waste center_node->aqueous Immiscible

Caption: Logical relationships illustrating the chemical incompatibility of this compound waste.

References

Personal protective equipment for handling QL-IX-55

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of QL-IX-55 (CAS No. 1223002-54-7), a selective ATP-competitive inhibitor of mTORC1/2. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent enzyme inhibitor intended for research use only.[1] The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with extreme care, assuming it is a hazardous substance. The following personal protective equipment is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[2]Protects against accidental splashes of the compound in solution or contact with the powder form.
Hand Protection Double-layered, powder-free nitrile gloves. The outer glove should be removed and disposed of within the containment area.[1][3]Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure if the outer glove is contaminated.[1]
Body Protection A fully buttoned lab coat, preferably a disposable gown made of a low-permeability fabric.[4]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powdered form of the compound to prevent inhalation of dust particles.[5]Minimizes the risk of respiratory exposure to the potent compound.

Safe Handling and Operational Plan

All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]

Experimental Workflow for Handling this compound

G Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Disposal and Decontamination A Don appropriate PPE B Prepare designated containment area (fume hood/BSC) A->B C Weigh this compound powder B->C D Reconstitute in appropriate solvent C->D E Add this compound solution to experimental system D->E F Incubate as per protocol E->F G Terminate experiment F->G H Dispose of contaminated waste in designated hazardous waste stream G->H I Decontaminate work surfaces H->I J Doff PPE correctly I->J

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

Experimental Protocols

Protocol 1: Weighing and Reconstitution of this compound Powder

  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with an absorbent, plastic-backed liner.[3]

  • Tare Weighing: Use an analytical balance inside the fume hood. Place a clean, tared weigh boat on the balance.

  • Weighing: Carefully transfer the required amount of this compound powder to the weigh boat using a dedicated spatula. Avoid creating dust.

  • Reconstitution: Add the appropriate solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a sterile, sealed container before adding the solvent. Ensure the container is tightly capped.

  • Dissolution: Gently vortex or sonicate the solution until the compound is fully dissolved.

Disposal Plan

All materials contaminated with this compound, including gloves, disposable lab coats, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.[3]

Table 2: this compound Waste Disposal Procedures

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Collect all contaminated solid materials (e.g., gloves, pipette tips, absorbent pads) in the designated container within the fume hood.
Liquid Waste Labeled, sealed, and chemically resistant hazardous waste container.Collect all unused or waste solutions containing this compound in the designated liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Labeled, puncture-proof sharps container.Dispose of any needles or other sharps used in the handling of this compound in a designated sharps container for hazardous materials.[3]

Emergency Procedures

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

In the event of a spill, evacuate the immediate area and prevent others from entering. For a small spill, use an appropriate absorbent material to contain the spill, then decontaminate the area with a suitable cleaning agent. For a large spill, evacuate the laboratory and contact the institution's environmental health and safety office immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.